molecular formula C6H3BrClN3 B1378932 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1392804-08-8

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1378932
CAS No.: 1392804-08-8
M. Wt: 232.46 g/mol
InChI Key: NUNTVUDJPRNUME-UHFFFAOYSA-N
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Description

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. The triazolopyridine scaffold is recognized in medicinal chemistry for its diverse biological activities and its ability to serve as a hydrogen bond acceptor, which is crucial for interacting with biological targets . This compound features two distinct halogen substituents (bromo and chloro) at the 8 and 3 positions of the fused ring system, providing unique and orthogonal sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create novel derivatives for screening and development . Research into analogous [1,2,4]triazolo[4,3-a]pyridine (TZP) derivatives has demonstrated significant potential in various therapeutic areas. These compounds have been investigated as anti-inflammatory agents, with some derivatives showing potent inhibitory activity on nitric oxide (NO) release and the expression of pro-inflammatory cytokines in cellular models . Furthermore, the TZP core is a featured structure in compounds evaluated as positive allosteric modulators of metabotropic glutamate receptors (mGluR2), indicating its relevance in central nervous system (CNS) drug discovery . The structural motif is also explored in the development of protein kinase inhibitors, including c-Met and p38 MAP kinase inhibitors, highlighting its versatility in oncology and inflammatory disease research . Supplied at a high purity level, this reagent is an essential intermediate for constructing complex molecules and exploring structure-activity relationships (SAR). It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNTVUDJPRNUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235737
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro-
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Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-08-8
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3-chloro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

An In-depth Technical Guide to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Triazolopyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, representing a class of bicyclic heteroaromatic compounds that exhibit a wide array of biological activities.[4][5] This privileged structure, which combines the chemical features of both triazole and pyridine rings, serves as a versatile template for the design of novel therapeutic agents.[4][6] Its derivatives have been successfully developed into drugs like the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, demonstrating the scaffold's clinical significance.[5][6]

The strategic introduction of halogen atoms, such as bromine and chlorine, onto this core structure is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule.[7] Halogenation can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability.

This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine . We will delve into its chemical identity, synthesis, key properties, and its emerging role as a valuable building block for the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is registered under the following identifiers:

PropertyValueSource
CAS Number 1392804-08-8[8]
Molecular Formula C₆H₃BrClN₃[9]
Molecular Weight 232.46 g/mol
IUPAC Name 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine
SMILES C1=CN2C(=NN=C2Cl)C(=C1)Br[9]
InChI InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H[9]
Predicted XlogP 2.8[9]

While experimental data for melting point and solubility are not widely published, related triazolopyridine compounds typically present as crystalline solids.[10] Solubility is generally poor in water but adequate in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system can be achieved through several established methodologies, most commonly involving the cyclization of a substituted 2-hydrazinopyridine precursor.

General Synthetic Rationale

A prevalent and robust method involves the condensation of a 2-hydrazinopyridine with a one-carbon electrophile, followed by an oxidative cyclization to form the fused triazole ring.[1][11] The choice of starting materials allows for the introduction of substituents at various positions. For 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, the synthesis would logically start from a 3-bromo-2-hydrazinopyridine. The chloro-substituent at the 3-position of the final product is typically introduced by cyclizing with a chlorine-containing one-carbon unit.

A common and effective approach is the reaction of the appropriate 2-hydrazinopyridine with an imidate, which proceeds under mild acidic conditions to yield the desired triazolopyridine.[12]

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for synthesizing substituted[1][2][3]triazolo[4,3-a]pyridines, adapted for the specific target compound. The causality behind these steps is to first form a hydrazone intermediate, which then undergoes an intramolecular cyclization.

Step 1: Preparation of 3-Bromo-2-hydrazinopyridine (Starting Material) This precursor is typically synthesized from 2,3-dibromopyridine by nucleophilic substitution with hydrazine hydrate.

Step 2: Cyclization to form the Triazolopyridine Ring This one-pot procedure involves the reaction of the hydrazine precursor with an appropriate electrophile to form the triazole ring.

  • Reagents:

    • 3-Bromo-2-hydrazinopyridine

    • A suitable one-carbon electrophile containing chlorine (e.g., phosgene equivalents or chlorinated imidates)

    • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

    • A mild base (e.g., Potassium Carbonate, Triethylamine) or acid catalyst as required by the specific electrophile.[2][12]

  • Procedure:

    • To a solution of 3-Bromo-2-hydrazinopyridine in anhydrous acetonitrile, add potassium carbonate (1.0 equivalent).

    • Add the chlorine-containing electrophile (1.0 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to yield pure 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below. This highlights the key transformation from a readily available pyridine derivative to the target fused heterocyclic system.

Synthesis_WorkflowStart2,3-DibromopyridinePrecursor3-Bromo-2-hydrazinopyridineStart->PrecursorHydrazine Hydrate(Nucleophilic Substitution)IntermediateHydrazone / Amidine IntermediatePrecursor->IntermediateChlorinated 1-C Electrophile(e.g., Chlorinated Imidate)Product8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineIntermediate->ProductIntramolecular Cyclization(Oxidative or Dehydrative)

Caption: General synthetic workflow for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The highly decorated nature of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, featuring two distinct halogen atoms at strategic positions, makes it an exceptionally valuable building block for generating libraries of complex molecules in drug discovery programs. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Role as a Core Fragment for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[13][14] The triazolopyridine scaffold has been identified as an effective "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the kinase hinge region of the ATP-binding pocket.

Compounds structurally related to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine have been disclosed in the patent literature as potent inhibitors of specific protein kinases. For instance, patent application US 2014/0031331 A1 describes a series of[1][2][3]triazolo[4,3-a]pyridine derivatives as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is a crucial kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to innate immunity and inflammation. Inhibiting IRAK-4 is a promising therapeutic strategy for autoimmune diseases and certain cancers.

Mechanism of Action: Targeting the IRAK-4 Signaling Pathway

The binding of a ligand (like IL-1) to its receptor initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, driving the expression of pro-inflammatory genes. IRAK-4 is an essential upstream kinase in this pathway. Small molecule inhibitors based on the triazolopyridine scaffold can block the ATP-binding site of IRAK-4, preventing its catalytic activity and thereby halting the downstream signaling cascade.

Signaling_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusIL1RIL-1 ReceptorMyD88MyD88IL1R->MyD88IRAK4IRAK-4MyD88->IRAK4TRAF6TRAF6IRAK4->TRAF6IKKIKK ComplexTRAF6->IKKNFkBNF-κBIKK->NFkBActivationGenesPro-inflammatoryGene ExpressionNFkB->GenesTranscriptionInhibitor8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineDerivativeInhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK-4 signaling pathway by a triazolopyridine-based inhibitor.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is not publicly available, data from structurally analogous compounds, such as 8-chloro-[1][2][3]triazolo[4,3-a]pyridine, provide a strong basis for hazard assessment.

Based on the GHS classifications for these analogues, the compound should be handled as a hazardous substance with the following potential classifications:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

4.1. Handling Precautions:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes.

  • Practice good industrial hygiene. Wash hands thoroughly after handling.

4.2. Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

4.3. First Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • In case of Skin Contact: Immediately wash with plenty of soap and water.

  • In case of Eye Contact: Rinse cautiously with water for several minutes.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • In all cases of exposure, seek medical attention.

Conclusion

8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a strategically designed heterocyclic compound that holds significant promise as a building block in drug discovery. Its defined chemical structure, accessible synthetic routes, and the versatile reactivity of its halogen substituents make it an ideal starting point for the creation of focused compound libraries. The demonstrated utility of the triazolopyridine scaffold in targeting protein kinases, particularly IRAK-4, underscores the potential of this specific derivative in the development of novel therapeutics for inflammatory diseases and cancer. Researchers and drug development professionals should view this compound as a high-value intermediate for programs requiring a robust, functionalizable, and biologically relevant core.

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role these properties play in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate, this document outlines both the theoretical and practical considerations for their determination. We delve into the experimental methodologies for establishing key parameters such as melting point, aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP). Each section is designed to offer not just data, but a deeper understanding of the scientific principles behind the measurements, empowering researchers, scientists, and drug development professionals to make informed decisions in their work. The protocols described herein are presented as self-validating systems, emphasizing reproducibility and accuracy, and are grounded in authoritative scientific literature.

Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its unique electronic and structural features, arising from the fusion of a triazole and a pyridine ring, allow for diverse pharmacological activities, including but not limited to antifungal, antibacterial, anticonvulsant, and antioxidant properties.[4] The introduction of halogen substituents, such as bromine and chlorine, to this scaffold, as in the case of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, can significantly modulate its physicochemical and, consequently, its biological properties. Understanding these properties is paramount for optimizing lead compounds and developing successful drug candidates.

Molecular Structure and Core Identifiers

A foundational understanding of the molecule's identity is the first step in its comprehensive characterization.

PropertyValueSource
IUPAC Name 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridinePubChem
CAS Number 1392804-08-8BLDpharm[2]
Molecular Formula C₆H₃BrClN₃PubChemLite[6]
Molecular Weight 232.46 g/mol EvitaChem[1]
Monoisotopic Mass 230.91989 DaPubChemLite[6]
Canonical SMILES C1=CN2C(=NN=C2Cl)C(=C1)BrPubChemLite[6]
InChIKey NUNTVUDJPRNUME-UHFFFAOYSA-NPubChemLite[6]

Thermal Properties: Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice. For 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a sharp melting range would suggest a high degree of purity. While no experimentally determined melting point is currently published in the literature for this specific compound, we outline two robust methods for its determination.

Rationale for Method Selection

Differential Scanning Calorimetry (DSC) is the preferred method for a precise and quantitative analysis of thermal transitions. It not only provides the melting temperature but also the enthalpy of fusion, which can be used for purity analysis based on the Van't Hoff equation.[7][8] The capillary method, while more traditional, offers a simple and accessible way to determine the melting range and is a staple in synthetic chemistry labs.[9]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to provide a highly accurate determination of the melting point and heat of fusion.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using certified reference standards, such as indium, to ensure temperature and enthalpy accuracy.[7]

  • Sample Preparation: Accurately weigh approximately 2-5 mg of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point. A preliminary rapid scan may be performed to estimate the melting range.

    • For high-purity analysis, a slower heating rate of 1-2 °C/min is recommended around the melting transition.[10]

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion (ΔHfus).

Experimental Protocol: Capillary Melting Point Apparatus

A straightforward method for visual determination of the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[9]

  • Measurement:

    • Place the capillary in the heating block of the melting point apparatus.

    • Heat rapidly to about 20 °C below the expected melting point.

    • Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[9]

  • Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Aqueous Solubility: A Critical Parameter for Bioavailability

The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[11] For 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, we will explore both kinetic and thermodynamic solubility assays.

Rationale for Method Selection

Kinetic solubility assays are high-throughput methods ideal for early-stage drug discovery, providing a rapid assessment of a compound's dissolution behavior when transitioning from a DMSO stock solution to an aqueous buffer.[1][11][12] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for late-stage lead optimization and pre-formulation studies.[13][14]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method assesses the tendency of a compound to precipitate from a supersaturated solution.

Kinetic_Solubility_Workflowcluster_prepPreparationcluster_assayAssay Execution in 96-well Platecluster_analysisAnalysisAPrepare 10 mM DMSOstock solution of8-Bromo-3-chloro-triazolo[4,3-a]pyridineCDispense DMSO stockinto wellsA->CBPrepare aqueous buffer(e.g., PBS, pH 7.4)DAdd buffer to createa concentration gradientB->DEIncubate at 25°Cfor 2 hours with shakingD->EFMeasure light scatteringusing a nephelometerE->FGDetermine the concentrationat which precipitation occursF->G

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine in DMSO.[1]

  • Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of concentrations.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[1]

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate formed.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. This is achieved by comparing the peak area to a standard curve of known concentrations.

Ionization State: pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's solubility, permeability, and receptor binding, as these are often pH-dependent. For 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, the nitrogen atoms in the heterocyclic rings are expected to be the primary sites of protonation.

Rationale for Method Selection

The UV-metric method is a sensitive and high-throughput technique suitable for compounds with a chromophore whose UV-visible spectrum changes upon ionization.[15][16][17] This method is particularly advantageous for poorly soluble compounds as it requires only a small amount of material.[15]

Experimental Protocol: UV-Metric pKa Determination

This protocol leverages the change in UV absorbance with pH to determine the pKa.

pKa_Determination_WorkflowAPrepare 10 mM DMSO stock solutionCAdd a fixed amount of stock solutionto each buffer in a 96-well UV plateA->CBPrepare a series of bufferswith known pH values (e.g., pH 2-12)B->CDRecord the UV-Vis spectrumfor each well from 230-500 nmC->DEPlot absorbance at a specific wavelengthversus pHD->EFFit the data to the Henderson-Hasselbalchequation to determine the pKaE->F

Caption: UV-Metric pKa Determination Workflow.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in DMSO. Also, prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2 to 12) and constant ionic strength.[17]

  • Sample Addition: In a 96-well UV-transparent microplate, add a small, fixed volume of the DMSO stock solution to each buffer solution.[16]

  • Spectral Measurement: Measure the UV-visible absorption spectrum for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change with pH against the pH of the buffer. The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.

Lipophilicity: Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Rationale for Method Selection

The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for determining logP.[2][18] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. This method is particularly useful for compounds with a wide range of logP values and requires only a small amount of sample.[3][18] The predicted XlogP for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is 2.8, which falls well within the optimal range for this method.[6]

Experimental Protocol: RP-HPLC for logP Determination

This method establishes a correlation between HPLC retention time and known logP values of standard compounds.

Step-by-Step Methodology:

  • System Setup: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Calibration:

    • Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Inject each standard and record its retention time (tR).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

    • Plot log(k') versus the known logP values to generate a calibration curve.

  • Sample Analysis:

    • Prepare a solution of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine in the mobile phase.

    • Inject the sample under the same chromatographic conditions as the standards and determine its retention time.

  • logP Calculation: Calculate the capacity factor for the test compound and use the calibration curve to determine its logP value.[18]

Spectral Properties

While detailed spectral data for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is not widely published, characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • ¹H and ¹³C NMR: Would confirm the chemical structure by showing the expected chemical shifts and coupling constants for the protons and carbons on the fused ring system.

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns that can further elucidate the structure. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • IR Spectroscopy: Would show characteristic absorption bands for the C=N, C=C, and C-H bonds within the triazolopyridine core.

Researchers can refer to spectral data of similar triazolopyridine derivatives for comparison.[19][20][21]

Conclusion

The physicochemical properties of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for the experimental determination of its melting point, aqueous solubility, pKa, and logP. By employing the detailed, validated protocols outlined herein, researchers can generate high-quality, reproducible data, enabling a thorough understanding of this promising molecule and facilitating its progression through the drug discovery and development pipeline. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only perform these assays but to critically evaluate the data they generate.

References

An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][4][5] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property integrity. This guide provides a comprehensive, technically-grounded workflow for the unambiguous structural elucidation of 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a halogenated derivative with potential for further chemical modification. We will detail a multi-pronged analytical approach, integrating mass spectrometry, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure reproducible and self-validating results. This document serves as a practical guide for researchers encountering novel heterocyclic compounds, particularly in instances where isomeric differentiation is critical.

Introduction: The Challenge of Isomeric Ambiguity

The synthesis of substituted triazolopyridines can often lead to the formation of regioisomers. In the case of 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (henceforth Compound 1 ), a key challenge is to definitively distinguish it from its potential isomer, 3-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyridine. Both isomers possess the same molecular formula (C₆H₃BrClN₃) and molecular weight, making their differentiation by mass spectrometry alone non-trivial.[6][7] Therefore, a sophisticated application of NMR spectroscopy is essential to map the precise connectivity of the atoms and the substitution pattern on the fused ring system.

Molecular Profile: 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[6]
Molecular Weight ~232.46 g/mol [1]
Monoisotopic Mass ~230.91989 Da[6][7]
CAS Number 1392804-08-8[8][9]
SMILES C1=CN2C(=NN=C2Cl)C(=C1)Br[6]

The Elucidation Workflow: A Multi-Technique Strategy

A robust structural elucidation is not a linear process but an integrated workflow where data from multiple techniques are cross-validated. The causality of our proposed workflow is to move from broad, molecular-level information to specific, atom-level connectivity and spatial arrangement.

Elucidation_WorkflowMSMass Spectrometry(HRMS & Isotope Pattern)NMR_1D1D NMR Spectroscopy(¹H & ¹³C)MS->NMR_1DConfirms FormulaGuides NMR interpretationNMR_2D_Corr2D Correlation NMR(COSY, HSQC, HMBC)NMR_1D->NMR_2D_CorrAssigns ProtonatedAtomsNMR_2D_NOE2D NOESY(Spatial Proximity)NMR_2D_Corr->NMR_2D_NOEEstablishes ConnectivityRaises Spatial QuestionsComp_ChemComputational Chemistry(NMR Prediction)NMR_2D_Corr->Comp_ChemProvides Data forIsomer ComparisonX_RayX-Ray Crystallography(Unambiguous Confirmation)NMR_2D_Corr->X_RayIf Ambiguity Persistsor Crystal AvailableFinalFinal Structure ConfirmedNMR_2D_NOE->FinalConfirms RegiochemistryComp_Chem->FinalValidates AssignmentX_Ray->FinalDefinitive Proof

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Foundation

The initial step is to confirm the molecular formula using High-Resolution Mass Spectrometry (HRMS). This technique provides a highly accurate mass measurement, which validates the elemental composition.

Isotopic Pattern Analysis: The Halogen Signature

A key feature of compounds containing bromine and chlorine is their distinctive isotopic pattern.[7][9]

  • Chlorine: Has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), leading to an M+2 peak with an intensity of about one-third of the molecular ion (M) peak.[9]

  • Bromine: Possesses two isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), resulting in M and M+2 peaks of nearly equal intensity.[7][9]

For a molecule containing one chlorine and one bromine atom, a complex cluster of peaks at M, M+2, and M+4 will be observed. The expected relative intensities can be calculated, providing strong evidence for the presence of both halogens.[10] This pattern serves as a crucial first validation point.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Verification: Compare the measured exact mass of the molecular ion [M+H]⁺ with the theoretical mass calculated for C₆H₄BrClN₃⁺. The mass error should be less than 5 ppm.

  • Isotope Analysis: Analyze the isotopic distribution of the molecular ion cluster and compare it to the theoretical pattern for a compound containing one Br and one Cl atom.

NMR Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2][11]

¹H NMR: Proton Environment Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is of primary interest.[12] For a trisubstituted pyridine ring as found in Compound 1 , we expect to see three distinct proton signals. Their chemical shifts and coupling constants (J-values) provide initial clues about their relative positions.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum will reveal all six carbon atoms of the fused ring system. Carbons directly attached to electronegative atoms (N, Cl, Br) will be significantly deshielded and appear at higher chemical shifts (downfield). Quaternary carbons (those without attached protons) are typically identified by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.[4][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded (a one-bond correlation).[13][14][15] This allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[13][14][15] These long-range correlations are critical for placing the substituents and identifying the quaternary carbons.

Caption: Key expected HMBC correlations for structure validation.

By analyzing the HMBC spectrum, we can definitively place the bromine and chlorine atoms. For example, in Compound 1 , the proton at position 7 (H7) should show a 3-bond correlation to the carbon at position 5 (C5) and the quaternary carbon at position 8a (C8a). Crucially, the proton at position 6 (H6) should show a correlation to the bromine-bearing carbon, C8. The absence of a proton correlating to a halogenated carbon at position 3 confirms the chloro-substituent at that position.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional) Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Spectra Acquisition (on a >400 MHz spectrometer):

    • HSQC: Use a standard gradient-enhanced pulse sequence (e.g., hsqcedetgpsp) to correlate ¹H and ¹³C nuclei separated by one bond.

    • HMBC: Use a standard gradient-enhanced pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is typical for 2- and 3-bond correlations in aromatic systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): If further confirmation is needed, a NOESY experiment can reveal through-space correlations between protons. For Compound 1 , a NOE between H5 and H6, and between H6 and H7 would be expected, confirming their adjacent positions.[2]

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra).

    • Reference the spectra to the residual solvent peak.

    • Systematically build the structure:

      • Use HSQC to link protons to their attached carbons.

      • Use HMBC to connect the fragments, paying close attention to correlations to quaternary carbons.

      • Cross-reference all observed correlations against the proposed structure to ensure consistency.

Computational Chemistry: A Predictive Cross-Validation

When experimental data is ambiguous or when comparing potential isomers, computational prediction of NMR chemical shifts can be a powerful tie-breaker.[3][6][8] Using Density Functional Theory (DFT), one can calculate the expected ¹H and ¹³C chemical shifts for both Compound 1 and its 3-bromo-8-chloro isomer.

Protocol 3: DFT-Based NMR Chemical Shift Prediction
  • Structure Generation: Build 3D models of both potential isomers.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G*).[3]

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation using the Gauge-Including Atomic Orbital (GIAO) method with a higher-level basis set (e.g., mPW1PW91/6-31G(d,p)).[6]

  • Data Analysis:

    • Reference the calculated shielding tensors to a standard (e.g., TMS, calculated at the same level of theory).

    • Compare the predicted ¹H and ¹³C chemical shifts for each isomer with the experimental data.

    • Calculate the Mean Absolute Error (MAE) for each isomer. The structure with the lower MAE is the more likely candidate.[16]

X-Ray Crystallography: The Definitive Answer

While the combination of HRMS, advanced NMR, and computational chemistry provides a very high degree of confidence, single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination.[1][17][18] If a suitable single crystal of the compound can be grown, this technique will provide the exact three-dimensional arrangement of atoms in the solid state, definitively resolving any isomeric uncertainty.

Protocol 4: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions).[19] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).[19] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Confirmation: The resulting structure will provide precise bond lengths, bond angles, and the absolute confirmation of the substituent positions, leaving no ambiguity.[1][18]

Conclusion

The structural elucidation of 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a representative challenge in modern organic and medicinal chemistry. A cursory analysis is insufficient due to the potential for regioisomerism. The robust, multi-technique workflow detailed in this guide—beginning with HRMS to confirm the molecular formula, proceeding through a systematic application of 1D and 2D NMR to map atomic connectivity, and validated by computational prediction—provides a self-validating system for achieving an unambiguous structural assignment. For ultimate confirmation, particularly for patent applications or regulatory submissions, single-crystal X-ray crystallography provides an irrefutable answer. By understanding the causality behind each analytical step, researchers can confidently and efficiently characterize novel chemical entities.

An In-Depth Technical Guide to the Synthesis of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

An In-Depth Technical Guide to the Synthesis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique structural arrangement of this molecule, featuring a fused triazolopyridine core with bromine and chlorine substituents, makes it a valuable scaffold for the exploration of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities.[4] The fusion of a triazole ring with a pyridine moiety creates a unique electronic and steric environment, enabling diverse interactions with biological targets. The introduction of halogen atoms, such as bromine and chlorine, further modulates the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity. Consequently, substituted triazolopyridines are integral components of compounds investigated for various therapeutic applications.[1]

This guide will delineate a robust and efficient synthetic pathway to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, focusing on the underlying chemical principles and the rationale for the selection of specific reagents and reaction conditions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1), suggests a disconnection of the triazole ring. This leads back to the key intermediate, 2-bromo-6-hydrazinopyridine (2). The triazole ring can be constructed from the hydrazine moiety by reaction with a suitable one-carbon electrophile that also provides the chloro substituent. A phosgene equivalent, such as triphosgene, is an ideal candidate for this transformation. The precursor, 2-bromo-6-hydrazinopyridine (2), can in turn be synthesized from a readily available starting material, 2,6-dibromopyridine (3), through nucleophilic aromatic substitution with hydrazine.

Retrosynthesiscluster_targetTarget Moleculecluster_intermediateKey Intermediatecluster_starting_materialStarting Material8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (1)This compound (1)2-bromo-6-hydrazinopyridine (2)2-bromo-6-hydrazinopyridine (2)This compound (1)->2-bromo-6-hydrazinopyridine (2)Triazole formation2,6-dibromopyridine (3)2,6-dibromopyridine (3)2-bromo-6-hydrazinopyridine (2)->2,6-dibromopyridine (3)Hydrazinolysis

Caption: Retrosynthetic pathway for the synthesis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-6-hydrazinopyridine

The initial step in the synthesis is the conversion of 2,6-dibromopyridine to 2-bromo-6-hydrazinopyridine. This transformation is a nucleophilic aromatic substitution reaction where one of the bromine atoms on the pyridine ring is displaced by a hydrazine group.

Experimental Protocol: Synthesis of 2-Bromo-6-hydrazinopyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dibromopyridine236.898.0 g33.8 mmol
Hydrazine hydrate (64%)50.0615 mL~310 mmol
1-Propanol60.102 mL-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromopyridine (8.0 g, 33.8 mmol), hydrazine hydrate (15 mL, ~310 mmol), and 1-propanol (2 mL).[1][5]

  • Heat the reaction mixture to 80°C with constant stirring for 12 hours. The reaction mixture may initially form two layers before becoming homogeneous.[1][5]

  • After 12 hours, cool the reaction mixture to room temperature and then place it in a refrigerator at 4°C overnight to facilitate crystallization.

  • Collect the resulting pale-yellow needles of 2-bromo-6-hydrazinopyridine by vacuum filtration.

  • Wash the crystals with a small amount of cold water and then dry them under vacuum.

Expert Insights:

The use of a large excess of hydrazine hydrate is crucial to drive the reaction towards monosubstitution and to minimize the formation of the disubstituted product, 2,6-dihydrazinopyridine. 1-Propanol acts as a co-solvent to improve the solubility of the starting material. The reaction temperature is carefully controlled at 80°C to ensure a reasonable reaction rate without promoting side reactions.

Synthesis_Step12,6-dibromopyridine2,6-DibromopyridineC₅H₃Br₂NProduct12-bromo-6-hydrazinopyridineC₅H₆BrN₃2,6-dibromopyridine->Product11-Propanol, 80°C, 12hHydrazine hydrateHydrazine hydrateN₂H₄·H₂OHydrazine hydrate->Product1

Caption: Synthesis of 2-bromo-6-hydrazinopyridine from 2,6-dibromopyridine.

Part 2: Cyclization to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

The final step involves the cyclization of 2-bromo-6-hydrazinopyridine to form the fused triazole ring with the simultaneous introduction of a chlorine atom at the 3-position. For this transformation, a phosgene equivalent is employed. Triphosgene (bis(trichloromethyl) carbonate) is a safe and convenient solid reagent that serves as a source of phosgene in situ.[5][6]

Experimental Protocol: Synthesis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-6-hydrazinopyridine188.031.88 g10 mmol
Triphosgene296.751.09 g3.67 mmol
Triethylamine101.194.2 mL30 mmol
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • Caution: Triphosgene is a corrosive and toxic substance that releases phosgene upon heating or in the presence of nucleophiles. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve 2-bromo-6-hydrazinopyridine (1.88 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (1.09 g, 3.67 mmol) in anhydrous dichloromethane (20 mL).

  • Slowly add the triphosgene solution to the cooled solution of 2-bromo-6-hydrazinopyridine over a period of 30 minutes.

  • After the addition is complete, add triethylamine (4.2 mL, 30 mmol) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine as a solid.

Expert Insights:

The reaction is performed at low temperature to control the reactivity of triphosgene and to minimize side reactions. Triethylamine is used as a base to neutralize the hydrogen chloride that is formed during the reaction, driving the cyclization to completion. The use of anhydrous solvents is essential to prevent the decomposition of triphosgene. The purification by column chromatography is necessary to remove any unreacted starting material and byproducts.

Synthesis_Step2Intermediate2-bromo-6-hydrazinopyridineC₅H₆BrN₃Product2This compoundC₆H₃BrClN₃Intermediate->Product2DCM, 0°C to rtTriphosgeneTriphosgeneC₃Cl₆O₃Triphosgene->Product2TriethylamineTriethylamine(C₂H₅)₃NTriethylamine->Product2

Caption: Cyclization of 2-bromo-6-hydrazinopyridine to the final product.

Conclusion

The synthesis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine can be reliably achieved through a two-step sequence starting from commercially available 2,6-dibromopyridine. The key steps involve a nucleophilic substitution to introduce the hydrazine functionality, followed by a cyclization reaction using triphosgene as a phosgene equivalent. The methodologies presented in this guide are robust and have been designed to provide good yields and high purity of the final product. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific needs in the pursuit of novel chemical entities for drug discovery.

An In-Depth Technical Guide to the Core Mechanism of Action of theTriazolo[4,3-a]pyridine Scaffold

An In-Depth Technical Guide to the Core Mechanism of Action of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

A Senior Application Scientist's Perspective on a Privileged Pharmacophore

Preamble: The Case of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

The compound 8-Bromo-3-chloro-triazolo[4,3-a]pyridine represents a specific iteration of a highly versatile and pharmacologically significant heterocyclic core. While detailed mechanistic studies on this precise bromine and chlorine-substituted molecule are not extensively documented in publicly accessible literature, its parent scaffold,[1][2][3]triazolo[4,3-a]pyridine, is recognized as a "privileged structure" in medicinal chemistry.[2][4] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, thereby serving as a rich foundation for the development of a wide array of therapeutic agents.

This guide, therefore, shifts its focus from the singular, sparsely documented derivative to the core scaffold itself. By examining the well-established mechanisms of action of various potent molecules built upon the[1][2][3]triazolo[4,3-a]pyridine framework, we can provide researchers, scientists, and drug development professionals with a deeper, more actionable understanding of its therapeutic potential. We will explore how strategic modifications to this core lead to profound differences in biological activity, targeting distinct protein families through diverse and specific mechanisms.

The[1][2][3]Triazolo[4,3-a]pyridine Scaffold as a Kinase Inhibitor

One of the most prominent applications of the triazolopyridine scaffold is in the development of kinase inhibitors.[5][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been shown to target several key oncogenic kinases.

Mechanism of Action: ATP-Competitive Inhibition

Triazolopyridine-based inhibitors predominantly function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase's catalytic domain. The nitrogen atoms within the fused heterocyclic ring system are crucial for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. This occupation of the active site prevents the binding of ATP, thereby blocking the phosphotransferase reaction and inhibiting all downstream signaling.

A prime example is the development of derivatives as potent inhibitors of the c-Met receptor tyrosine kinase, which is often amplified or mutated in various cancers.[1]

Downstream Cellular Consequences

Inhibition of kinases like c-Met or VEGFR-2 by triazolopyridine derivatives leads to a cascade of anti-cancer effects:

  • Inhibition of Proliferation: Blocks key signaling pathways such as RAS/MAPK and PI3K/Akt, which are essential for cell growth.[7]

  • Induction of Apoptosis: Disruption of survival signals triggers programmed cell death.

  • Cell Cycle Arrest: Compounds can induce cell cycle arrest, often in the G0/G1 phase, preventing cancer cells from replicating.[3]

Visualizing the Kinase Inhibition Pathway

kinase_inhibitioncluster_membraneCell Membranecluster_cytoplasmCytoplasmRTKReceptor Tyrosine Kinase(e.g., c-Met, VEGFR-2)ADPADPRTK->ADPRasRAS/MAPK PathwayRTK->RasPhosphorylatesPI3KPI3K/Akt PathwayRTK->PI3KPhosphorylatesATPATPATP->RTKProliferationCell Proliferation& SurvivalRas->ProliferationPI3K->ProliferationApoptosisApoptosisPI3K->ApoptosisInhibitsLigandGrowth Factor(e.g., HGF, VEGF)Ligand->RTKActivatesInhibitor[1,2,4]Triazolo[4,3-a]pyridineDerivativeInhibitor->RTKBlocks ATP Binding Site

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a triazolopyridine derivative.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a self-validating system for assessing the binding affinity of a compound to a kinase of interest.

Objective: To determine the IC₅₀ value of a triazolopyridine derivative against a specific kinase (e.g., c-Met).

Materials:

  • Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • GST-tagged target kinase (e.g., c-Met).

  • Test compound (8-Bromo-3-chloro-triazolo[4,3-a]pyridine derivative).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well microplate.

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute into the assay buffer. A typical starting concentration is 100 µM.

  • Assay Setup (per well):

    • Add 4 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 4 µL of the kinase/antibody mixture (pre-incubated).

    • Add 4 µL of the tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

  • Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • The degree of inhibition is calculated based on the displacement of the tracer by the test compound, which disrupts the FRET signal.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: The assay measures direct binding to the kinase active site through competition with a known tracer. The inclusion of no-enzyme and no-tracer controls validates the signal window and ensures that observed effects are specific to the intended binding interaction.

Immunomodulation via Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The triazolopyridine scaffold has recently emerged as a novel chemotype for targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[8]

Mechanism of Action: Heme Binding

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, depletion of tryptophan and accumulation of its metabolites (kynurenines) suppress the activity of immune cells, such as T-lymphocytes and Natural Killer cells, allowing the tumor to escape immune surveillance.

The[1][2][3]triazolo[4,3-a]pyridine scaffold can act as a potent heme-binding moiety.[8] A nitrogen atom in the triazole ring coordinates directly with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group within the IDO1 active site. This interaction occupies the catalytic center and physically prevents the binding and subsequent oxidation of the natural substrate, tryptophan. This mechanism is distinct from kinase inhibition and showcases the scaffold's versatility.

Visualizing the IDO1 Inhibition Workflow

IDO1_inhibitioncluster_tumorTumor Microenvironmentcluster_immuneImmune ResponseIDO1IDO1 Enzyme(Heme-Containing)KynurenineKynurenineIDO1->KynurenineCatalyzesTryptophanTryptophanTryptophan->IDO1SubstrateT_CellT-CellTryptophan->T_CellRequired forFunctionKynurenine->T_CellSuppressesSuppressionImmune SuppressionT_Cell->SuppressionLeads toActivationImmune ActivationT_Cell->ActivationRestoredInhibitor[1,2,4]Triazolo[4,3-a]pyridineDerivativeInhibitor->IDO1Binds to Heme Iron

Caption: Inhibition of IDO1 by a triazolopyridine derivative restores T-cell function.

Anti-Inflammatory Action via Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of the related pyrazolopyridine scaffold, structurally similar to triazolopyridines, are known inhibitors of phosphodiesterase 4 (PDE4), an enzyme class crucial in the inflammatory cascade.[9]

Mechanism of Action: Preventing cAMP Degradation

PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that mediates anti-inflammatory signals within immune cells. By inhibiting PDE4, these compounds prevent the degradation of cAMP. The resulting elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors (like NF-κB) and reduces the production of inflammatory mediators such as TNF-α, interleukins, and leukotrienes.[10][11] This mechanism is particularly relevant for treating inflammatory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[11][12]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative compounds from different classes built upon the triazolopyridine or related scaffolds.

Compound ClassTargetRepresentative CompoundIC₅₀ / EC₅₀Source
Triazolopyrazinec-Met KinaseCompound 4d 26.00 nM (c-Met)[1][3]
TriazolopyrazineVEGFR-2 KinaseCompound 17l 2.6 µM (VEGFR-2)[3]
TriazolopyridineIDO1Compound 12 0.89 µM[8]
Triazolo-pyrimidineHBsAg SecretionCompound 3c 1.4 µM[13]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different assays and compound series should be made with caution.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its rigid, planar geometry and strategically placed nitrogen atoms allow it to engage in specific, high-affinity interactions with a diverse range of biological targets, including the ATP-pocket of kinases, the heme-iron of metabolic enzymes like IDO1, and potentially the active sites of phosphodiesterases.

The journey from a core scaffold to a clinical candidate is one of precise, rational design. The specific substitutions, such as the 8-bromo and 3-chloro groups on the titular compound, are not arbitrary. They are chosen to modulate physicochemical properties like solubility and cell permeability, and to fine-tune binding interactions within the target's active site, ultimately dictating potency and selectivity.

For researchers, scientists, and drug development professionals, the key takeaway is the scaffold's inherent versatility. Future research should focus on:

  • Systematic Mechanistic Studies: Elucidating the precise mechanism of action for under-characterized derivatives like 8-Bromo-3-chloro-triazolo[4,3-a]pyridine to uncover potentially novel biological activities.

  • Target Deconvolution: For derivatives with observed phenotypic effects, employing chemoproteomics and other advanced techniques to identify their primary molecular targets.

  • Structure-Based Design: Leveraging the known binding modes of existing triazolopyridine inhibitors to design next-generation compounds with improved selectivity profiles, thereby minimizing off-target effects and enhancing therapeutic windows.

By understanding the fundamental principles governing the interaction of this core structure with key biological macromolecules, the scientific community can continue to unlock its full therapeutic potential.

References

The Triazolo[4,3-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this versatile scaffold, underpinned by detailed experimental protocols and mechanistic insights.

The Triazolo[4,3-a]pyridine Core: Physicochemical Properties and Synthetic Versatility

The triazolo[4,3-a]pyridine system is a fused bicyclic heterocycle, consisting of a 1,2,4-triazole ring fused to a pyridine ring. This arrangement imparts a unique set of physicochemical properties, including a planar structure, a combination of hydrogen bond donors and acceptors, and the potential for diverse substitutions at various positions. These features contribute to its ability to interact with a wide array of biological macromolecules.

The synthesis of the triazolo[4,3-a]pyridine core is adaptable, allowing for the introduction of a wide range of functional groups. A common and effective strategy involves the cyclization of a 2-hydrazinopyridine precursor.

Experimental Protocol: Synthesis of a Representative Triazolo[4,3-a]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a 3-substituted-[1][2][3]triazolo[4,3-a]pyridine, a common structural motif in biologically active derivatives.

Step 1: Synthesis of 2-Hydrazinopyridine

  • To a solution of 2-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 2-hydrazinopyridine, which can be used in the next step without further purification.

Step 2: Cyclization to form the Triazolo[4,3-a]pyridine Ring

  • Dissolve 2-hydrazinopyridine (1.0 eq) in an appropriate solvent such as ethanol or acetic acid.

  • Add the desired carboxylic acid or aldehyde (1.1 eq) to the solution.

  • For carboxylic acids, a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) may be required. For aldehydes, an oxidizing agent may be necessary for the cyclization step.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.

G start 2-Chloropyridine intermediate1 2-Hydrazinopyridine start->intermediate1 Hydrazine Hydrate, Reflux intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Carboxylic Acid or Aldehyde product 3-Substituted-[1,2,4]triazolo[4,3-a]pyridine intermediate2->product Cyclization (Dehydration/Oxidation)

Caption: General synthetic workflow for 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.

Diverse Biological Activities of the Triazolo[4,3-a]pyridine Scaffold

The versatility of the triazolo[4,3-a]pyridine core is evident in the wide range of biological activities exhibited by its derivatives. This section will delve into some of the most significant therapeutic areas where this scaffold has shown promise.

Anticancer Activity

The triazolo[4,3-a]pyridine scaffold is a prominent feature in many potent anticancer agents.[4] These compounds often exert their effects through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action:

Derivatives of this scaffold have been shown to target a variety of cancer-related proteins, including:

  • Kinase Inhibition: Many triazolopyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, they have been developed as inhibitors of c-Met, VEGFR-2, and Bruton's tyrosine kinase (BTK), all of which are implicated in various cancers.[5]

  • BRD4 Inhibition: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes. Triazolopyridine derivatives have been designed as potent BRD4 inhibitors, showing excellent anti-cancer activity in preclinical models.[6]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.

Structure-Activity Relationship (SAR):

  • Substitution at the 3-position: This position is often a key site for modification to enhance potency and selectivity. Bulky aromatic or heteroaromatic groups at this position can lead to potent kinase inhibitory activity.

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can influence the electronic properties of the scaffold and its interaction with target proteins.

  • Linker and Side Chains: The nature of the linker connecting the triazolopyridine core to other pharmacophoric groups is crucial for optimizing activity.

Table 1: Anticancer Activity of Representative Triazolo[4,3-a]pyridine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
12m BRD4MV4-110.02[6]
17l c-Met/VEGFR-2A5490.98[5]
TP6 Not specifiedB16F1041.12[5]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Triazolo[4,3-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][7]

Mechanism of Action:

The exact mechanisms of antimicrobial action for many triazolopyridine derivatives are still under investigation, but potential targets include:

  • Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

  • DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes, leading to disruption of DNA replication and repair.[1]

  • Fungal Ergosterol Biosynthesis: Inhibition of enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.

Structure-Activity Relationship (SAR):

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell membrane.

  • Substituents on the Triazole and Pyridine Rings: The presence of specific substituents can enhance antimicrobial potency. For example, the introduction of halogen atoms or trifluoromethyl groups has been shown to improve activity.[3]

Table 2: Antimicrobial Activity of Representative Triazolo[4,3-a]pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2e Staphylococcus aureus32[1]
2e Escherichia coli16[1]
Pyridothienopyrimidine 24a Escherichia coli3.9[7]
Pyridothienopyrimidine 24a Klebsiella pneumoniae7.81[7]
Pyridothienopyrimidine 24a Staphylococcus aureus7.81[7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Triazolo[4,3-a]pyridine derivatives have been investigated for their anti-inflammatory properties.[8]

Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes and mediators, such as:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, which are involved in the synthesis of prostaglandins.

  • Cytokine Production: Modulation of the production of pro-inflammatory cytokines like TNF-α and IL-6.

Structure-Activity Relationship (SAR):

  • Acidic Moieties: The presence of a carboxylic acid or a bioisostere can be important for COX inhibition.

  • Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the scaffold can influence selectivity for COX isoforms.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is a widely used and reliable method for screening acute anti-inflammatory activity.[2][9]

  • Animal Acclimatization: Acclimatize rats or mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug, e.g., indomethacin), and test groups receiving different doses of the triazolopyridine derivative.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Central Nervous System (CNS) Activity

The triazolo[4,3-a]pyridine scaffold is present in several CNS-active drugs, including the antidepressant trazodone.[8] This highlights the potential of this scaffold in the development of novel treatments for neurological and psychiatric disorders.

Mechanism of Action:

The CNS effects of triazolopyridine derivatives can be mediated through various mechanisms, including:

  • Receptor Modulation: Interaction with neurotransmitter receptors, such as serotonin and dopamine receptors.

  • Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.

Structure-Activity Relationship (SAR):

  • Side Chain: The nature of the side chain at the 3-position is critical for CNS activity. For example, in trazodone, a long, flexible side chain with a terminal piperazine ring is essential for its antidepressant effect.

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring can modulate the pharmacokinetic properties of the compounds, such as their ability to cross the blood-brain barrier.

Future Perspectives and Conclusion

The triazolo[4,3-a]pyridine scaffold continues to be a highly attractive and versatile platform for the design and development of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its ability to interact with a wide range of biological targets provides a rich source of potential drug candidates.

Future research in this area will likely focus on:

  • Target-Specific Design: The use of computational methods, such as molecular docking and structure-based drug design, to create more potent and selective inhibitors for specific biological targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of triazolopyridine derivatives in other disease areas, such as viral infections and neurodegenerative diseases.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-likeness and clinical potential.

References

An In-Depth Technical Guide to 8-Bromo-3-chloro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications

An In-Depth Technical Guide to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of therapeutic agents. The[1][2][3]triazolo[4,3-a]pyridine core, in particular, has garnered significant attention due to its versatile biological activities. This guide provides a comprehensive technical overview of a key derivative, 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a compound of interest for the development of new pharmaceuticals. We will delve into its fundamental chemical properties, explore its synthesis, and discuss its emerging applications, providing a robust resource for researchers in the field.

Core Molecular Attributes of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound featuring a fused triazole and pyridine ring system. The strategic placement of the bromo and chloro substituents significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry.

Physicochemical Properties

The key physicochemical properties of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine are summarized in the table below. These characteristics are fundamental for its handling, formulation, and behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[2][4]
Molecular Weight 232.46 g/mol [1]
Monoisotopic Mass 230.91989 Da[2][4]
Appearance Crystalline solid[1]
Solubility Soluble in polar organic solvents; insoluble in water.[1]
Canonical SMILES C1=CN2C(=NN=C2Cl)C(=C1)Br[2]
InChI Key NUNTVUDJPRNUME-UHFFFAOYSA-N[2]
CAS Number 1392804-08-8[5]
Structural Elucidation

The chemical structure of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is presented below. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring, combined with the electron-withdrawing nature of the halogen substituents, creates a unique electronic landscape that dictates its chemical reactivity and biological interactions.

Caption: 2D structure of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Synthesis and Mechanistic Considerations

The synthesis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine and its derivatives typically involves the construction of the fused heterocyclic system through cyclization reactions, followed by or preceded by halogenation steps. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Two primary approaches for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold are prevalent:

  • From Pyridine Precursors: This is the most common approach, often starting with a substituted 2-hydrazinopyridine. The triazole ring is then formed via cyclization with a suitable one-carbon synthon.

  • From Triazole Precursors: Less commonly, a pre-formed triazole ring can be elaborated to construct the fused pyridine ring.

For 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a retrosynthetic analysis suggests a pathway originating from a di-halogenated 2-hydrazinopyridine.

GTarget8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineIntermediate1Halogenated 2-HydrazinopyridineTarget->Intermediate1CyclizationReagent1One-Carbon Synthon(e.g., Phosgene, Triphosgene)Intermediate1->Reagent1Intermediate2Di-halogenated 2-AminopyridineIntermediate1->Intermediate2Hydrazine FormationReagent2Diazotization & ReductionIntermediate2->Reagent2StartingMaterialSubstituted PyridineIntermediate2->StartingMaterialHalogenation

Caption: Retrosynthetic analysis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Exemplary Experimental Protocol

It is imperative that this conceptual protocol be adapted and optimized based on laboratory-specific conditions and in strict adherence to all safety guidelines.

Step 1: Synthesis of 3-Bromo-2-hydrazinopyridine

A common precursor for such syntheses is a hydrazinopyridine. For instance, in the synthesis of a related compound, 8-Bromo-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, 3-bromo-2-hydrazinopyridine is a key starting material.[6]

Step 2: Cyclization to form the Triazolo[4,3-a]pyridine Core

The cyclization to form the triazole ring can be achieved by reacting the hydrazinopyridine intermediate with a suitable reagent to introduce the final carbon and nitrogen atoms of the triazole ring. For the introduction of a chloro-substituent at the 3-position, a reagent like phosgene or a phosgene equivalent would be a logical choice, though extreme caution is necessary with such reagents. The reaction would likely proceed in an inert solvent under controlled temperature conditions.

Step 3: Purification and Characterization

The crude product would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the structure and the position of the substituents.

  • FTIR: To identify characteristic functional group vibrations.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Applications in Drug Discovery and Development

The[1][2][3]triazolo[4,3-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[7] The specific substitution pattern of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine makes it a valuable intermediate and a potential pharmacophore in its own right.

Rationale for its Utility

The triazolopyridine core can act as a bioisostere for other heterocyclic systems, such as purines, enabling it to interact with a wide range of biological targets. The halogen substituents offer several advantages:

  • Modulation of Physicochemical Properties: The bromo and chloro groups can enhance membrane permeability and metabolic stability.

  • Formation of Halogen Bonds: These substituents can participate in halogen bonding, a non-covalent interaction that can contribute to high-affinity binding to biological targets.

  • Synthetic Handles: The halogens provide reactive sites for further chemical modifications, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have shown promise in a variety of therapeutic areas. While specific studies on 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine are limited in the public domain, the broader class of compounds suggests potential applications as:

  • Enzyme Inhibitors: As a lead compound for developing new pharmaceuticals targeting cancer therapy through immune modulation.[1]

  • Antimicrobial Agents: The triazolopyridine scaffold is a component of compounds with demonstrated antibacterial and antifungal activity.

  • Central Nervous System (CNS) Agents: Certain triazolopyridine derivatives have been investigated for their effects on CNS targets.

Safety, Handling, and Disposal

As a halogenated heterocyclic compound, 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine should be handled with appropriate caution in a laboratory setting.

Hazard Identification

Based on data for similar compounds, potential hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion and Future Perspectives

8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its well-defined structure and the presence of versatile halogen substituents make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further exploration of its synthesis and biological activity is warranted to fully unlock its potential as a valuable tool in the development of new medicines.

Spectral Data Analysis of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine: A Technical Guide

Spectral Data Analysis of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic characterization of this molecule. While experimental data for this specific compound is not yet publicly available, this guide offers robust predictions based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with insights from analogous structures.

Molecular Structure and Physicochemical Properties

8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine possesses a fused heterocyclic ring system, which is a common scaffold in medicinal chemistry.[4] Understanding its structure is paramount to interpreting its spectral data.

PropertyValueSource
IUPAC Name 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine[5]
CAS Number 1392804-08-8[6]
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.46 g/mol [5]
Monoisotopic Mass 230.91989 Da[5]

The presence of bromine and chlorine atoms will introduce characteristic isotopic patterns in the mass spectrum, which is a key identifying feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the fused triazole ring.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.1 - 8.3Doublet of doublets (dd)J(H5,H6) = ~7.5, J(H5,H7) = ~1.0
H-67.0 - 7.2Triplet (t)J(H6,H5) = ~7.5, J(H6,H7) = ~7.5
H-77.6 - 7.8Doublet of doublets (dd)J(H7,H6) = ~7.5, J(H7,H5) = ~1.0

Disclaimer: These are predicted values. Actual experimental values may vary.

The coupling constants are typical for ortho and meta coupling in pyridine-like systems.[1] The expected splitting patterns provide definitive information about the relative positions of the protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Due to the lack of directly attached protons on the bridgehead carbons and the substituted carbons, some signals may appear as sharp singlets.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-3145 - 148
C-5128 - 131
C-6115 - 118
C-7135 - 138
C-8110 - 113
C-8a148 - 151

Disclaimer: These are predicted values. Actual experimental values may vary.

Online prediction tools can offer a preliminary assessment of the expected chemical shifts.[7][8]

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from water and other impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 90° pulse. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is expected to be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-Br and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium
1600 - 1450Aromatic C=C and C=N stretchesMedium to Strong
1200 - 1000C-N stretchMedium
800 - 600C-Cl stretchStrong
600 - 500C-Br stretchStrong

The presence of strong absorptions in the lower wavenumber region is indicative of carbon-halogen bonds.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Expected Molecular Ion Peak and Isotopic Pattern

Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most abundant peaks in this cluster are expected at m/z 231, 233, and 235. The characteristic isotopic pattern is a definitive signature for the presence of both bromine and chlorine in the molecule.[10]

Plausible Fragmentation Pattern

Electron impact (EI) ionization is expected to cause fragmentation of the molecule. A plausible fragmentation pathway involves the initial loss of a halogen atom or the cleavage of the triazole ring.

fragmentation_pathwayM[M]+•m/z 231/233/235F1[M-Cl]+•m/z 196/198M->F1-Cl•F2[M-Br]+•m/z 152/154M->F2-Br•F3[M-N2]+•m/z 203/205/207M->F3-N2

Caption: Plausible mass spectrometry fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

HRMS can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₆H₃⁷⁹Br³⁵ClN₃, the calculated exact mass is 230.91989 Da.

Conclusion

This technical guide provides a detailed prediction and interpretation framework for the spectral data of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. While awaiting experimental verification, the theoretical ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results.

An In-depth Technical Guide to 8-Bromo-3-chloro-triazolo[4,3-a]pyridine: Synthesis, Safety, and Handling for Drug Discovery Professionals

An In-depth Technical Guide to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Safety, and Handling for Drug Discovery Professionals

The fused heterocyclic scaffold of triazolo[4,3-a]pyridine is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents. This guide provides an in-depth technical overview of a key derivative, 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, with a focus on its synthesis, safe handling, and chemical reactivity, tailored for researchers and professionals in drug development.

Core Compound Profile

8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated bicyclic heteroaromatic compound. The strategic placement of bromo and chloro substituents offers distinct and orthogonal handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and compound libraries.

PropertyDataSource
CAS Number 1392804-08-8[2]
Molecular Formula C₆H₃BrClN₃[4]
Molecular Weight 232.47 g/mol
IUPAC Name 8-bromo-3-chloro-1,2,4-triazolo[4,3-a]pyridine[4]
Canonical SMILES C1=CN2C(=NN=C2Cl)C(=C1)Br[4]
InChI Key NUNTVUDJPRNUME-UHFFFAOYSA-N[4]

Prudent Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is not publicly available, data from closely related analogs, such as 8-bromo-[1][2][3]triazolo[4,3-a]pyridine, provides a strong basis for establishing prudent safety measures. The GHS classifications for this analog suggest that our target compound should be handled with care.[5]

Assumed GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3): May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE_Workflowcluster_ppePersonal Protective Equipment (PPE)labLaboratory EnvironmentgogglesChemical Splash Goggles(ANSI Z87.1 compliant)lab->gogglesEye ProtectioncoatFlame-Retardant Lab Coatlab->coatBody ProtectionglovesNitrile Gloves(double-gloving recommended)lab->glovesHand ProtectionrespiratorNIOSH-Approved Respirator(if handling powder outside a fume hood)lab->respiratorRespiratory Protection

Fig. 1: Mandatory PPE for handling 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
Storage and Stability

This compound requires specific storage conditions to maintain its integrity.

  • Temperature: Cold-chain transportation is recommended.[2] Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air or moisture.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

First-Aid and Spill Management

In the event of exposure or a spill, immediate and appropriate action is critical.

SituationFirst-Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.

For spills, evacuate the area, ensure adequate ventilation, and wear full PPE. Use an absorbent material to contain the spill, and collect it in a sealed container for proper disposal.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis likely involves the formation of a hydrazinylpyridine intermediate, followed by cyclization to form the triazole ring.

Synthesis_Pathwaycluster_synthesisProposed Synthesis of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridinestart3-Bromo-2-chloropyridineintermediate13-Bromo-2-hydrazinylpyridinestart->intermediate1Hydrazineintermediate2Intermediate Thione/Thiolintermediate1->intermediate2CS₂ or Thioureaproduct8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineintermediate2->productChlorinating Agent(e.g., POCl₃, SOCl₂)

Fig. 2: A plausible synthetic route to the target compound.

Step-by-Step Methodology:

  • Hydrazine Substitution: 3-Bromo-2-chloropyridine is reacted with hydrazine hydrate. The more labile chloro group is displaced by the hydrazine nucleophile to yield 3-bromo-2-hydrazinylpyridine.

  • Triazole Ring Formation: The hydrazinylpyridine intermediate is then reacted with a carbon disulfide or thiourea in the presence of a base. This step forms the triazole ring, resulting in an 8-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol/thione tautomer.

  • Chlorination: The final step involves the conversion of the thiol/thione group to a chloro group. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Chemical Reactivity and Derivatization

The two halogen atoms on the 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold exhibit differential reactivity, which is highly advantageous for selective chemical modifications.

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 8-position is susceptible to SₙAr reactions with various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents at this position.

  • Cross-Coupling Reactions: The bromo substituent can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Substitution at the 3-Position: The chloro group at the 3-position is also a leaving group, but its reactivity relative to the 8-bromo group will depend on the reaction conditions and the nucleophile used. This differential reactivity can be exploited for sequential functionalization.

Reactivity_Diagramcluster_reactivityKey Reactivity of this compoundstart8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineproduct18-Amino/Alkoxy/Thio-3-chloro-derivativestart->product1SₙAr at C8(Amines, Alcohols, Thiols)product28-Aryl/Alkyl/Alkynyl-3-chloro-derivativestart->product2Cross-Coupling at C8(e.g., Suzuki, Sonogashira)product38-Bromo-3-substitutedderivativestart->product3Nucleophilic Substitution at C3

Fig. 3: Major reaction pathways for derivatization.

Significance in Drug Discovery

The triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This is due to its ability to engage in various non-covalent interactions with biological targets and its favorable physicochemical properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antimalarials and for their role in targeting epigenetic modifications.[3][7] The presence of two distinct halogen atoms in 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine makes it a particularly attractive starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

The Emergence of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine as a Versatile Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this revolution are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). The rational design of these degraders hinges on the strategic selection of building blocks that constitute the three key components: a warhead that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. This technical guide introduces 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, a privileged heterocyclic scaffold, as a promising and versatile building block for the synthesis of novel protein degraders. We will explore its chemical properties, potential synthetic routes for incorporation into degrader molecules, and a prospective workflow for the development and evaluation of degraders based on this core. This guide is intended to provide both a conceptual framework and practical insights for researchers venturing into the design of next-generation protein degraders.

Introduction: The PROTAC Revolution and the Quest for Novel Scaffolds

The principle of targeted protein degradation using PROTACs is elegantly simple yet powerful. These bifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and sustained protein knockdown, a significant advantage over traditional occupancy-based inhibitors.

The success of a PROTAC is intricately linked to the chemical nature of its constituent parts. While significant research has focused on developing potent warheads for various POIs and optimizing linker composition, the exploration of novel scaffolds for E3 ligase ligands or as a foundation for the entire degrader molecule remains a fertile ground for innovation. The choice of the core scaffold can profoundly influence the physicochemical properties, synthetic accessibility, and ultimately, the biological activity of the degrader.

The[2][3][4]triazolo[4,3-a]pyridine scaffold has a rich history in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The inherent structural rigidity, coupled with the presence of multiple nitrogen atoms for hydrogen bonding, makes it an attractive starting point for the design of ligands that can engage with protein binding pockets. The subject of this guide, 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, presents a particularly interesting case. The presence of two distinct halogen atoms at the 8- and 3-positions offers orthogonal synthetic handles for the attachment of a linker and further functionalization, providing a modular approach to degrader synthesis.

Physicochemical Properties of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

A thorough understanding of the physicochemical properties of a building block is crucial for anticipating the characteristics of the final degrader molecule.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[6]
Molecular Weight 232.46 g/mol [6]
XLogP3 2.0[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 0[6]

The relatively low molecular weight and moderate lipophilicity (XLogP3 of 2.0) of this building block make it an attractive starting point for the construction of larger PROTAC molecules, which often fall outside of Lipinski's "rule of five".

Synthetic Strategy: A Hypothetical Pathway to a Novel Degrader

The true potential of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine lies in its synthetic versatility. The distinct reactivity of the bromine and chlorine substituents allows for selective functionalization, enabling a modular and convergent approach to PROTAC synthesis. Here, we propose a hypothetical synthetic route to a novel degrader targeting a protein kinase of interest (POI-kinase) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Rationale for E3 Ligase and POI Selection

For this prospective guide, we have chosen the VHL E3 ligase as the target for recruitment. VHL is a well-validated E3 ligase in the TPD field, with potent and well-characterized small molecule ligands available.[7] As a hypothetical POI, we will consider a generic protein kinase, as many triazolopyridine derivatives have been reported to exhibit kinase inhibitory activity.

Proposed Synthetic Workflow

The proposed synthesis involves a stepwise functionalization of the 8-Bromo-3-chloro-triazolo[4,3-a]pyridine core. The more reactive C-Br bond can be selectively functionalized, for instance, through a Suzuki or Sonogashira cross-coupling reaction to install the POI-binding moiety (warhead). Subsequently, the C-Cl bond can be displaced by a nucleophilic linker precursor, which is then coupled to the VHL ligand.

G A 8-Bromo-3-chloro- triazolo[4,3-a]pyridine C Suzuki Coupling (Pd catalyst, base) A->C B POI-Kinase Warhead (e.g., boronic acid) B->C D Functionalized Core (Warhead at C8) C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Linker Precursor (e.g., with terminal amine) E->F G Warhead-Linker Conjugate F->G I Amide Coupling (e.g., HATU, DIPEA) G->I H VHL Ligand (with carboxylic acid) H->I J Final PROTAC Molecule I->J

Figure 1: A prospective synthetic workflow for a novel protein degrader.

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a general guide and would require optimization for specific substrates and reagents.

Step 1: Synthesis of the Warhead-Functionalized Core (Suzuki Coupling)

  • To a solution of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) add the POI-kinase boronic acid derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the warhead-functionalized core.

Step 2: Attachment of the Linker (Nucleophilic Aromatic Substitution)

  • To a solution of the warhead-functionalized core (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the amine-terminated linker precursor (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Heat the reaction mixture at 100-120 °C for 24-48 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the warhead-linker conjugate.

Step 3: Final PROTAC Synthesis (Amide Coupling)

  • Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the warhead-linker conjugate (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of the Novel Degrader

A rigorous biological evaluation is essential to validate the efficacy and mechanism of action of the newly synthesized PROTAC.

Biochemical and Biophysical Assays
  • Target Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) should be employed to confirm that the PROTAC retains binding affinity for both the POI-kinase and the VHL E3 ligase.

  • Ternary Complex Formation: The ability of the PROTAC to induce the formation of a stable ternary complex (POI-PROTAC-VHL) is a critical determinant of its degradation efficiency. This can be assessed using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Cellular Assays
  • Protein Degradation: The primary cellular assay is to quantify the degradation of the POI-kinase. This is typically done by Western blotting or by using a more quantitative method like a HiBiT lytic assay. Cells should be treated with a range of PROTAC concentrations to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).

  • Selectivity: The selectivity of the degrader should be assessed through proteome-wide analysis (e.g., using mass spectrometry-based proteomics) to identify any off-target degradation.

  • Downstream Signaling: The functional consequence of POI-kinase degradation should be evaluated by examining the phosphorylation status of known downstream substrates.

  • Cell Viability/Proliferation Assays: The anti-proliferative effects of the degrader in relevant cancer cell lines should be determined to establish its therapeutic potential.

G A Synthesized PROTAC B Biochemical Assays (Binding, Ternary Complex) A->B C Cellular Assays (Degradation, Selectivity) A->C D Functional Assays (Downstream Signaling, Viability) C->D E Lead Optimization D->E

Figure 2: A generalized workflow for the biological evaluation of a novel PROTAC.

Data Presentation and Interpretation

The quantitative data generated from the biological assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Hypothetical Biological Data for a Novel Degrader

AssayMetricValue
POI-Kinase Binding Kd50 nM
VHL Binding Kd150 nM
Ternary Complex Formation Kd25 nM
Protein Degradation (Cell Line A) DC₅₀10 nM
Dₘₐₓ>95%
Cell Viability (Cell Line A) IC₅₀25 nM

Conclusion and Future Directions

This technical guide has presented 8-Bromo-3-chloro-triazolo[4,3-a]pyridine as a promising and synthetically versatile building block for the development of novel protein degraders. Through a hypothetical yet scientifically grounded example, we have outlined a plausible synthetic route and a comprehensive biological evaluation workflow. The modularity offered by the orthogonal halogen handles on this scaffold provides an excellent platform for the rapid generation of degrader libraries, enabling the exploration of structure-activity relationships and the optimization of degrader properties.

While the specific application of this building block in targeted protein degradation is still in its nascent stages, its inherent chemical tractability and the proven biological relevance of the triazolopyridine core suggest a bright future. Further research into the derivatization of this scaffold and its application in targeting a diverse range of POIs and recruiting various E3 ligases will undoubtedly expand the toolbox of medicinal chemists in the exciting and rapidly evolving field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Strategic Incorporation of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that triggers the degradation of disease-causing proteins.[1] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, offers vast possibilities for chemical exploration. The linker, in particular, is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex.[1] This guide provides an in-depth technical overview of the utility of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine as a versatile heterocyclic scaffold for the synthesis of PROTACs. We will explore its reactivity, provide detailed protocols for its incorporation into PROTAC structures via palladium-catalyzed cross-coupling reactions, and discuss the strategic advantages of the triazolo[4,3-a]pyridine core in drug design.

Introduction: The Role of Heterocyclic Scaffolds in PROTAC Design

The linker in a PROTAC is not merely a spacer but a key element that dictates the molecule's physicochemical properties, conformational dynamics, and ultimately its ability to induce protein degradation. While simple alkyl and PEG chains have been widely used, there is a growing interest in incorporating rigid heterocyclic scaffolds into the linker architecture.[2] These scaffolds can impart conformational constraint, improve metabolic stability, and provide vectors for optimizing solubility and cell permeability.

The[3][4][5]triazolo[4,3-a]pyridine system is a "privileged" scaffold in medicinal chemistry, known for its presence in a range of biologically active compounds.[6] Its rigid, planar structure and the presence of nitrogen atoms that can engage in hydrogen bonding make it an attractive component for PROTAC linkers. The subject of this guide, 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, offers two distinct points for orthogonal functionalization, making it a powerful building block for the modular synthesis of PROTAC libraries.

Physicochemical Properties and Reactivity of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

The reactivity of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine is dictated by the electronic nature of the triazolopyridine ring system and the differential reactivity of the two halogen substituents.

  • The C8-Bromine Bond: The bromine atom at the 8-position is analogous to a halogen on a pyridine ring and is susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] This position is typically the primary site for introducing diversity and attaching the linker element of the PROTAC.

  • The C3-Chlorine Bond: The chlorine atom at the 3-position is on the triazolo part of the fused ring system. While also reactive under certain palladium-catalyzed conditions, it generally exhibits lower reactivity compared to the C8-bromo substituent, allowing for selective functionalization. This differential reactivity is key to its utility as a versatile building block.

Application in PROTAC Synthesis: A Step-by-Step Guide

The primary application of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine in PROTAC synthesis is as a central scaffold to which the POI ligand and the E3 ligase ligand-linker moiety are attached. The general workflow involves the sequential functionalization of the C8 and C3 positions.

PROTAC_Synthesis_Workflow A 8-Bromo-3-chloro- triazolo[4,3-a]pyridine C Suzuki or Buchwald-Hartwig Coupling at C8 A->C B Linker Precursor with Orthogonal Functionality (e.g., Boronic Acid or Amine) B->C D Functionalized Triazolopyridine Intermediate C->D F Second Coupling or Functionalization at C3 D->F E POI Ligand or E3 Ligase Ligand E->F G Final PROTAC Conjugate F->G

Caption: General workflow for PROTAC synthesis using 8-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, making it ideal for attaching linkers that terminate in a boronic acid or ester.[8] This is a common strategy for introducing aryl or heteroaryl moieties as part of the linker structure.

Reaction Scheme:

Materials:

  • 8-Bromo-3-chloro-triazolo[4,3-a]pyridine (1.0 eq)

  • Linker-boronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, the linker-boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous, degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90870-85
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene100675-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane801280-95
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which is particularly useful for attaching linkers containing primary or secondary amines.[9] This reaction is central to connecting the triazolopyridine scaffold to amine-terminated linkers, which are commonly conjugated to E3 ligase ligands like thalidomide or VHL ligands.

Reaction Scheme:

Materials:

  • 8-Bromo-3-chloro-triazolo[4,3-a]pyridine (1.0 eq)

  • Amine-containing linker (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous, non-polar solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the 8-Bromo-3-chloro-triazolo[4,3-a]pyridine and the amine-containing linker.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene1001265-80
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane1101070-88
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene1001660-75

Downstream Functionalization and PROTAC Assembly

Following the successful functionalization at the C8 position, the remaining chloro group at C3 can be addressed. This allows for the attachment of the second component of the PROTAC. The choice of reaction will depend on the desired linkage and the nature of the POI or E3 ligase ligand.

PROTAC_Assembly cluster_0 POI Ligand Synthesis cluster_1 E3 Ligand-Linker Synthesis cluster_2 Core Scaffold Functionalization POI_Ligand POI Ligand (e.g., JQ1) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker Linker with Reactive Handle E3_Ligand->Linker E3_Linker E3 Ligand-Linker Conjugate Linker->E3_Linker E3_Linker->Final_PROTAC Core_Scaffold 8-Bromo-3-chloro- triazolopyridine Functionalized_Core Functionalized Triazolopyridine Core_Scaffold->Functionalized_Core Functionalized_Core->Final_PROTAC

Caption: Modular assembly of a PROTAC using a functionalized triazolopyridine core.

Characterization of the Final PROTAC

The final PROTAC product must be thoroughly characterized to ensure its identity, purity, and integrity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion and Future Perspectives

8-Bromo-3-chloro-triazolo[4,3-a]pyridine is a highly valuable and versatile building block for the synthesis of PROTACs. Its two distinct halogenated positions allow for sequential and controlled functionalization, enabling the modular construction of diverse PROTAC libraries. The rigid triazolopyridine core can impart favorable physicochemical properties to the linker, potentially leading to improved cell permeability and metabolic stability. The detailed protocols provided herein serve as a guide for researchers to effectively utilize this scaffold in their PROTAC discovery programs. Future work will likely focus on exploring the impact of substitutions at the 3-position on ternary complex formation and degradation efficiency, further unlocking the potential of this privileged heterocyclic system in the exciting field of targeted protein degradation.

References

8-Bromo-3-chloro-triazolo[4,3-a]pyridine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Drug Design

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent approach to identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind to the target protein with low affinity.[2] The inherent value of this approach lies in the high "ligand efficiency" of these fragments; they form a few, high-quality interactions with the target, providing a more efficient starting point for optimization.[3] The subsequent growth, linking, or merging of these fragments, guided by structural biology, allows for the rational design of potent and selective drug candidates.[4]

The[5][6][7]triazolo[4,3-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6][8] Its rigid, planar geometry and hydrogen bonding capabilities make it an excellent starting point for engaging with protein targets. The specific focus of this guide, 8-bromo-3-chloro-triazolo[4,3-a]pyridine , introduces two key features: halogen atoms at strategic positions. The bromine and chlorine atoms are not mere placeholders; they offer vectors for synthetic elaboration and, more importantly, can participate in crucial "halogen bonding" interactions with the target protein, a feature of growing importance in rational drug design.[9][10]

This technical guide provides a comprehensive overview of the application of 8-bromo-3-chloro-triazolo[4,3-a]pyridine as a fragment in drug discovery, with a particular focus on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[5][6][8]

Physicochemical Properties and Synthetic Rationale

A successful fragment must possess appropriate physicochemical properties to ensure solubility and good ligand efficiency. The properties of 8-bromo-3-chloro-triazolo[4,3-a]pyridine are summarized below.

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃[11]
Molecular Weight232.46 g/mol [11]
XlogP (predicted)2.8[11]
Hydrogen Bond Donors0[11]
Hydrogen Bond Acceptors3[11]

The presence of the bromine and chlorine atoms provides two distinct advantages. Firstly, they serve as versatile synthetic handles for further chemical modification during the hit-to-lead optimization phase. The bromine atom, in particular, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. Secondly, these halogens can form halogen bonds with electron-donating atoms (such as oxygen or nitrogen) in the protein's binding pocket.[10] This non-covalent interaction, arising from the anisotropic distribution of electron density on the halogen atom (the "sigma-hole"), can significantly contribute to binding affinity and selectivity.[12]

Representative Synthesis Protocol

Workflow for the Synthesis of 8-bromo-3-chloro-[5][6][7]triazolo[4,3-a]pyridine

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization A 2,3-dichloro-5-bromopyridine C 3-chloro-5-bromo-2-hydrazinopyridine A->C Reflux in Ethanol B Hydrazine hydrate B->C E 8-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine C->E Reflux D Triethyl orthoformate D->E

Caption: Synthetic workflow for 8-bromo-3-chloro-[5][6][7]triazolo[4,3-a]pyridine.

Step 1: Synthesis of 3-chloro-5-bromo-2-hydrazinopyridine

  • To a solution of 2,3-dichloro-5-bromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-chloro-5-bromo-2-hydrazinopyridine.

Causality: The nucleophilic aromatic substitution of the more labile chlorine at the 2-position of the pyridine ring by hydrazine is a standard method for introducing the hydrazino group necessary for the subsequent cyclization. Ethanol is a common solvent for this transformation, and refluxing provides the necessary energy for the reaction to proceed.

Step 2: Synthesis of 8-bromo-3-chloro-[5][6][7]triazolo[4,3-a]pyridine

  • A mixture of 3-chloro-5-bromo-2-hydrazinopyridine (1.0 eq) and triethyl orthoformate (3.0 eq) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the excess triethyl orthoformate is removed under reduced pressure.

  • The resulting solid is washed with a cold non-polar solvent (e.g., hexane) and dried to yield 8-bromo-3-chloro-[5][6][7]triazolo[4,3-a]pyridine.

Causality: Triethyl orthoformate serves as a one-carbon source for the formation of the triazole ring. The intramolecular cyclization is driven by the elimination of ethanol and is a common and efficient method for the synthesis of the[5][6][7]triazolo[4,3-a]pyridine ring system.[13]

Application in Fragment Screening: Protocols and Insights

8-bromo-3-chloro-triazolo[4,3-a]pyridine is an ideal candidate for inclusion in a fragment library. Its successful identification as a binder to a target protein can be achieved through various biophysical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most informative.

Protocol 1: Fragment Screening by Protein-Observed NMR Spectroscopy

Protein-observed NMR is a powerful technique for fragment screening as it directly reports on the binding event at the protein level.[15] The most common experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which provides a unique signal for each backbone amide proton of an ¹⁵N-labeled protein.

Experimental Workflow for NMR Fragment Screening

G A Prepare ¹⁵N-labeled protein B Acquire reference ¹H-¹⁵N HSQC spectrum A->B C Add fragment (or fragment mixture) B->C D Acquire ¹H-¹⁵N HSQC spectrum with fragment C->D E Analyze Chemical Shift Perturbations (CSPs) D->E F Identify Hits E->F G Deconvolution of mixtures (if applicable) F->G If mixtures were used H Titration for Kd determination F->H For confirmed hits

Caption: Workflow for identifying fragment hits using protein-observed NMR.

Detailed Steps:

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. A final concentration of 50-100 µM in a suitable NMR buffer is typical.

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference against which all subsequent spectra will be compared.

  • Fragment Addition: Add a stock solution of 8-bromo-3-chloro-triazolo[4,3-a]pyridine (or a cocktail of fragments) to the protein sample. A final fragment concentration of 200-500 µM is a common starting point.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Binding of the fragment to the protein will cause changes in the chemical environment of nearby amino acid residues, resulting in chemical shift perturbations (CSPs) of their corresponding peaks in the HSQC spectrum.

  • Hit Identification: Significant and consistent CSPs are indicative of a binding event. The residues exhibiting the largest CSPs can be mapped onto the protein structure to identify the binding site.

  • Hit Validation and Affinity Determination: For confirmed hits, a titration experiment is performed by adding increasing concentrations of the fragment to the protein and monitoring the CSPs. The dissociation constant (Kd) can then be calculated from the titration data.

Expert Insights for Halogenated Fragments: The presence of bromine, a quadrupolar nucleus, can lead to line broadening of NMR signals, although this is less of a concern in protein-observed experiments where the protons of the protein are being monitored.[16] More importantly, the electron-withdrawing nature of the bromine and chlorine atoms can influence the electronics of the pyridine and triazole rings, potentially affecting the observed chemical shifts upon binding. It is crucial to ensure that any observed CSPs are due to specific binding and not non-specific aggregation, which can be assessed by monitoring for uniform line broadening across all protein signals.

Protocol 2: Fragment Screening by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[17] This structural information is invaluable for the subsequent hit-to-lead optimization process.

Experimental Workflow for Crystallographic Fragment Screening

G A Grow high-quality protein crystals B Soak crystal in fragment-containing solution A->B C Cryo-protect and flash-cool the crystal B->C D Collect X-ray diffraction data C->D E Process data and solve the structure D->E F Analyze electron density maps for fragment binding E->F G Refine the protein-fragment complex structure F->G

Caption: Workflow for identifying and characterizing fragment binding via X-ray crystallography.

Detailed Steps:

  • Crystal Preparation: Grow robust crystals of the target protein that can withstand the soaking procedure.

  • Fragment Soaking: Transfer a protein crystal to a solution containing 8-bromo-3-chloro-triazolo[4,3-a]pyridine, typically at a concentration of 1-10 mM, for a defined period (minutes to hours).

  • Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Collect a high-resolution X-ray diffraction dataset from the frozen crystal at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the structure, typically by molecular replacement using a known structure of the protein. Carefully examine the resulting electron density maps for evidence of the bound fragment.

  • Structure Refinement: If clear density for the fragment is observed, build it into the model and refine the structure of the protein-fragment complex.

Expert Insights for Halogenated Fragments: The high electron density of bromine and chlorine atoms can be a significant advantage in crystallographic fragment screening.[18] These atoms will often appear as strong peaks in the electron density map, making the identification and orientation of the fragment less ambiguous, even at moderate resolution. This is particularly useful for confirming the presence of a weakly bound fragment. Furthermore, the refined structure will provide direct evidence of any halogen bonding interactions between the fragment and the protein, which can be identified by the close proximity and favorable geometry between the halogen atom and an electron-rich atom on a protein residue.

Hit-to-Lead Optimization: A Case Study with IDO1

The true power of FBDD is realized during the hit-to-lead optimization phase, where the initial fragment hit is elaborated into a potent and selective lead compound. The development of IDO1 inhibitors based on the[5][6][7]triazolo[4,3-a]pyridine scaffold serves as an excellent case study.[5][6][8]

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses the activity of immune cells.[5] A virtual screening campaign identified a[5][6][7]triazolo[4,3-a]pyridine-based compound (VS9) as a hit.[5] The optimization of this hit involved a rational, structure-guided approach.

Logical Progression of Hit-to-Lead Optimization

G cluster_0 Hit Identification cluster_1 Structure-Guided Design cluster_2 Analogue Synthesis & SAR cluster_3 Lead Optimization A Initial Hit (e.g., VS9) [1,2,4]triazolo[4,3-a]pyridine core B Docking model reveals unexplored pockets A->B C Identify vectors for chemical elaboration B->C D Synthesize analogues with modifications at key positions (e.g., C3, C8) C->D E Evaluate inhibitory activity (IC₅₀) D->E F Improved potency (sub-micromolar) E->F Iterative SAR G Enhanced metabolic stability & selectivity F->G H Optimized Lead Compound G->H

Caption: Iterative cycle of hit-to-lead optimization.

In the case of the IDO1 inhibitors, docking studies of the initial hit revealed that the[5][6][7]triazolo[4,3-a]pyridine core coordinated with the heme iron in the enzyme's active site.[5] The structure-activity relationship (SAR) was then explored by synthesizing a series of analogues with different substituents on the triazolopyridine ring. This iterative process of design, synthesis, and testing led to the identification of compounds with significantly improved potency, moving from micromolar to sub-micromolar IC₅₀ values.[5] This case study exemplifies how a simple, halogenated fragment like 8-bromo-3-chloro-triazolo[4,3-a]pyridine can serve as a starting point for a successful drug discovery campaign. The bromine and chlorine atoms would provide ideal vectors for the synthetic elaboration seen in this study.

Conclusion

8-Bromo-3-chloro-triazolo[4,3-a]pyridine is a high-value fragment for drug discovery. Its privileged heterocyclic core, combined with the strategic placement of halogen atoms, offers a unique combination of features for effective target engagement and synthetic tractability. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this and similar fragments in their drug discovery programs. The successful application of the[5][6][7]triazolo[4,3-a]pyridine scaffold in the development of potent IDO1 inhibitors underscores the potential of this fragment to yield novel therapeutics.

References

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Triazolo[4,3-a]pyridines and the Power of Selective C-C Bond Formation

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a valuable core for the development of novel therapeutic agents and functional organic materials. The ability to selectively introduce molecular complexity at specific positions on this ring system is paramount for structure-activity relationship (SAR) studies and the fine-tuning of material properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives have cemented its status as an indispensable tool in modern organic synthesis.[5]

This application note provides a detailed experimental protocol for the regioselective Suzuki-Miyaura coupling of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. This substrate presents a common challenge in cross-coupling chemistry: the presence of two different halogen atoms, which necessitates precise control over the reaction conditions to achieve selective functionalization. Capitalizing on the differential reactivity of carbon-bromine and carbon-chlorine bonds in palladium-catalyzed reactions, this protocol is designed to favor selective coupling at the more labile C-Br bond at the 8-position.[6]

Understanding the Core Principles: Mechanism and Regioselectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] A simplified representation of this cycle is depicted below. The key to achieving regioselectivity in the coupling of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine lies in the first step of this cycle: oxidative addition.

The oxidative addition of the palladium(0) catalyst to the aryl halide is generally the rate-determining step.[4] The relative reactivity of aryl halides in this step follows the order: I > Br > OTf >> Cl.[6] This inherent difference in reactivity is the cornerstone of our strategy to selectively functionalize the 8-position (C-Br) over the 3-position (C-Cl). By carefully selecting the catalyst, ligands, and reaction temperature, we can create a kinetic preference for the oxidative addition into the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki Coupling Catalytic Cycle Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln (Oxidative Adduct) B->C D Transmetalation C->D R'-B(OR)2 Base E Ar-Pd(II)(R')Ln D->E F Reductive Elimination E->F F->A Ar-R'

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Regioselective Suzuki Coupling at the C-8 Position

This protocol is designed for the selective coupling of an aryl or heteroaryl boronic acid at the 8-position of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Materials and Reagents
ReagentPuritySupplierNotes
8-Bromo-3-chloro-triazolo[4,3-a]pyridine>95%Commercially available
Aryl/Heteroaryl Boronic Acid or Pinacol Ester>98%Commercially availableBoronic esters often exhibit greater stability and are preferred for challenging couplings.[8]
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))>98%Commercially availablePd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with bulky, electron-rich ligands like SPhos or XPhos may be beneficial.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)>98%Commercially availableThe choice of base can significantly impact the reaction outcome.[6] K₂CO₃ is a good starting point.
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)AnhydrousCommercially availableA mixture of an organic solvent and water is often used to facilitate the dissolution of the base.[3]
Degassed WaterHPLC Grade-Degassing is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Reaction Setup and Procedure

Experimental Workflow Figure 2: Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (Weighing and Degassing) B 2. Reaction Assembly (Under Inert Atmosphere) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Monitoring (TLC/LC-MS) C->D D->C Continue if incomplete E 5. Work-up (Quenching and Extraction) D->E Upon completion F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Preparation:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 8-Bromo-3-chloro-triazolo[4,3-a]pyridine (1.0 equiv).

    • Add the desired aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 equiv).

    • Add the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the palladium(0) catalyst.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (a starting point of 80-100 °C is recommended).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Add water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 8-substituted-3-chloro-triazolo[4,3-a]pyridine.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Optimization and Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Reaction - Inactive catalyst (oxidized)- Insufficiently degassed solvents- Low reaction temperature- Poorly soluble reagents- Ensure all reagents are of high quality and the catalyst is active.- Thoroughly degas all solvents.- Increase the reaction temperature in increments.- Consider a different solvent system (e.g., DMF, toluene) to improve solubility.[9]
Poor Regioselectivity - Reaction temperature is too high, leading to C-Cl bond activation.- Catalyst system is too reactive.- Lower the reaction temperature.- Screen different palladium catalysts and ligands. Less reactive catalysts may favor C-Br activation.[10]
Homocoupling of Boronic Acid - Presence of oxygen- Decomposition of the palladium catalyst to palladium black- Ensure rigorous exclusion of air from the reaction.- Use a slight excess of the boronic acid, but not a large excess.- Consider using a different palladium precatalyst or adding a phosphine ligand to stabilize the active catalyst.
Protodeboronation - The boronic acid is unstable under the reaction conditions (especially with some heteroaryl boronic acids).[11]- Use the corresponding boronic ester (e.g., pinacol ester), which is generally more stable.[12]- Use a milder base such as KF.[5]- Minimize the reaction time.
Dehalogenation - Presence of a hydrogen source and a catalyst capable of promoting this side reaction.- Ensure anhydrous conditions (if water is not part of the solvent system).- Screen different catalyst/ligand combinations.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Organic solvents such as 1,4-dioxane, toluene, and DMF are flammable and have associated health risks. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and can cause severe skin and eye irritation. Handle with care and wear appropriate PPE.

  • Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure adequate ventilation.

Conclusion

This application note provides a robust and reliable protocol for the regioselective Suzuki-Miyaura coupling of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, enabling the targeted synthesis of C-8 functionalized derivatives. By leveraging the inherent differences in the reactivity of C-Br and C-Cl bonds, this method offers a strategic approach to the synthesis of complex molecules built upon the triazolo[4,3-a]pyridine core. The provided troubleshooting guide should assist researchers in optimizing the reaction for their specific substrates and achieving high yields of the desired products. Careful attention to experimental setup, particularly the exclusion of oxygen, is paramount for the success of this powerful transformation.

References

Application Notes & Protocols for the Synthesis of Derivatives from 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Application Notes & Protocols for the Synthesis of Derivatives from 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. This heterocycle is a valuable scaffold in medicinal chemistry and drug development, offering two distinct reaction sites for functionalization. The protocols herein focus on leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve selective synthesis of a diverse range of derivatives. We will explore palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr). Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and facilitate optimization.

Introduction: The Chemical Versatility of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

The[1][2][3]triazolo[4,3-a]pyridine core is a prominent scaffold in a multitude of biologically active compounds. The presence of two distinct halogen atoms on the 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine molecule provides a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility.

In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond.[4] This reactivity difference allows for selective functionalization at the 8-position while leaving the 3-chloro substituent intact for subsequent transformations. Conversely, the 3-chloro position, being on the electron-deficient triazole-fused ring system, is more susceptible to nucleophilic aromatic substitution.[5] This guide will provide detailed protocols to exploit this differential reactivity.

Strategic Derivatization Pathways

The derivatization of 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine can be strategically planned to yield a variety of substituted analogs. The general approach involves an initial palladium-catalyzed reaction at the more reactive 8-bromo position, followed by a potential second functionalization at the 3-chloro position.

GA8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineBSuzuki Coupling(Ar-B(OH)2)A->B Pd CatalystBaseCBuchwald-Hartwig Amination(R2NH)A->C Pd CatalystBaseDSonogashira Coupling(Terminal Alkyne)A->D Pd/Cu CatalystsBaseE8-Aryl-3-chloro-[1,2,4]triazolo[4,3-a]pyridineB->EF8-Amino-3-chloro-[1,2,4]triazolo[4,3-a]pyridineC->FG8-Alkynyl-3-chloro-[1,2,4]triazolo[4,3-a]pyridineD->GHNucleophilic Aromatic Substitution(Nu-)E->H e.g., NaOMe, R2NHHeatF->H e.g., NaOMeHeatG->H e.g., NaOMe, R2NHHeatIFurther Derivatization at C3H->I

Figure 1: General derivatization strategies for 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

The following protocols are designed for selective functionalization at the 8-bromo position. These are model protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the triazolopyridine scaffold and various aryl or heteroaryl boronic acids.[6][7]

Protocol 1: Synthesis of 8-Aryl-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

  • Materials:

    • 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Add Pd(PPh₃)₄ to the mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.[8]

  • Base: K₂CO₃ is a moderately strong base suitable for most Suzuki couplings. Stronger bases like Cs₂CO₃ may be required for less reactive boronic acids.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[9]

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Illustrative)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O1001688
Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001875
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides, a crucial transformation in medicinal chemistry.[10][11]

Protocol 2: Synthesis of 8-Amino-3-chloro-[1][2][3]triazolo[4,3-a]pyridine Derivatives

  • Materials:

    • 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • NaOt-Bu (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine and the desired amine.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of heteroaryl halides.[12]

  • Base: NaOt-Bu is a strong, non-nucleophilic base commonly used to deprotonate the amine and facilitate the catalytic cycle.[12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Amine (Example)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Illustrative)
MorpholinePd₂(dba)₃/XPhosNaOt-BuToluene1101692
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1002080
BenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene1101885
Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to synthesize arylalkynes from aryl halides and terminal alkynes.[13][14]

Protocol 3: Synthesis of 8-Alkynyl-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

  • Materials:

    • 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous THF or DMF

  • Procedure:

    • To a Schlenk flask, add 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine and the terminal alkyne in the chosen anhydrous solvent.

    • Degas the solution by bubbling with an inert gas for 20 minutes.

    • Under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

    • Add the amine base (Et₃N or DIPA) and stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction until completion by TLC or LC-MS.

    • Filter the reaction mixture through a pad of Celite® to remove salts, washing with the reaction solvent.

    • Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalysts: This reaction uses a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[15]

  • Base: An amine base is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[16]

  • Solvent: Polar aprotic solvents like THF or DMF are typically used to ensure solubility of the reagents.

Alkyne (Example)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Illustrative)
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF40690
TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIDIPADMF25895
Propargyl alcoholPdCl₂(PPh₃)₂/CuIEt₃NTHF501282

Nucleophilic Aromatic Substitution at the C3-Position

Following functionalization at the C8-position, the C3-chloro substituent can be displaced by various nucleophiles, often requiring elevated temperatures due to the lower reactivity of the C-Cl bond.

Gcluster_0Experimental Workflow for S_NArAStart with 8-substituted-3-chloro derivativeBDissolve in suitable high-boiling solvent(e.g., DMF, NMP, DMSO)A->BCAdd Nucleophile(e.g., NaOMe, R2NH)+/- Base (e.g., K2CO3)B->CDHeat reaction mixture(e.g., 100-150 °C)C->DEMonitor reaction(TLC/LC-MS)D->EFAqueous work-up andextractionE->FGPurification(Crystallization or Chromatography)F->GHFinal 3,8-disubstituted productG->H

Figure 2: General workflow for nucleophilic aromatic substitution at the C3-position.

Protocol 4: General Procedure for SNAr at the C3-Position

  • Materials:

    • 8-Substituted-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

    • Nucleophile (e.g., sodium methoxide, primary/secondary amine) (2-5 equiv)

    • Anhydrous high-boiling solvent (e.g., DMF, NMP, DMSO)

    • Optional: Inorganic base (e.g., K₂CO₃) if using an amine salt

  • Procedure:

    • Dissolve the 8-substituted-3-chloro-[1][2][3]triazolo[4,3-a]pyridine in the chosen anhydrous solvent in a sealed tube or round-bottom flask equipped with a condenser.

    • Add the nucleophile (and base, if necessary).

    • Heat the reaction mixture to 100-150 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by crystallization or column chromatography.

Conclusion

The 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold is a highly adaptable building block for the synthesis of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to perform selective functionalization at both the C8 and C3 positions. By understanding the principles of differential halogen reactivity, chemists can strategically design and execute multi-step syntheses to access novel compounds with potential applications in drug discovery and materials science. It is important to reiterate that the provided protocols are illustrative and may require optimization for specific substrate combinations.

Application Notes and Protocols for the Evaluation of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The[1][2][3]Triazolo[4,3-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery.[1][2] The[3][4][5]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[6] This heterocyclic system is an attractive starting point for developing novel therapeutics due to its rigid structure and ability to form key interactions within the kinase active site.

This document provides a comprehensive guide for researchers on the evaluation of 8-Bromo-3-chloro-[3][4][5]triazolo[4,3-a]pyridine (referred to hereafter as Compound-BCTP) as a potential kinase inhibitor. While specific biological data for this exact compound is not yet widely published, its structure suggests significant potential as a lead compound for kinase inhibitor development.[7] The bromine and chlorine substituents offer vectors for further chemical modification to enhance potency and selectivity. This guide will detail the necessary protocols to characterize the inhibitory activity of Compound-BCTP, from initial biochemical screening to cell-based functional assays.

Chemical Profile of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (Compound-BCTP)

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[8]
Molecular Weight 232.46 g/mol [8]
IUPAC Name 8-bromo-3-chloro-[3][4][5]triazolo[4,3-a]pyridine[8]
CAS Number 1823182-57-5[7]

The synthesis of the[3][4][5]triazolo[4,3-a]pyridine core generally involves the cyclization of a substituted pyridine precursor.[7] For Compound-BCTP, this would typically involve a multi-step synthesis starting from a commercially available di-substituted pyridine. The bromine and chlorine atoms not only influence the electronic properties of the scaffold but also provide handles for structure-activity relationship (SAR) studies through various coupling reactions.

Workflow for Kinase Inhibitor Characterization

The evaluation of a novel compound like Compound-BCTP follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This workflow is designed to comprehensively assess the compound's potency, selectivity, and cellular activity.

G cluster_0 Biochemical Characterization cluster_1 Cellular & Functional Evaluation cluster_2 Lead Optimization A Compound-BCTP Synthesis & QC B Primary Kinase Screening (Large Panel) A->B Characterized Compound C IC50 Determination for Hits (e.g., ADP-Glo Assay) B->C Identified Hits D Binding Affinity Measurement (e.g., LanthaScreen) C->D Confirmed Potency E Cellular Target Engagement D->E Confirmed Binding F Cell Proliferation Assay (e.g., Ba/F3) E->F G Downstream Signaling Pathway Analysis (e.g., Western Blot) F->G Confirmed Cellular Activity H Selectivity Profiling in Cells G->H I Structure-Activity Relationship (SAR) Studies H->I Cellularly Active & Selective Compound J ADME/Tox Profiling I->J Optimized Analogs

Caption: A typical workflow for the characterization of a novel kinase inhibitor.

Part 1: Biochemical Assays for Potency and Binding

Biochemical assays are the first step in determining if Compound-BCTP directly interacts with and inhibits a kinase. These in vitro assays utilize purified enzymes and substrates to provide a clean and quantitative measure of inhibitory activity.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[3][5] The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Principle of the Assay:

ADP_Glo cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase + Substrate + ATP Product Phosphorylated Substrate + ADP + remaining ATP Kinase->Product Inhibitor Compound-BCTP Inhibitor->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent Product->ADP_Glo_Reagent Terminates reaction, depletes ATP Depleted_ATP ADP ADP_Glo_Reagent->Depleted_ATP Detection_Reagent Kinase Detection Reagent Depleted_ATP->Detection_Reagent Converts ADP to ATP Luminescence Luminescent Signal Detection_Reagent->Luminescence Luciferase/Luciferin reaction

Caption: The two-step process of the ADP-Glo™ Kinase Assay.

Materials:

  • Purified kinase of interest (e.g., a panel of representative kinases for primary screening)

  • Kinase-specific substrate peptide

  • ATP solution (10 mM)

  • Compound-BCTP stock solution (10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Create a 10-point, 1:3 serial dilution of Compound-BCTP in 100% DMSO, starting from a 1 mM concentration.

    • Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction Setup (5 µL volume per well):

    • In a 384-well plate, add 0.5 µL of the serially diluted Compound-BCTP or DMSO control to each well.

    • Add 2.5 µL of a 2x kinase/substrate solution (containing the kinase and substrate peptide in Kinase Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.[4]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve with a variable slope.

Protocol 2: Kinase Binding Assay (LanthaScreen™ Eu)

This assay directly measures the binding of an inhibitor to the kinase active site. It is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[10]

Materials:

  • GST- or His-tagged purified kinase

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Compound-BCTP stock solution (10 mM in 100% DMSO)

  • 1X Kinase Buffer A

  • Black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of Compound-BCTP in 100% DMSO as described in Protocol 1.

    • Create a 3X intermediate dilution of the compound series in 1X Kinase Buffer A.[11]

  • Assay Setup (15 µL final volume per well):

    • In a 384-well plate, add 5 µL of the 3X intermediate compound dilution to the appropriate wells.

    • Prepare a 3X Kinase/Antibody solution by mixing the tagged kinase and the Eu-labeled antibody in 1X Kinase Buffer A. Add 5 µL of this solution to each well.[12]

    • Prepare a 3X Tracer solution in 1X Kinase Buffer A. Add 5 µL of this solution to each well to initiate the binding reaction.[12]

    • The final concentrations in the well should be approximately 5 nM kinase, 2 nM antibody, and the tracer at its pre-determined K_d_ value.

  • Incubation and Data Acquisition:

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.[13]

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • A decrease in the FRET ratio indicates displacement of the tracer by Compound-BCTP.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Part 2: Cell-Based Assays for Functional Activity

After confirming direct biochemical inhibition, it is crucial to determine if Compound-BCTP can inhibit the target kinase within a cellular context. Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell permeability and off-target effects.[10]

Protocol 3: Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is a murine pro-B cell line that is dependent on the cytokine interleukin-3 (IL-3) for survival and proliferation.[14] By stably transfecting these cells with a constitutively active or oncogenic kinase, their survival becomes dependent on the activity of that specific kinase, even in the absence of IL-3.[15] This creates a powerful system to assess the cellular potency of an inhibitor.

Principle of the Assay:

BaF3 cluster_0 No Inhibitor cluster_1 With Inhibitor A Ba/F3 cells expressing oncogenic kinase B Proliferation (IL-3 independent) A->B Kinase activity drives survival C Ba/F3 cells expressing oncogenic kinase E Apoptosis / No Proliferation C->E Survival signal blocked D Compound-BCTP D->C Inhibits kinase

Caption: Principle of the Ba/F3 cell proliferation assay.

Materials:

  • Ba/F3 cell line engineered to express the target kinase of interest

  • Growth Medium: RPMI-1640, 10% Fetal Bovine Serum, 1% Penicillin/Streptomycin

  • Assay Medium: Growth Medium without IL-3

  • Compound-BCTP stock solution (10 mM in 100% DMSO)

  • Sterile 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture the engineered Ba/F3 cells in Growth Medium supplemented with IL-3.

    • Prior to the assay, wash the cells three times with IL-3-free medium to remove any residual cytokine.

    • Resuspend the cells in Assay Medium at a density of 2 x 10⁵ cells/mL.

  • Assay Plating:

    • Prepare a serial dilution of Compound-BCTP in Assay Medium.

    • In a 96-well plate, add 50 µL of the cell suspension to each well (10,000 cells/well).

    • Add 50 µL of the diluted Compound-BCTP or control vehicle (DMSO in Assay Medium) to the wells. The final DMSO concentration should be ≤ 0.1%.

    • Include "cells only" (no inhibitor) and "media only" (no cells) controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • Normalize the data to the "cells only" control (100% viability) and the "media only" control (0% viability).

    • Plot the percent viability against the logarithm of Compound-BCTP concentration and determine the IC₅₀ value.

Data Summary and Interpretation

The results from these assays will provide a comprehensive initial profile of Compound-BCTP as a kinase inhibitor. The data should be compiled to guide the next steps in the drug discovery process.

Table 2: Hypothetical Characterization Data for Compound-BCTP

AssayTarget KinaseResult (IC₅₀)Interpretation
ADP-Glo™ Kinase AssayKinase X50 nMPotent direct biochemical inhibition of the target kinase.
LanthaScreen™ BindingKinase X75 nMConfirms direct binding to the kinase active site.
Ba/F3 Proliferation AssayBa/F3-Kinase X200 nMCompound is cell-permeable and inhibits the target in a cellular context. The shift in IC₅₀ from biochemical to cellular assay is expected and can be due to factors like cell membrane permeability and intracellular ATP concentration.
Ba/F3 Proliferation AssayBa/F3-Kinase Y>10 µMDemonstrates selectivity for Kinase X over Kinase Y in a cellular model.

Conclusion and Future Directions

This guide outlines a robust, multi-step process for the initial characterization of 8-Bromo-3-chloro-[3][4][5]triazolo[4,3-a]pyridine (Compound-BCTP) as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can efficiently determine the compound's potency, binding affinity, and cellular activity. The data generated from these protocols will form the foundation for subsequent structure-activity relationship (SAR) studies, selectivity profiling across a broader kinase panel, and further preclinical development. The[3][4][5]triazolo[4,3-a]pyridine scaffold continues to be a valuable starting point for the design of novel kinase inhibitors, and a systematic evaluation as described herein is critical for advancing promising compounds towards clinical applications.

References

Application Notes and Protocols for Cell-Based Assays Using 8-Bromo-3-chloro-triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Triazolo[4,3-a]pyridine Derivatives

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The focus of this application note is on a specific derivative, 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, a heterocyclic compound with potential applications in drug discovery.[5][6] Notably, molecular docking studies have suggested that this compound class can bind to and inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[5] By inhibiting IDO1, these compounds may enhance anti-tumor immune responses, making them promising candidates for cancer therapy.[5]

The evaluation of novel chemical entities is a critical first step in drug discovery and development.[1][2] This guide provides detailed protocols for assessing the cytotoxic and apoptotic effects of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine derivatives on cancer cell lines. These assays are fundamental for determining the therapeutic potential of these compounds and elucidating their mechanism of action.[7]

Experimental Workflow: A Multi-Faceted Approach to Compound Evaluation

A robust assessment of a novel compound's cellular effects requires a multi-pronged approach. The general workflow for in vitro testing of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine derivatives is depicted below. This workflow begins with determining the compound's cytotoxic potential and then delves into the mechanism of cell death, specifically apoptosis.

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction Analysis compound_prep Compound Stock Solution Preparation treatment_cyto Treatment with Serial Dilutions of Compound compound_prep->treatment_cyto cell_culture Cancer Cell Line Culture & Maintenance cell_seeding_cyto Cell Seeding in 96-well Plates cell_culture->cell_seeding_cyto cell_seeding_apop Cell Seeding in 6-well Plates cell_culture->cell_seeding_apop cell_seeding_cyto->treatment_cyto incubation_cyto Incubation (24, 48, 72 hours) treatment_cyto->incubation_cyto mtt_assay MTT Assay incubation_cyto->mtt_assay absorbance_measurement Absorbance Measurement mtt_assay->absorbance_measurement data_analysis_cyto Calculation of % Cell Viability & IC50 Value Determination absorbance_measurement->data_analysis_cyto treatment_apop Treatment with Compound (at IC50 concentration) data_analysis_cyto->treatment_apop Inform Concentration Selection cell_seeding_apop->treatment_apop incubation_apop Incubation (e.g., 24 hours) treatment_apop->incubation_apop annexin_v_pi_staining Annexin V/PI Staining incubation_apop->annexin_v_pi_staining flow_cytometry Flow Cytometry Analysis annexin_v_pi_staining->flow_cytometry data_analysis_apop Quantification of Apoptotic vs. Necrotic Cells flow_cytometry->data_analysis_apop

Caption: General workflow for in vitro cytotoxicity and apoptosis testing of a novel compound.

Data Presentation: Quantifying the Impact of Novel Compounds

The primary output for cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1][8] This value is crucial for comparing the potency of a compound across different cell lines.[2] For apoptosis assays, data is typically presented as the percentage of cells in different stages: viable, early apoptotic, late apoptotic, and necrotic.

Table 1: Example IC50 Values of an 8-Bromo-3-chloro-triazolo[4,3-a]pyridine Derivative

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer12.5 ± 1.5
A549Lung Cancer25.8 ± 2.1
HeLaCervical Cancer18.2 ± 1.9
PC-3Prostate Cancer9.7 ± 1.2

Table 2: Example Apoptosis Analysis in PC-3 Cells Treated with an 8-Bromo-3-chloro-triazolo[4,3-a]pyridine Derivative

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)95.2 ± 2.32.1 ± 0.52.7 ± 0.6
Compound (at IC50)45.8 ± 3.135.6 ± 2.818.6 ± 1.7

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[2][9] Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 8-Bromo-3-chloro-triazolo[4,3-a]pyridine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[1]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the 8-Bromo-3-chloro-triazolo[4,3-a]pyridine derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO, not exceeding 0.5% v/v).[2]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

  • Calculate the percentage of cell viability as: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve using non-linear regression analysis.[11]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the 8-Bromo-3-chloro-triazolo[4,3-a]pyridine derivative at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells.[8]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the kit manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[2]

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to membrane damage)

apoptosis_pathway cluster_pathway Apoptotic Signaling Cascade compound 8-Bromo-3-chloro- triazolo[4,3-a]pyridine derivative cell Cancer Cell compound->cell Induces Cellular Stress intrinsic Intrinsic Pathway (Mitochondrial Stress) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptor Activation) cell->extrinsic caspase_activation Caspase Activation (e.g., Caspase-3/7) intrinsic->caspase_activation extrinsic->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential apoptotic signaling cascade induced by the test compound.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every experiment:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effects of the solvent on cell viability.[1]

  • Positive Control: A known cytotoxic or apoptosis-inducing agent (e.g., Doxorubicin or Staurosporine) to confirm that the assay is working correctly.[2]

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Background Control (for MTT assay): Wells containing medium but no cells to measure the background absorbance.[13]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine derivatives. By determining the IC50 values and assessing the induction of apoptosis, researchers can gain valuable insights into the therapeutic potential of these compounds. Further investigations could involve more specific mechanistic studies, such as caspase activity assays, analysis of mitochondrial membrane potential, and Western blotting for key apoptotic proteins to further elucidate the signaling pathways involved.[8][11] Given the potential link to IDO1 inhibition, co-culture assays with immune cells could also be a valuable next step to explore the immunomodulatory effects of these compounds.[5]

References

Application Notes and Protocols for 8-Bromo-3-chloro-triazolo[4,3-a]pyridine in Medicinal Chemistry

Application Notes and Protocols for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Triazolo[4,3-a]pyridine Scaffold

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets.[4] The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, which can be fine-tuned through substitution to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable derivative, 8-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine, a key building block for the synthesis of novel therapeutic agents.

The strategic placement of halogen atoms at the 3- and 8-positions of the triazolo[4,3-a]pyridine core imparts significant advantages for drug discovery. The chloro group at the 3-position can modulate the electronic properties of the triazole ring and participate in key binding interactions with target proteins. The bromo group at the 8-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through modern cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the applications of 8-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine in medicinal chemistry, with a focus on its use in the development of inhibitors for key therapeutic targets. Detailed protocols for its derivatization and examples of the biological activities of its analogs are presented to guide researchers in leveraging this versatile scaffold for their drug discovery programs.

Key Applications in Drug Discovery

The 8-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine scaffold has emerged as a promising starting point for the development of inhibitors targeting enzymes and protein-protein interactions implicated in cancer and inflammatory diseases.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism.[6] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of effector T cells and promote the function of regulatory T cells, creating an immunosuppressive tumor microenvironment.[] Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.

The[1][2]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the development of potent and selective IDO1 inhibitors.[6] The triazole nitrogen atoms are capable of coordinating with the heme iron in the active site of the enzyme, a key interaction for potent inhibition. The 8-bromo and 3-chloro substituents on the scaffold provide opportunities to explore the surrounding binding pockets and optimize inhibitor potency and selectivity.

Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1_PathwayFigure 1: IDO1-Mediated Immune Suppression PathwayTryptophanTryptophanIDO1IDO1 EnzymeTryptophan->IDO1SubstrateTeff_cellEffector T CellTryptophan->Teff_cellRequired forproliferationKynurenineKynurenineKynurenine->Teff_cellInhibitsTreg_cellRegulatory T CellKynurenine->Treg_cellPromotesIDO1->KynurenineCatalyzesTumor_cellTumor CellTeff_cell->Tumor_cellKillsImmune_SuppressionImmune SuppressionTreg_cell->Teff_cellSuppressesTumor_cell->IDO1Upregulates

Caption: IDO1 pathway in tumor immune evasion.

Synthetic Protocols for Derivatization

The presence of the bromine atom at the 8-position of 8-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, facilitating the exploration of the chemical space around the scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[8] In the context of 8-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine, this reaction is used to introduce aryl or heteroaryl groups at the 8-position, which can interact with specific residues in the target protein's binding site.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_WorkflowFigure 2: Suzuki-Miyaura Coupling WorkflowstartStartreagentsCombine Reactants:- 8-Bromo-3-chloro-triazolo[4,3-a]pyridine- Boronic acid/ester- Palladium catalyst (e.g., Pd(PPh3)4)- Base (e.g., K2CO3)- Solvent (e.g., Dioxane/Water)start->reagentsreactionInert Atmosphere (N2/Ar)Heat to 80-100 °CMonitor by TLC/LC-MSreagents->reactionworkupAqueous Workup:- Dilute with water- Extract with organic solvent (e.g., EtOAc)reaction->workuppurificationPurification:- Dry organic layer (Na2SO4)- Concentrate in vacuo- Column chromatographyworkup->purificationproductCharacterized Productpurification->productBuchwald_WorkflowFigure 3: Buchwald-Hartwig Amination WorkflowstartStartreagentsCombine Reactants:- 8-Bromo-3-chloro-triazolo[4,3-a]pyridine- Amine- Palladium catalyst (e.g., Pd2(dba)3)- Ligand (e.g., XPhos)- Base (e.g., NaOtBu)- Anhydrous solvent (e.g., Toluene)start->reagentsreactionInert Atmosphere (N2/Ar)Heat to 80-110 °CMonitor by TLC/LC-MSreagents->reactionworkupAqueous Workup:- Quench with water- Extract with organic solvent (e.g., CH2Cl2)reaction->workuppurificationPurification:- Dry organic layer (Na2SO4)- Concentrate in vacuo- Column chromatographyworkup->purificationproductCharacterized Productpurification->product

scale-up synthesis of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Application Notes & Protocols: 8-Bromo-3-chloro-triazolo[4,3-a]pyridine as a Versatile Scaffold for Novel Antimalarial Agents

Application Notes & Protocols: 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine as a Versatile Scaffold for Novel Antimalarial Agents

Introduction: The Imperative for Novel Antimalarial Chemotypes

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat, with millions of cases and hundreds of thousands of deaths reported annually.[1] The emergence and spread of parasite resistance to frontline therapies necessitate an urgent and continuous search for new antimalarial agents with novel mechanisms of action.[1][2] In this context, heterocyclic scaffolds serve as foundational frameworks in medicinal chemistry. The[3][1][4]triazolo[4,3-a]pyridine core is recognized as a "privileged scaffold" due to its presence in molecules with a wide array of biological activities, including antibacterial, anti-inflammatory, and antimalarial properties.[5][6][7]

This document provides a detailed guide on the strategic use of 8-bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridine , a highly versatile chemical building block. Its di-halogenated structure presents two distinct and orthogonally reactive sites, enabling sequential and selective functionalization. This allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic profiles in the pursuit of next-generation antimalarial drugs.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful synthetic planning.

PropertyValueSource
IUPAC Name 8-bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridinePubChem
Molecular Formula C₆H₃BrClN₃[8]
Molecular Weight 232.47 g/mol [8]
Monoisotopic Mass 230.91989 Da[8]
SMILES C1=CN2C(=NN=C2Cl)C(=C1)Br[8]
InChIKey NUNTVUDJPRNUME-UHFFFAOYSA-N[8]
Predicted XlogP 2.8[8]

Synthetic Strategy: Leveraging Orthogonal Reactivity for Library Synthesis

The primary strategic advantage of 8-bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridine lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[9][10] This reactivity difference allows for the chemoselective functionalization at the C-8 position while leaving the C-3 chlorine atom intact for subsequent transformations. This two-step diversification is a powerful tool for rapidly generating a library of analogues from a single, advanced intermediate.

Gstart8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridinestep1Step 1: Selective C-8 Functionalization(e.g., Suzuki Coupling on C-Br bond)start->step1intermediate8-Aryl-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Intermediatestep1->intermediatestep2Step 2: C-3 Functionalization(e.g., Nucleophilic Substitution on C-Cl bond)intermediate->step2finalDiverse Library of 3,8-DisubstitutedAntimalarial Candidatesstep2->final

Caption: A two-step diversification strategy for library synthesis.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-8 Position

This protocol details a robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridine with a variety of aryl- and heteroarylboronic acids.

Objective: To synthesize 8-aryl-3-chloro-[3][1][4]triazolo[4,3-a]pyridine derivatives for SAR studies.

Materials:

  • 8-bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents: 1,4-Dioxane and degassed water

  • Standard Schlenk line glassware, magnetic stirrer, heating mantle

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 8-bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Rationale: Using an oven-dried flask and an excess of the boronic acid helps to drive the reaction to completion. The base is critical for the transmetalation step of the catalytic cycle.[11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Rationale: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Gcluster_cycleSuzuki-Miyaura Catalytic CycleAPd(0)L₂Active CatalystBOxidativeAddition(Ar-Pd(II)-Br)L₂A->B R-X CTransmetalation(Ar-Pd(II)-Ar')L₂B->C Ar'B(OH)₂ Base DReductiveEliminationC->DD->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Rationale and Potential Mechanisms of Action

Compounds derived from triazolopyridine and related triazolopyrimidine scaffolds have shown promise against several validated antimalarial targets.[7] Understanding these potential mechanisms is key to rationally designing new derivatives.

  • Inhibition of PfDHODH: One of the most promising targets is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[7][12] This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for DNA and RNA synthesis.[12] Unlike its human host, the malaria parasite lacks pyrimidine salvage pathways, making it entirely dependent on this enzyme for survival.[12] A triazolopyrimidine-based compound, DSM265, is a known PfDHODH inhibitor that has advanced to clinical trials.[7]

  • Disruption of Ion Homeostasis via PfATP4: Several nitrogen-rich heterocyclic antimalarials are thought to inhibit PfATP4, a P-type ATPase that functions as a sodium-proton pump on the parasite's plasma membrane.[13][14] By disrupting the parasite's ability to regulate its intracellular sodium concentration, these compounds induce osmotic stress and cell death.[14]

  • Inhibition of Hemozoin Formation: The 4-aminoquinoline core, a classic antimalarial pharmacophore, functions by accumulating in the parasite's digestive vacuole and interfering with the detoxification of heme into hemozoin.[1] Hybrid molecules incorporating the triazolopyridine scaffold could be designed to retain this mechanism of action.[1]

Gcluster_pathwayP. falciparum Pyrimidine SynthesisDHODHPfDHODH EnzymeProductOrotateDHODH->ProductSubstrateDihydroorotateSubstrate->DHODHPyrimidinesPyrimidines(dUMP, dCTP)Product->PyrimidinesDNADNA/RNA Synthesis(Parasite Replication)Pyrimidines->DNADeathParasite DeathDNA->Death Blocked InhibitorTriazolopyridine-basedInhibitorInhibitor->DHODH Inhibition

Caption: Inhibition of the PfDHODH pathway blocks parasite replication.

Guiding Principles for Structure-Activity Relationship (SAR) Studies

The strategic diversification enabled by the 8-bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridine core allows for a systematic exploration of the SAR. Below are key insights gathered from related compound series that can guide library design.

Position of ModificationStructural ChangePotential Impact on ActivitySupporting Evidence
C-8 (from Bromine) Introduction of substituted aryl or heteroaryl rings via Suzuki coupling.Modulates potency, solubility, and metabolic stability. Can form key interactions within the target's binding pocket.General principle in medicinal chemistry for exploring chemical space.[11]
C-3 (from Chlorine) Nucleophilic substitution with various amines (primary, secondary).Can introduce hydrogen bond donors/acceptors, alter polarity, and influence pharmacokinetic properties.Amination is a common strategy for functionalizing chloro-heterocycles.[15]
Substituents on Aryl Ring Addition of electron-withdrawing groups (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃).The trifluoromethyl group has been shown to increase antimalarial activity in related triazolopyrimidine and triazolopyrazine scaffolds.[2][13][16]
Linker between Scaffold and Amine Varying the length and rigidity of alkyl chains in amine substituents at C-3.Spacer length can significantly impact activity, likely by optimizing the vector towards a secondary binding pocket.[1]

Conclusion

8-Bromo-3-chloro-[3][1][4]triazolo[4,3-a]pyridine is a high-value starting material for antimalarial drug discovery programs. Its well-defined and differential reactivity at the C-3 and C-8 positions provides a clear and efficient path for the synthesis of large, diverse, and novel compound libraries. The protocols and strategic insights provided herein offer a robust framework for researchers to exploit this scaffold's potential. By systematically applying modern synthetic methodologies and rationally guiding compound design based on known antimalarial targets, the use of this building block can significantly contribute to the discovery of new clinical candidates to combat the global challenge of malaria.

References

Troubleshooting & Optimization

solubility of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation.

Understanding the Solubility Profile of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine ring system with bromo and chloro substituents.[4][5][6] The presence of nitrogen atoms in the heterocyclic core and the polarizable halogen atoms suggests a degree of polarity. However, the overall aromatic system contributes to its lipophilic character. Generally, this compound is expected to be soluble in polar organic solvents and poorly soluble in water.[4] The predicted XlogP value of 2.8 indicates a preference for a more lipophilic environment.[5][6]

This technical guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to assist you in effectively dissolving and handling this compound in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. What are the recommended starting solvents?

Based on the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents, we can predict suitable solvents.[7] Given the structure of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, it possesses both polar (nitrogen heterocycle) and non-polar (halogenated aromatic rings) characteristics.

  • Recommended Starting Solvents: Begin with polar aprotic solvents, which are often effective for a wide range of organic molecules.[7] Good initial choices include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Alternative Solvents to Consider: If solubility is limited in the above, other polar organic solvents can be tested.[7]

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Methanol or Ethanol (may have lower solubility due to hydrogen bonding capabilities of the solvent)

Q2: My compound is insoluble in water. Is this expected, and can I improve its aqueous solubility?

Yes, poor aqueous solubility is expected for this compound.[4] To improve solubility in aqueous buffers for biological assays, several strategies can be employed:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect experimental outcomes.

  • pH Adjustment: The triazolopyridine core contains basic nitrogen atoms.[3] Lowering the pH of the aqueous solution with a dilute acid (e.g., HCl) may lead to protonation of these nitrogens, forming a more soluble salt.[1] Conversely, if the compound had acidic protons, increasing the pH would enhance solubility.[1]

  • Excipients: For formulation development, solubilizing agents such as cyclodextrins can be used to form inclusion complexes, enhancing aqueous solubility.[8]

Q3: How can I be certain that my compound is fully dissolved and not just a fine suspension?

Visual inspection is the first step; a true solution will be clear and free of visible particles.[8] For more rigorous confirmation:

  • Tyndall Effect: Shine a laser pointer through the solution. If the beam path is visible, it indicates the scattering of light by suspended particles, meaning the compound is not fully dissolved.[8]

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. A significant decrease in concentration, as measured by a suitable analytical technique like UV-Vis spectroscopy or HPLC, confirms that the compound was not completely dissolved.[8]

Q4: My compound precipitates out of my aqueous buffer after diluting from a DMSO stock. What is causing this and how can I prevent it?

This is a common issue when the final concentration in the aqueous buffer exceeds the thermodynamic solubility limit of the compound.[8] The initial clear solution may be a supersaturated and unstable state.

  • Work Below the Solubility Limit: The most effective solution is to work at a concentration below the compound's maximum aqueous solubility.

  • Kinetic vs. Thermodynamic Solubility: You may be observing the kinetic solubility, which is often higher than the thermodynamic (equilibrium) solubility. For long-term experiments, it's crucial to determine and work within the thermodynamic solubility.

  • Increase Co-solvent Percentage: If your experimental system allows, a slightly higher percentage of the organic co-solvent in the final aqueous solution can help maintain solubility.

Q5: Can I use heat to dissolve my compound?

Heating can increase the rate of dissolution and the solubility of most solids.[9] However, this should be done with caution:

  • Compound Stability: Ensure that 8-Bromo-3-chloro-triazolo[4,3-a]pyridine is stable at elevated temperatures and will not degrade.

  • Precipitation on Cooling: The compound may precipitate out of solution as it cools to room temperature, especially if a supersaturated solution was created.[10]

  • Experimental Compatibility: For biological experiments, any heat-assisted dissolution must be followed by cooling the solution to the experimental temperature to confirm the compound remains in solution.[8]

Quantitative Solubility Data Summary

Solvent ClassExample SolventsExpected Solubility of 8-Bromo-3-chloro-triazolo[4,3-a]pyridineRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar and aromatic regions of the molecule.
Polar Protic Methanol, EthanolModerate to LowThe hydrogen bonding network of these solvents may not be as effective at solvating the molecule compared to polar aprotic solvents.
Non-polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high to be soluble in non-polar solvents.
Aqueous Water, BuffersInsolubleThe hydrophobic character of the halogenated aromatic rings dominates, leading to poor water solubility.

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol outlines the shake-flask method, a standard approach for determining the thermodynamic solubility of a compound.[9]

Materials:

  • 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

  • Selected organic solvents

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.[8]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This removes any undissolved solid particles.

  • Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil Shake/rotate at constant temperature (24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Quantify concentration (HPLC/UV-Vis) sample3->sample4 result Calculate thermodynamic solubility sample4->result

References

identifying common side products in 8-Bromo-3-chloro-triazolo[4,3-a]pyridine reactions

Technical Support Center: Reactions of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic transformations involving this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments and achieve your desired outcomes.

The unique electronic properties of the triazolo[4,3-a]pyridine ring system, combined with the differential reactivity of the bromo and chloro substituents, make this a powerful building block in medicinal chemistry. However, these same features can also lead to the formation of undesired side products. This guide will help you identify, understand, and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine?

The two primary classes of reactions utilized to functionalize this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two halogen atoms serve as synthetic handles, allowing for the sequential or selective introduction of a wide variety of substituents.

Q2: Which halogen is more reactive, the bromine at C8 or the chlorine at C3?

The relative reactivity of the two halogens is highly dependent on the reaction type:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond.[4] Consequently, oxidative addition to the palladium(0) catalyst occurs preferentially at the C8-bromo position.[4][5] This allows for selective functionalization at C8 while leaving the C3-chloro position intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr is less straightforward and is governed by the electronic properties of the heterocyclic core. Both positions are activated towards nucleophilic attack. The precise outcome depends on the nature of the nucleophile, solvent, and temperature. For a related 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine, exclusive substitution at the C8 position was observed with primary amines.[6]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific side products that can arise during the two most common reaction types, providing insights into their formation and strategies for their prevention.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[7] When working with dihalogenated substrates like 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, several side reactions can compete with the desired transformation.

Observed Side Product: 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (de-bromination) or 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine (de-chlorination).

Causality: Reductive dehalogenation is a common side reaction in palladium-catalyzed couplings.[8] It can be promoted by the presence of a hydride source in the reaction mixture. Common sources include:

  • Amines and Alcohols: These can undergo β-hydride elimination from a palladium-alkoxide or -amide intermediate.[3]

  • Formate Salts: Often used as reducing agents, they can lead to dehalogenation.[9]

  • Water: Can participate in catalytic cycles that lead to hydrodehalogenation.

Bromides are generally more susceptible to reductive dehalogenation than chlorides under catalytic hydrogenation conditions.[10]

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents to minimize water content.

  • Select a Non-reducing Base: If possible, use bases less prone to providing a hydride source, such as K₃PO₄ or Cs₂CO₃, instead of alkoxides.

  • Optimize Ligand and Catalyst Loading: Bulky electron-rich phosphine ligands can sometimes favor the desired cross-coupling over dehalogenation. Reducing the catalyst loading to the minimum required for efficient conversion can also help.

  • Careful Choice of Reagents: Be mindful of any components in the reaction mixture that could act as a hydride donor.

Observed Side Product: A biaryl derived from the boronic acid coupling partner.

Causality: Homocoupling of boronic acids is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen.[11] The mechanism can involve the oxidative coupling of two boronic acid molecules, catalyzed by the palladium species.

Troubleshooting Protocol:

  • Thorough Degassing: Before adding the palladium catalyst, rigorously degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Optimize the temperature to achieve a good rate for the desired reaction while minimizing side product formation.

Observed Side Product: The product of cross-coupling at the C3 position instead of, or in addition to, the C8 position.

Causality: While the C8-bromo position is significantly more reactive in palladium-catalyzed cross-coupling, reaction at the C3-chloro position can occur under forcing conditions or with highly active catalyst systems.[5]

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid over-reaction. Use the mildest temperature that affords a reasonable reaction rate.

  • Choose an Appropriate Catalyst System: For selective coupling at the C8 position, a standard catalyst system like Pd(PPh₃)₄ is often sufficient. Highly active catalysts with bulky phosphine ligands may be less selective.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or amine coupling partner to favor the mono-substitution product.

Potential reaction pathways in Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions provide a powerful method for introducing nucleophiles onto the triazolopyridine core. However, the presence of two leaving groups and the potential for hydrolysis can lead to a mixture of products.

Observed Side Product: Substitution at the C3 position when substitution at C8 is desired, or vice versa.

Causality: The regioselectivity of SNAr on dihaloheterocycles is influenced by a combination of electronic and steric factors.[12] The relative stability of the Meisenheimer intermediate for nucleophilic attack at each position plays a crucial role.[13] Factors that can influence the regioselectivity include:

  • The Nucleophile: Harder nucleophiles may favor one position, while softer nucleophiles favor the other.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to enhance the nucleophilicity of the attacking species.

  • Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

Troubleshooting Protocol:

  • Screening of Reaction Conditions: Systematically vary the solvent, base, and temperature to find the optimal conditions for the desired regioselectivity.

  • Protecting Groups: If selective substitution is difficult to achieve, consider a strategy where one position is temporarily blocked with a protecting group.

  • Careful Analysis of Product Mixture: Use high-resolution analytical techniques like 2D-NMR to unambiguously determine the structure of the major and minor products.

Observed Side Product: 8-Bromo-3-hydroxy-[1][2][3]triazolo[4,3-a]pyridine or 3-Chloro-8-hydroxy-[1][2][3]triazolo[4,3-a]pyridine.

Causality: The chloro and bromo substituents can be susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.[14] The presence of water in the reaction mixture, even in trace amounts, can lead to the formation of the corresponding hydroxy-triazolopyridine. The 3-chloro position, being on the triazole ring, may be particularly susceptible to hydrolysis.

Troubleshooting Protocol:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all reagents thoroughly. Run the reaction under an inert atmosphere.

  • Choice of Base: Use a non-hydroxide base, such as K₂CO₃, Cs₂CO₃, or an amine base like DIPEA, to minimize the concentration of hydroxide ions.

  • Temperature Control: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Work-up Procedure: Quench the reaction with a non-aqueous workup if possible, or minimize the exposure of the product to aqueous basic conditions during extraction.

Observed Side Product: The product of nucleophilic substitution at both the C3 and C8 positions.

Causality: If a large excess of a strong nucleophile is used, or if the reaction is allowed to proceed for an extended period at high temperature, substitution at both halogenated positions can occur.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents) to favor mono-substitution.

  • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it once the mono-substituted product is the major component.

  • Lower Temperature: Running the reaction at a lower temperature can often increase the selectivity for mono-substitution.

Potential reaction pathways in SNAr.

Data Summary

Reaction Type Common Side Product Plausible Cause Mitigation Strategies
Suzuki Coupling 3-Chloro-[1][2][3]triazolo[4,3-a]pyridineReductive de-brominationAnhydrous conditions, non-reducing base
Biaryl of boronic acidHomocouplingThorough degassing, inert atmosphere
8-Bromo-3-aryl-[1][2][3]triazolo[4,3-a]pyridineLack of selectivityOptimize temperature and time, less active catalyst
Buchwald-Hartwig 3-Chloro-[1][2][3]triazolo[4,3-a]pyridineReductive de-brominationAnhydrous conditions, careful base selection
SNAr Isomeric substitution productLack of regioselectivityScreen reaction conditions (solvent, base, temp.)
8-Bromo-3-hydroxy-triazolopyridineHydrolysis of chloro groupAnhydrous conditions, non-hydroxide base
3,8-Disubstituted productOver-reactionControl stoichiometry, monitor reaction progress

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at C8

This protocol is a starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline and requires optimization for specific amines.

  • To a sealed tube, add 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.), the amine (1.1 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF or DMSO.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Technical Support Center: Optimizing Derivatization of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. This versatile scaffold is a cornerstone in medicinal chemistry and drug discovery, offering two distinct and addressable halogenated positions for functionalization.[4][5][6] However, harnessing its full synthetic potential requires a nuanced understanding of its reactivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to empower researchers, scientists, and drug development professionals. We will move from general principles to specific, optimized protocols for the most common transformations: palladium-catalyzed cross-coupling at the C8-bromo position and nucleophilic aromatic substitution (SNAr) at the C3-chloro position.

Section 1: General Considerations & Initial FAQs

Before embarking on derivatization, a clear understanding of the substrate's reactivity is paramount. This section addresses foundational questions.

Q1: I have 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. Which position, C8-Br or C3-Cl, is more reactive?

A: The reactivity depends entirely on the type of reaction you are performing. The two sites have orthogonal reactivity profiles:

  • C8-Bromo Position: This site is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The Carbon-Bromine bond is significantly more reactive towards the initial oxidative addition step with a Pd(0) catalyst compared to the more robust Carbon-Chlorine bond. This difference forms the basis for selective functionalization.

  • C3-Chloro Position: This site is activated for Nucleophilic Aromatic Substitution (SNAr) . The triazolo[4,3-a]pyridine core is an electron-deficient heterocyclic system.[7] The C3 position is particularly electron-poor due to the influence of the adjacent bridgehead nitrogen, making it a prime target for attack by nucleophiles.

Q2: What are the most common derivatization strategies for this scaffold?

A: The most prevalent strategies involve a two-step, selective functionalization:

  • Palladium Cross-Coupling at C8: Typically, the more labile C8-bromo position is addressed first using standard Suzuki or Buchwald-Hartwig conditions to install a carbon or nitrogen-based substituent.

  • Nucleophilic Substitution at C3: Following the initial cross-coupling, the remaining C3-chloro position is displaced by a suitable nucleophile (e.g., an amine, alcohol, or thiol) via an SNAr reaction.

This sequential approach allows for the creation of diverse chemical libraries from a single, advanced intermediate.

Q3: How critical is the purity of my starting material and reagents?

A: Extremely critical, especially for palladium-catalyzed reactions.

  • Starting Material: Ensure your 8-Bromo-3-chloro-triazolo[4,3-a]pyridine is free from residual synthetic impurities, which could interfere with catalysis.

  • Solvents & Reagents: For cross-coupling reactions, using anhydrous and deoxygenated solvents is crucial. Water and oxygen can deactivate the palladium catalyst.[8] Reactions should always be run under an inert atmosphere (e.g., Argon or Nitrogen).[8] For SNAr, while less sensitive to trace oxygen, anhydrous conditions are still recommended to prevent unwanted side reactions with water.

Section 2: Troubleshooting Palladium Cross-Coupling at the C8-Bromo Position

This section focuses on the two most common C-C and C-N bond-forming reactions at the C8 position.

Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Prepare Anhydrous/Deoxygenated Solvents and Reagents setup_reaction Assemble Glassware Under Inert Atmosphere (Ar/N2) prep_reagents->setup_reaction add_solids Add Substrate, Coupling Partner, Base, and Ligand/Catalyst setup_reaction->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat_stir Heat to Optimized Temperature and Stir for Required Time add_solvent->heat_stir monitor_rxn Monitor by TLC/LC-MS heat_stir->monitor_rxn quench_rxn Quench Reaction (e.g., with H2O or NH4Cl) monitor_rxn->quench_rxn extract_purify Aqueous Workup, Extraction, and Chromatography quench_rxn->extract_purify end end extract_purify->end Characterize Product

Caption: General workflow for Pd-catalyzed reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My Suzuki reaction at C8 is giving low to no yield. What are the first things to check?

A: Start by systematically evaluating the core components of the reaction: the catalyst system (palladium source and ligand), the base, and the solvent. A control experiment without a catalyst should yield no product.[9]

  • Check Your Base: The base is not just a proton scavenger; it is critical for activating the boronic acid/ester to facilitate transmetalation.[1] If you are using a weak base, it may be insufficient.

    • Insight: Inorganic bases like Na₂CO₃ and K₂CO₃ are often highly effective.[1][9] For sensitive substrates, K₃PO₄ can be a good choice. Ensure you are using at least 2-3 equivalents.

  • Evaluate the Palladium Source/Ligand: A simple ligand-free approach with PdCl₂ might give moderate yields, but a well-chosen ligand is key for high efficiency.[1]

    • Insight: For heteroaromatic systems, ligands that are both electron-rich and bulky tend to perform well. Consider ligands like SPhos, XPhos, or using a pre-formed catalyst like Pd(dppf)Cl₂.[1]

  • Re-evaluate Your Solvent System: Poor solubility of any reaction component can severely inhibit the reaction.

    • Insight: Single solvents like toluene or DMF can sometimes result in unsatisfactory yields.[9] A mixed solvent system, such as Dioxane/Water or DMF/Water (typically in a 4:1 to 10:1 ratio), often improves both solubility and reaction rate.[9]

Table 1: Recommended Starting Conditions for C8-Br Suzuki Coupling

ParameterRecommended ConditionRationale & Troubleshooting Tips
Pd Source Pd(dppf)Cl₂ or Pd(OAc)₂ (2-5 mol%)Pd(dppf)Cl₂ is a robust pre-catalyst. If using Pd(OAc)₂, a ligand like SPhos or XPhos is required.
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich monophosphine ligands are generally effective for this type of substrate.
Base K₂CO₃ or Na₂CO₃ (2-3 eq.)Proven effective and economical.[1][9] If these fail, try a stronger base like K₃PO₄.
Solvent 1,4-Dioxane / H₂O (4:1)Excellent for dissolving both organic and inorganic components. Ensure it is properly degassed.
Temperature 80-100 °CHeating is almost always necessary. If the reaction is sluggish, a modest increase in temperature may help.[9]
B. Buchwald-Hartwig Amination (C-N Bond Formation)

Q: I'm attempting to couple an amine at the C8 position, but the reaction is messy and my starting material is not fully consumed. What can I do?

A: Buchwald-Hartwig amination is highly sensitive to conditions. Success hinges on the right combination of ligand, base, and rigorous exclusion of air and moisture.[8]

  • The Base is Crucial (and must be strong): This reaction requires a strong, non-nucleophilic base to deprotonate the amine, allowing it to coordinate to the palladium center.

    • Insight: Bases like NaOt-Bu, KOt-Bu, or LHMDS are standard.[8] Cs₂CO₃ is a slightly milder but often very effective alternative, particularly for sensitive substrates.[2] Ensure the base is compatible with other functional groups in your molecule.[8]

  • Ligand Selection is Key: The choice of ligand is highly dependent on the nature of your amine coupling partner (primary, secondary, aryl, aliphatic).[10]

    • Insight: For a wide range of amines, bulky biarylphosphine ligands like Xantphos or Josiphos-type ligands are excellent starting points.[2] Using bidentate ligands like BINAP can also lead to higher rates and yields.[11]

  • Inert Atmosphere is Non-Negotiable: The Pd(0) catalytic species is readily oxidized by atmospheric oxygen, killing the reaction.

    • Insight: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.[8]

Table 2: Recommended Starting Conditions for C8-Br Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Troubleshooting Tips
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard Pd(0) or Pd(II) precursors. Using an air-stable precatalyst (e.g., XPhos Pd G3) can improve reproducibility.
Ligand Xantphos or RuPhos (1.2-2.0 eq. to Pd)Xantphos is a versatile ligand that often gives good results.[2][3] RuPhos is excellent for more challenging or sterically hindered amines.
Base NaOt-Bu or K₃PO₄ (1.5-2.0 eq.)NaOt-Bu is a strong, effective base.[8] K₃PO₄ is a good alternative if your substrate is base-sensitive.[2]
Solvent Toluene or 1,4-DioxaneBoth are excellent, non-coordinating solvents.[10] Avoid solvents like acetonitrile or pyridine which can inhibit the catalyst.[10]
Temperature 90-110 °CHeating is required. Optimal temperatures are often in the 100-110 °C range.[2]

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C3-Chloro Position

Derivatization at the C3 position leverages the inherent electron-deficient nature of the triazolopyridine ring system.

Mechanism of SNAr on an Activated Heterocycle

Caption: SNAr proceeds via a stable anionic intermediate.

Q: My SNAr reaction with an amine at C3 is very slow, even with heating. How can I accelerate it?

A: Sluggish SNAr reactions are common and can typically be addressed by modifying the reaction conditions to favor the formation of the key Meisenheimer intermediate.

  • Increase Nucleophile Concentration/Reactivity: The rate-determining step is the initial attack of the nucleophile.[12]

    • Insight: Using the nucleophilic amine as the solvent is a highly effective strategy that drives the reaction forward by a mass action effect. This approach has been shown to work well, even at room temperature, for similar heterocyclic systems.[13] If this is not feasible, ensure you are using at least 3-5 equivalents of the nucleophile.

  • Add an External Base: If your nucleophile is a weak base (e.g., aniline) or if it forms a salt (e.g., an amine hydrochloride), an external, non-nucleophilic base is needed to either free the nucleophile or assist in the final proton transfer step.

    • Insight: Use a base like K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA. This prevents the accumulation of HCl, which would protonate and deactivate your nucleophile.

  • Increase the Temperature: SNAr reactions almost always have a significant activation energy barrier.

    • Insight: If room temperature or moderate heating (50-80 °C) is ineffective, consider moving to a higher boiling point solvent like DMF or DMSO and increasing the temperature to >100 °C. Microwave irradiation can also dramatically reduce reaction times.

Table 3: General Conditions for SNAr at the C3-Chloro Position

NucleophileRecommended ConditionsRationale & Troubleshooting Tips
Primary/Secondary Aliphatic Amines Use amine as solvent, or 3-5 eq. in DMF. RT to 80 °C.These are strong nucleophiles. Often, no extra base is needed. Using the amine as solvent is very effective.[13]
Aryl Amines 2-3 eq. of amine, K₂CO₃ or Cs₂CO₃ (2 eq.), DMF or Dioxane, 100-140 °C.Weaker nucleophiles that require more forcing conditions. A base is essential to drive the reaction.
Alcohols (ROH) Generate alkoxide in situ with NaH or KOt-Bu (1.1 eq.) in THF or DMF, 0 °C to RT.The alkoxide is the active nucleophile. Pre-forming it with a strong base is critical for success.
Thiols (RSH) 1.1 eq. of thiol, K₂CO₃ or DIPEA (1.5 eq.), DMF, RT to 60 °C.Thiolates are excellent nucleophiles and reactions are often fast at moderate temperatures.

Section 4: The Chemo-selectivity Challenge

Q: How can I confidently achieve selective derivatization at one position without affecting the other?

A: This is the central advantage of the 8-Bromo-3-chloro scaffold. The distinct electronic and steric properties of the two positions allow for highly selective, sequential reactions by choosing the right reaction type.

Decision Workflow for Selective Derivatization

Selectivity start Starting Material: 8-Bromo-3-chloro-TP q1 Which position to functionalize first? start->q1 c8_path Target C8-Br q1->c8_path C8-Br is more labile to Pd(0) c3_path Target C3-Cl q1->c3_path C3-Cl is more electron-deficient c8_reaction Use Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Conditions: Mild temperature, Pd-catalyst, appropriate base/ligand. c8_path->c8_reaction c3_reaction Use Nucleophilic Aromatic Substitution (SNAr) Conditions: Strong nucleophile (amine, alkoxide, etc.), may require heat/base. c3_path->c3_reaction intermediate1 Intermediate: 8-R-3-chloro-TP c8_reaction->intermediate1 end_product2 Final Product: 8-R-3-Nu-TP c8_reaction->end_product2 intermediate2 Intermediate: 8-Bromo-3-Nu-TP c3_reaction->intermediate2 end_product1 Final Product: 8-R-3-Nu-TP c3_reaction->end_product1 final_q1 Functionalize C3-Cl? intermediate1->final_q1 final_q2 Functionalize C8-Br? intermediate2->final_q2 final_q1->c3_reaction Yes final_q2->c8_reaction Yes

Caption: Decision tree for sequential derivatization.

  • To React Selectively at C8-Br: Use palladium cross-coupling conditions. The C-Br bond's lower bond dissociation energy and higher reactivity towards oxidative addition ensure that the reaction occurs exclusively at this site, leaving the C3-Cl bond untouched under optimized conditions (e.g., temperatures ≤ 100 °C, controlled reaction times).

  • To React Selectively at C3-Cl: Use SNAr conditions. The high electron deficiency at C3 makes it the exclusive site for nucleophilic attack. The C8 position is not sufficiently activated for SNAr, and the C-Br bond is not a suitable leaving group for this mechanism type. You can perform an SNAr reaction on the starting material with high confidence that the C8-Br will remain intact.

Section 5: Exemplar Experimental Protocols

These protocols provide a validated starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position
  • Reaction: 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine + Phenylboronic Acid

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Add degassed 1,4-dioxane (to 0.1 M concentration) and degassed water (1/4 of the dioxane volume) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield 3-chloro-8-phenyl-[1][2][3]triazolo[4,3-a]pyridine.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the C3-Position
  • Reaction: 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine + Pyrrolidine

  • To a screw-cap vial containing a magnetic stir bar, add 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.).

  • Add pyrrolidine (10 eq., acting as both nucleophile and solvent).

  • Seal the vial and stir the mixture at 60 °C for 6-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, cool the reaction to room temperature and remove the excess pyrrolidine under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 8-bromo-3-(pyrrolidin-1-yl)-[1][2][3]triazolo[4,3-a]pyridine.

References

stability issues and degradation of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

A Guide to Ensuring Compound Integrity in Research and Development

From the Desk of the Senior Application Scientist:

Welcome to the technical support center for 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. As a novel heterocyclic compound with significant potential in drug development, understanding its stability profile is paramount to generating reliable and reproducible experimental data. This guide has been developed to provide you—our fellow researchers, scientists, and development professionals—with a comprehensive resource for identifying, troubleshooting, and mitigating potential stability issues. By understanding the underlying chemical principles of this molecule, you can proactively design experiments that safeguard its integrity and ensure the validity of your results.

Section 1: Chemical Profile and Intrinsic Stability

8-Bromo-3-chloro-triazolo[4,3-a]pyridine is a fused heterocyclic system containing a pyridine ring fused with a 1,2,4-triazole ring, further substituted with bromine and chlorine atoms. The stability of this molecule is governed by the interplay of its aromatic core and the reactivity of its halogen substituents.

PropertyStructural FeatureImplication for Stability
Aromatic Core Fused triazolopyridine ring systemThe aromatic nature of the fused ring system imparts significant general stability. However, the electron-deficient character of the pyridine ring and the presence of multiple nitrogen atoms can influence susceptibility to nucleophilic attack under certain conditions.
Halogen Substituents C3-Chloro and C8-Bromo groupsThese are the most probable sites for degradative reactions. Aryl halides can be susceptible to hydrolysis (especially under basic conditions), photolytic cleavage, and nucleophilic substitution.[1] The C-Br bond is typically more labile than the C-Cl bond.[2]
Heteroatoms Three nitrogen atoms in the triazole ringThe lone pairs on the nitrogen atoms can act as sites for protonation in acidic media, which may alter the electronic properties and stability of the entire ring system.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 8-Bromo-3-chloro-triazolo[4,3-a]pyridine? A1: For maximal stability, the solid compound should be stored at -20°C , protected from light, and in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q2: I need to make a stock solution. What solvent should I use and how should I store it? A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Prepare the solution fresh if possible. If storage is necessary, store aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles.[3] For aqueous buffers used in biological assays, it is critical to assess the compound's stability in that specific medium, as pH and nucleophilic components can accelerate degradation.[4]

Q3: Is this compound sensitive to light? A3: Yes, halogenated aromatic compounds can be susceptible to photolytic degradation.[5] It is best practice to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil.

Q4: Can I heat solutions of this compound to aid dissolution? A4: Gentle warming (e.g., 37°C) for a short duration may be acceptable. However, prolonged exposure to high temperatures can induce thermal degradation.[6] We strongly advise performing a preliminary thermal stability test if your protocol requires heating.

Q5: What are the most likely degradation products I might observe in an LC-MS analysis? A5: Based on the structure, the most probable degradation products arise from the loss or substitution of the halogen atoms. You should look for masses corresponding to:

  • Monodehalogenated species: Loss of Br or Cl.

  • Hydroxylated species: Replacement of Br or Cl with an -OH group.

  • Solvent adducts: Reaction with nucleophilic solvents or buffer components.

Section 3: Troubleshooting Guide

This section addresses common experimental issues and provides a logical workflow for diagnosing the root cause.

Problem: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of an aged solution.

This is a classic sign of compound degradation. The identity of the new peaks can provide clues to the degradation pathway.

dot

Caption: Troubleshooting workflow for identifying degradation products.

Causality & Actionable Steps:

  • Confirm Degradation: First, analyze a freshly prepared solution of your highest-purity starting material. If the unexpected peak is absent, you have confirmed that the issue is degradation over time or due to handling.[7]

  • Investigate Hydrolysis: This is a common pathway for halogenated heterocycles.[8][9] The rate of hydrolysis is often pH-dependent.[4]

    • Test: Prepare solutions in your experimental buffer and a higher pH buffer (e.g., pH 9). Monitor for the appearance of the degradant peak over a few hours. An increase in the peak area, especially at higher pH, points to hydrolysis.

  • Investigate Photodegradation:

    • Test: Prepare two aliquots of the solution. Wrap one in aluminum foil (dark control) and expose the other to ambient lab light or a photostability chamber.[5] Analyze both after several hours. A significant increase in the degradant peak in the light-exposed sample confirms photosensitivity.

  • Investigate Oxidation:

    • Test: Treat your solution with a low concentration of an oxidizing agent like hydrogen peroxide (e.g., 0.1% H₂O₂).[10] An increase in the degradant peak suggests oxidative instability.

Problem: My biological assay results are not reproducible.

Inconsistent results can often be traced back to the compound degrading within the assay medium.

Causality & Actionable Steps:

  • Assess In-Assay Stability: The complex nature of biological media (pH, salts, proteins, nucleophiles) can create a harsh environment.

    • Protocol: Prepare a solution of the compound in the final assay buffer without cells or target proteins. Incubate this solution under the exact assay conditions (e.g., 37°C, 5% CO₂, 24 hours).

    • Analysis: At various time points (0h, 2h, 8h, 24h), take an aliquot and analyze it by LC-MS.

    • Interpretation: Quantify the remaining parent compound. A decrease of >10-15% over the assay duration indicates that compound instability is likely contributing to your irreproducibility.

  • Mitigation Strategies:

    • Reduce Incubation Time: If possible, shorten the duration of the experiment.

    • Dose Freshly: Add the compound to the assay immediately before the measurement step, rather than at the beginning of a long incubation.

    • Modify Buffer: If hydrolysis is the issue, check if the assay can be performed at a more neutral or slightly acidic pH.

Section 4: Protocols for Stability Assessment

Proactive stability testing is the best defense against unreliable data. Forced degradation (or stress testing) is a systematic way to identify potential liabilities.[5][10][11] The goal is to induce 5-20% degradation to reveal the primary degradation pathways.[6][10]

Protocol 4.1: Forced Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., Acetonitrile or DMSO).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (stock solution diluted in solvent) kept at room temperature in the dark.

ConditionStressorIncubation ConditionsNeutralization/Quenching
Acid Hydrolysis 0.1 M HCl60°C for 4 hoursAdd equivalent 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 2 hoursAdd equivalent 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 4 hoursN/A
Thermal Solid Compound80°C for 24 hoursDissolve in solvent
Photolytic Solution1.2 million lux hours (ICH Q1B)[5][6]N/A
  • Analysis: After incubation and quenching, dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze by a stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Section 5: Summary of Potential Degradation Pathways

The following diagram summarizes the most probable degradation pathways for 8-Bromo-3-chloro-triazolo[4,3-a]pyridine based on its chemical structure.

dot

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, OH⁻) cluster_photo Photodegradation (UV/Vis Light) cluster_nucleophilic Nucleophilic Substitution (Nu⁻) Parent 8-Bromo-3-chloro- triazolo[4,3-a]pyridine Hydrolysis_Br 3-Chloro-8-hydroxy- derivative Parent->Hydrolysis_Br OH⁻ attack at C8 Hydrolysis_Cl 8-Bromo-3-hydroxy- derivative Parent->Hydrolysis_Cl OH⁻ attack at C3 Debromo 3-Chloro- triazolo[4,3-a]pyridine (Reductive Debromination) Parent->Debromo Dechloro 8-Bromo- triazolo[4,3-a]pyridine (Reductive Dechlorination) Parent->Dechloro Nu_Sub Substitution at C3 or C8 (e.g., with buffer amines, thiols) Parent->Nu_Sub e.g., TRIS, DTT

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the challenging substrate, 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the System: 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

The 8-Bromo-3-chloro-triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry.[1] The dual halogenation at the 3- and 8-positions presents a unique opportunity for sequential functionalization. However, the inherent electronic properties of the fused heterocyclic system dictate the reactivity of each halogen, a critical factor to consider for successful synthesis.

The triazolopyridine system is electron-deficient, which generally favors SNAr reactions.[2][3] The nitrogen atoms in the pyridine and triazole rings act as electron-withdrawing groups, activating the ring for nucleophilic attack.[4][5]

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive towards nucleophilic aromatic substitution, the bromine at C8 or the chlorine at C3?

A1: The bromine at the C8 position is generally more susceptible to nucleophilic aromatic substitution (SNAr).[6] The chlorine at the C3 position is less reactive under typical SNAr conditions. This difference in reactivity is attributed to the electronic environment of each carbon atom. The C8 position is analogous to the 4-position of a pyridine ring, where the negative charge of the Meisenheimer intermediate can be effectively delocalized by the pyridine nitrogen.[2]

Q2: I am observing a complex mixture of products, including starting material and what appears to be di-substituted product. How can I improve selectivity?

A2: Achieving high selectivity is a common challenge. To favor mono-substitution at the C8 position, consider the following:

  • Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the more kinetically favorable reaction at C8.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-substitution occurs.

Q3: My reaction is not proceeding to completion, even with excess nucleophile and prolonged heating. What could be the issue?

A3: Several factors could be at play:

  • Nucleophile Strength: The nucleophile may not be strong enough to react efficiently. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile in situ, thereby increasing its nucleophilicity.

  • Solvent Choice: The choice of solvent is critical in SNAr reactions.[7][8] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the "naked" anionic nucleophile highly reactive.[7] Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[9][10][11]

  • Activation: While the triazolopyridine ring is activated, particularly challenging nucleophiles may require further activation of the substrate. The use of a catalyst, such as a Lewis acid or a transition metal complex, can sometimes facilitate the reaction.[12]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during SNAr reactions on 8-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Problem 1: Low or No Yield of the Desired C8-Substituted Product

Possible Causes & Recommended Solutions

Potential Cause Explanation Troubleshooting Steps
Insufficient Nucleophilicity The attacking nucleophile lacks the required electron density to initiate the reaction. This is common with neutral amines or alcohols.1. Add a Base: For amine or alcohol nucleophiles, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU) to generate the more nucleophilic amide or alkoxide in situ. 2. Pre-form the Nucleophile: For alcohols, pre-treat with a strong base like NaH to form the alkoxide before adding the substrate.[13] 3. Change the Nucleophile: If possible, switch to a more inherently nucleophilic reagent.
Poor Solvent Choice The solvent can significantly impact nucleophile reactivity and reaction rate.[7][8][10] Protic solvents (e.g., alcohols, water) can solvate and deactivate the nucleophile through hydrogen bonding.[7][9][11]1. Switch to a Polar Aprotic Solvent: Use DMF, DMSO, NMP, or DMAc. These solvents are effective at dissolving the reactants and promoting the SNAr mechanism.[6] 2. Ensure Anhydrous Conditions: Water can compete as a nucleophile and also protonate anionic nucleophiles. Ensure your solvent and reagents are dry.
Inadequate Reaction Temperature SNAr reactions often require thermal energy to overcome the activation barrier, which includes the temporary loss of aromaticity in the Meisenheimer complex.[14][15]1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Temperatures in the range of 80-150 °C are common for these types of reactions.[6] 2. Microwave Irradiation: Consider using a microwave reactor to achieve higher temperatures and faster reaction times.
Decomposition of Starting Material or Product The reaction conditions (high temperature, strong base) may be too harsh, leading to degradation.1. Lower Temperature & Extend Time: Try running the reaction at a lower temperature for a longer period. 2. Use a Milder Base: If a strong base is causing decomposition, switch to a milder one (e.g., K₂CO₃ instead of NaH). 3. Monitor by TLC/LC-MS: Check for the appearance of new, unidentified spots that could indicate decomposition products.
Problem 2: Formation of Side Products

Possible Causes & Recommended Solutions

Side Product Observed Potential Cause Troubleshooting Steps
Di-substituted Product The initially formed C8-substituted product is reacting further with the nucleophile at the C3 position.1. Control Stoichiometry: Use no more than 1.1 equivalents of the nucleophile. 2. Lower Temperature: This will favor the more reactive C8 position. 3. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed.
Hydrolysis Product (8-Hydroxy-3-chloro-...) Presence of water in the reaction mixture acting as a nucleophile.1. Use Anhydrous Reagents and Solvents: Dry solvents over molecular sieves or by distillation. Ensure nucleophiles and bases are anhydrous. 2. Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
Products from Ring-Opening The triazole ring can be susceptible to cleavage under certain conditions, particularly with very strong nucleophiles or high temperatures.[16]1. Milder Conditions: Reduce the reaction temperature and/or use a less aggressive nucleophile/base combination. 2. Literature Search: Investigate the stability of the triazolopyridine ring system under your proposed conditions.[17][18]

Experimental Protocols

General Protocol for SNAr at the C8 Position

This protocol provides a starting point for the substitution of the C8-bromo group with an amine nucleophile.

  • To a solution of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine (1.0 eq) in anhydrous DMF (0.1-0.5 M) is added the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at 100-120 °C under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting SNAr on 8-Bromo-3-chloro-triazolo[4,3-a]pyridine start Reaction Outcome? low_yield Low / No Yield start->low_yield Poor side_products Side Products Observed start->side_products Impure success Successful Reaction start->success Good check_nucleophile Check Nucleophile Strength - Add Base? - Pre-form alkoxide/amide? low_yield->check_nucleophile Yes disub Di-substitution? - Control Stoichiometry - Lower Temperature side_products->disub Yes check_solvent Check Solvent - Polar Aprotic (DMF, DMSO)? - Anhydrous? check_nucleophile->check_solvent Still Low check_temp Check Temperature - Increase Temperature? - Microwave? check_solvent->check_temp Still Low check_decomp Check for Decomposition - Milder Conditions? check_temp->check_decomp Still Low hydrolysis Hydrolysis? - Use Anhydrous Conditions disub->hydrolysis Other Impurities ring_opening Ring Opening? - Milder Conditions hydrolysis->ring_opening Other Impurities

Caption: A decision tree for troubleshooting common SNAr issues.

Mechanism of SNAr at C8

Caption: The two-step addition-elimination mechanism for SNAr.

References

Technical Support Center: Navigating the Stability of the Triazolo[4,3-a]pyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the triazolo[4,3-a]pyridine ring system. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and questions related to the stability and degradation of these compounds. Our goal is to provide you with the scientific rationale behind experimental observations and to offer practical troubleshooting strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My triazolo[4,3-a]pyridine derivative is showing unexpected degradation during storage and in formulation studies. What are the most likely degradation pathways?

A1: The triazolo[4,3-a]pyridine ring system, while generally stable, can be susceptible to degradation under certain conditions. The most commonly observed pathways are oxidation and dimerization, particularly in the solid state when stressed with heat and humidity.[1][2]

A key degradation mechanism to be aware of involves the oxidation of the pyridine nitrogen to form N-oxides.[1][2] This is often followed by a cascade of reactions, especially in the presence of an acid catalyst, which can lead to the formation of pseudodimers.[1][2]

Here's a breakdown of a plausible degradation pathway observed in a pharmaceutical setting:

  • Oxidation: The free base of the triazolo[4,3-a]pyridine derivative is susceptible to oxidation, leading to the formation of N-oxide degradants.[1][2]

  • Protonation: In the presence of a proton source (e.g., a hydrochloride salt of the API), these N-oxides can be protonated.

  • Dimerization: The protonated N-oxides can then react with another molecule of the parent drug to form pseudodimeric intermediates, which can further transform and dehydrate to yield cationic pseudodimers.[1][2]

It is crucial to consider the excipients in your formulation, as basic lubricants like magnesium stearate can promote the formation of the free base, making it more prone to oxidation.[1][2]

Q2: I am observing multiple degradation products in my HPLC analysis after exposing my compound to acidic or basic conditions. What reactions could be occurring?

A2: While specific data on the acid-base catalyzed hydrolysis of the triazolo[4,3-a]pyridine ring itself is limited in the provided search results, we can infer potential pathways based on the general behavior of related heterocyclic systems and functional groups that may be present on your derivative.

  • Hydrolysis of Substituents: The primary route of degradation under acidic or basic conditions is often the hydrolysis of susceptible functional groups attached to the triazolo[4,3-a]pyridine core, such as esters, amides, or nitriles.[3][4] Amide bonds, for instance, are generally more stable than esters but can be cleaved under more extreme pH conditions.[3]

  • Ring Opening: While less common for this specific fused ring system under typical laboratory conditions, ring-opening of the triazole or pyridine ring can occur under harsh hydrolytic conditions. For the isomeric[1][2][5]triazolo[1,5-a]pyridine system, ring-opening with loss of nitrogen has been reported with reagents like aqueous sulfuric acid.[5] Although the [4,3-a] system has different electronic properties, the possibility of ring cleavage under forceful conditions should not be entirely dismissed.

To identify the specific reactions, it is essential to perform a forced degradation study and characterize the resulting degradants using techniques like LC-MS.[6]

Q3: My compound seems to be sensitive to light. What are the potential photochemical degradation pathways?

A3: Photodegradation is a common issue for many heterocyclic compounds.[7] While specific photolytic pathways for the triazolo[4,3-a]pyridine core are not detailed in the provided search results, we can anticipate several possibilities based on general principles of photochemistry for aromatic and heterocyclic systems.

  • Photooxidation: In the presence of oxygen and light, photooxidation can occur, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Ring Contraction/Expansion or Cleavage: UV radiation can provide the energy for complex rearrangements or cleavage of the heterocyclic rings.

  • Radical Reactions: Photolysis can initiate radical chain reactions, leading to a complex mixture of degradation products.

To mitigate photodegradation, it is crucial to protect your compound from light during synthesis, purification, and storage by using amber glassware or aluminum foil.[4]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Oxidative Degradation

If you suspect oxidative degradation is occurring, this guide will help you confirm the pathway and implement strategies to minimize it.

Symptoms:

  • Appearance of new, often more polar, peaks in your HPLC chromatogram during stability studies.

  • Discoloration of your sample upon storage.

  • Mass spectrometry data suggesting the addition of one or more oxygen atoms to your parent compound.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting oxidative degradation.

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of your triazolo[4,3-a]pyridine derivative in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample without the oxidizing agent should be stored under the same conditions.

  • Analysis: At various time points, withdraw aliquots, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and analyze by a stability-indicating HPLC method coupled with a mass spectrometer.

  • Data Interpretation: Compare the retention times and mass spectra of the degradants formed with those observed in your formal stability studies.

Causality behind Experimental Choices:

  • Hydrogen Peroxide: It is a common and relatively mild oxidizing agent used in forced degradation studies to mimic oxidative conditions.[8]

  • LC-MS: This is a powerful tool for separating and identifying degradation products by providing both retention time and mass-to-charge ratio information.[6]

Guide 2: Assessing and Addressing Hydrolytic Instability

This guide will help you determine the susceptibility of your compound to acid- and base-catalyzed hydrolysis.

Symptoms:

  • Significant degradation when the compound is in an aqueous solution at low or high pH.

  • Mass spectrometry data indicating the cleavage of hydrolysable functional groups (e.g., esters, amides).

Troubleshooting Workflow:

Caption: Workflow for troubleshooting hydrolytic instability.

Experimental Protocol: Forced Hydrolysis Study

  • Sample Preparation: Prepare three sets of solutions of your compound at a known concentration in:

    • 0.1 N Hydrochloric Acid (acidic condition)

    • 0.1 N Sodium Hydroxide (basic condition)

    • Purified Water (neutral condition)

  • Stress Condition: Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize them if necessary, and analyze using a validated stability-indicating HPLC method.

  • Data Interpretation: Plot the log of the remaining parent compound concentration versus time to determine the degradation rate at each pH. This allows for the construction of a pH-rate profile to identify the pH of maximum stability.

Quantitative Data Summary: Hypothetical pH-Rate Profile

pH ConditionTemperature (°C)Degradation Rate Constant (k, hr⁻¹)Half-life (t½, hr)
0.1 N HCl (~pH 1)600.0513.9
Water (~pH 7)600.0169.3
0.1 N NaOH (~pH 13)600.125.8

This table is for illustrative purposes only.

Causality behind Experimental Choices:

  • Elevated Temperature: Increases the rate of reaction, allowing for the observation of degradation in a shorter timeframe.[4]

  • pH Range: Using strong acid and base provides information on the compound's stability at the extremes of the pH scale, which is crucial for formulation development.[3][8]

References

Technical Support Center: Purification of Crude 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this halogenated heterocyclic compound. Our goal is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your downstream applications.

I. Understanding the Impurity Profile

The purification strategy for 8-Bromo-3-chloro-triazolo[4,3-a]pyridine is intrinsically linked to the impurities generated during its synthesis. While specific impurities can vary based on the synthetic route, a common approach involves the cyclization of a substituted 2-hydrazinopyridine.[1][2] Based on this, we can anticipate a specific profile of potential impurities.

Diagram: Potential Impurity Sources in the Synthesis of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

cluster_starting_materials Starting Materials cluster_intermediates Intermediates cluster_product Product cluster_impurities Potential Impurities 3-Bromo-2-chloropyridine 3-Bromo-2-chloropyridine 2-Hydrazinyl-3-bromopyridine 2-Hydrazinyl-3-bromopyridine 3-Bromo-2-chloropyridine->2-Hydrazinyl-3-bromopyridine Hydrazinolysis Unreacted SMs Unreacted Starting Materials 3-Bromo-2-chloropyridine->Unreacted SMs Hydrazine Source Hydrazine/ Hydrazide Source Hydrazine Source->Unreacted SMs Hydrazone Intermediate Hydrazone Intermediate 2-Hydrazinyl-3-bromopyridine->Hydrazone Intermediate Condensation 2-Hydrazinyl-3-bromopyridine->Unreacted SMs Side Reaction Products Side Reaction Byproducts 2-Hydrazinyl-3-bromopyridine->Side Reaction Products Target Compound 8-Bromo-3-chloro- triazolo[4,3-a]pyridine Hydrazone Intermediate->Target Compound Cyclization Incomplete Cyclization Incomplete Cyclization Products (e.g., Hydrazone) Hydrazone Intermediate->Incomplete Cyclization Positional Isomers Positional Isomers Target Compound->Positional Isomers Isomerization

Caption: Potential impurity sources in the synthesis of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude product.

Problem 1: My crude product shows multiple spots on TLC, some of which are very polar.

  • Probable Cause: This is often indicative of unreacted starting materials such as 2-hydrazinyl-3-bromopyridine or salt byproducts from the reaction. Hydrazines are notoriously polar and can streak on silica gel.

  • Solution:

    • Aqueous Work-up: Before attempting chromatographic purification, perform a thorough aqueous work-up. Partition the crude product between an organic solvent (e.g., ethyl acetate or dichloromethane) and a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Follow this with a brine wash to remove residual water and water-soluble impurities.

    • Solvent Selection for Chromatography: For polar impurities, a more polar eluent system will be required for flash column chromatography. However, to effectively separate your less polar product from highly polar impurities, you can start with a non-polar solvent system and gradually increase the polarity.

Problem 2: I am having difficulty separating my product from a closely running impurity on TLC.

  • Probable Cause: This could be a positional isomer or a structurally similar byproduct. Halogenated heterocyclic compounds can sometimes be challenging to separate on normal-phase silica gel.

  • Solution:

    • Optimize Flash Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. A common starting point for N-heterocycles is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3] For closely running spots, a shallow gradient is recommended.

      • TLC Analysis: Ensure your TLC solvent system gives a retention factor (Rf) of approximately 0.2-0.3 for your target compound to achieve optimal separation on a column.[3]

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reversed-phase flash chromatography can be an excellent alternative for halogenated heterocycles. A common mobile phase is a gradient of acetonitrile in water.

    • Recrystallization: If the impurity is present in a smaller amount and your product is a solid, recrystallization can be a highly effective final purification step.

Problem 3: My purified product still shows broad peaks in the 1H NMR spectrum.

  • Probable Cause: Broad peaks can indicate the presence of paramagnetic impurities, residual acid or base, or slow conformational exchange on the NMR timescale. Given the basic nitrogen atoms in the triazolopyridine core, residual acid can lead to protonation and peak broadening.

  • Solution:

    • Neutralization: Ensure your product is thoroughly neutralized after the work-up. A final wash with a mild base like saturated sodium bicarbonate solution is crucial.

    • Removal of Paramagnetic Species: If you suspect metal catalyst residues, you can try filtering a solution of your compound through a small plug of Celite® or silica gel.

    • Sample Preparation for NMR: Before preparing your NMR sample, ensure your product is completely dry. Residual solvent can sometimes cause peak broadening.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude 8-Bromo-3-chloro-triazolo[4,3-a]pyridine?

A1: A multi-step approach is often the most effective. Start with a proper aqueous work-up to remove inorganic salts and highly polar impurities. Follow this with flash column chromatography on silica gel. For high-purity requirements, a final recrystallization step is recommended if the material is crystalline.

Q2: What are some suitable solvent systems for flash column chromatography of this compound?

A2: Given the presence of nitrogen atoms, the polarity of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine is moderate. Good starting points for solvent systems are:

  • Hexanes/Ethyl Acetate Gradient: Start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Dichloromethane/Methanol Gradient: Start with 100% dichloromethane and slowly add methanol. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel column.[3]

Q3: What are good recrystallization solvents for this type of compound?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For halogenated aromatic compounds, consider the following:

  • Single Solvent Systems: Ethanol, isopropanol, acetonitrile, or ethyl acetate.

  • Two-Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes or heptane).[5]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should show sharp peaks corresponding to the desired structure with no significant impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC chromatogram) and mass confirmation of your target compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol provides a general guideline for purifying your crude product using normal-phase flash chromatography.

Diagram: Flash Column Chromatography Workflow

Start Start Prepare Slurry Prepare Silica Gel Slurry in Non-Polar Solvent Start->Prepare Slurry Pack Column Pack the Column Prepare Slurry->Pack Column Load Sample Load Crude Sample (dissolved in minimal solvent or adsorbed onto silica) Pack Column->Load Sample Elute with Gradient Elute with a Solvent Gradient (increasing polarity) Load Sample->Elute with Gradient Collect Fractions Collect Fractions Elute with Gradient->Collect Fractions Monitor by TLC Monitor Fractions by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent (Rotary Evaporation) Combine Pure Fractions->Evaporate Solvent Final Product Final Product Evaporate Solvent->Final Product

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine scaffold is a key heterocyclic motif in medicinal chemistry and drug development, valued for its diverse biological activities.[3] However, its di-halogenated nature presents a significant synthetic challenge: achieving regioselective functionalization through cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to navigate the complexities of catalyst selection and reaction optimization for this versatile substrate. We will delve into the principles of regioselectivity, offer starting points for common coupling reactions, and provide a troubleshooting framework for overcoming experimental hurdles.

Section 1: Foundational Principles - Understanding Regioselectivity

This section addresses the core challenge of selectively targeting either the C8-Bromine or the C3-Chlorine for substitution.

Q1: Which halogen is more reactive on the 8-Bromo-3-chloro-triazolo[4,3-a]pyridine core, and why?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen (C-X) bonds typically follows the order of their bond dissociation energies: C-I > C-OTf > C-Br >> C-Cl.[4][5] Based on this general principle, the C8-Br bond is significantly more reactive than the C3-Cl bond and will preferentially undergo oxidative addition to the Pd(0) catalyst under standard conditions.[6]

The underlying causality is twofold:

  • Bond Strength: The C-Br bond is weaker and more easily broken than the C-Cl bond, leading to a lower activation energy for the initial, often rate-determining, oxidative addition step in the catalytic cycle.[7][8]

  • Polarizability: The C-Br bond is more polarizable, facilitating the interaction with the electron-rich Pd(0) catalyst.

Therefore, for selective mono-functionalization, targeting the C8-Br position is the more straightforward approach. Coupling at the C3-Cl position requires overcoming this inherent reactivity difference and necessitates more specialized, highly active catalyst systems.

Q2: How can I control the reaction to selectively functionalize one position over the other?

A2: Achieving regioselectivity is primarily an exercise in controlling the rate of oxidative addition at each site. This is most effectively accomplished by modulating the components of the catalyst system, particularly the ligand .[2][9]

  • To Target the C8-Br Bond (the more reactive site): Milder reaction conditions and less activated catalysts are often sufficient. Traditional phosphine ligands like triphenylphosphine (PPh₃) can provide good selectivity for the C-Br bond, as the conditions are not harsh enough to activate the more robust C-Cl bond.[6]

  • To Target the C3-Cl Bond (the less reactive site): This is more challenging and often requires a sequential coupling strategy where the C8-Br position is functionalized first. However, if direct C3-Cl coupling is desired in the presence of the C-Br bond, one might explore catalyst systems known to have exceptionally high activity for C-Cl bond activation. This involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands stabilize the Pd(0) center, promote oxidative addition of the C-Cl bond, and can sometimes alter the conventional selectivity profile.[2][9]

Below is a decision-making workflow for approaching regioselective coupling.

G start Desired Functionalization Site? c8_br Target C8-Br Position (Selective Mono-coupling) start->c8_br C8-Br c3_cl Target C3-Cl Position start->c3_cl C3-Cl c8_br_strat Strategy: Exploit inherent reactivity (C-Br > C-Cl). Use standard to moderately active catalysts. c8_br->c8_br_strat c3_cl_strat Strategy: Requires overcoming inherent reactivity. Option 1: Sequential coupling (C8 first). Option 2: Use highly active catalyst systems (e.g., Buchwald or NHC ligands). c3_cl->c3_cl_strat catalyst_c8 Catalyst System: - Pd(PPh₃)₄ - Pd(OAc)₂ + PPh₃/dppf - Mild Conditions (Lower Temp.) c8_br_strat->catalyst_c8 catalyst_c3 Catalyst System: - Pd Precatalyst + Bulky Ligand (XPhos, SPhos, RuPhos) - Pd-NHC Precatalyst (PEPPSI-IPr) - More Forcing Conditions (Higher Temp.) c3_cl_strat->catalyst_c3

Caption: Decision workflow for regioselective cross-coupling.

Section 2: Catalyst Selection Guide for Common Cross-Coupling Reactions

This section provides recommended starting points for catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)
  • Q: What are the recommended starting catalyst systems for a Suzuki-Miyaura reaction at the C8-Br position? A: For selective C-C bond formation at the C8 position, a standard palladium catalyst system is often effective. A reliable starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent system like 1,4-dioxane/water.[1][10] Alternatively, generating the catalyst in situ from Pd(OAc)₂ and a ligand like PPh₃ or dppf is also a robust method.[11]

  • Q: I want to perform a Buchwald-Hartwig amination. Which position will react and what catalyst should I use? A: The C8-Br position will react preferentially. Buchwald-Hartwig amination requires a specific catalyst system to facilitate the C-N bond formation.[12] A highly effective and commonly used system consists of a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 Palladacycle) paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or SPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[6][13]

  • Q: Can I perform a Sonogashira coupling selectively at the C8-Br position? A: Yes. The standard Sonogashira conditions, which employ a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., Et₃N or DIPA), are well-suited for selective coupling of terminal alkynes at the C8-Br position.[5][14] Copper-free conditions using a bulky phosphine ligand and a palladium source can also be effective and may reduce homocoupling side products.[15]

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeTarget PositionPalladium SourceLigandBaseSolventTemp (°C)Notes & References
Suzuki-Miyaura C8-BrPd(PPh₃)₄ (3-5 mol%)PPh₃K₂CO₃ or Cs₂CO₃Dioxane/H₂O80-100Standard conditions, high selectivity for C-Br.[1][10]
C3-ClXPhos Pd G3 (1-2 mol%)XPhosK₃PO₄Toluene or THF100-110Requires a highly active catalyst. Best performed after C8 functionalization.[1][11]
Buchwald-Hartwig C8-BrPd₂(dba)₃ (2 mol%)XPhos or RuPhosNaOt-BuToluene or Dioxane90-110Bulky ligands are crucial for high yields.[12][13][16]
C3-ClSPhos Pd G3 (2-4 mol%)SPhosLHMDSToluene110Very challenging; requires highly active systems and stronger bases.[13]
Sonogashira C8-BrPd(PPh₃)₂Cl₂ (2-5 mol%)PPh₃ (+ CuI)Et₃N or DIPATHF or DMFRT - 60Classic conditions with copper co-catalyst are reliable.[14][17]
C3-Cl[DTBNpP]Pd(crotyl)Cl (5 mol%)DTBNpPTMPDMSORT - 80Challenging. Copper-free systems with bulky ligands may offer a pathway.[15]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C8-Br Position

This protocol provides a robust starting point for coupling an arylboronic acid at the C8 position of 8-bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine.

Materials:

  • 8-bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 8-bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine, the arylboronic acid, and potassium carbonate.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Degas the 1,4-dioxane and water by bubbling with argon for 20 minutes. Add the degassed solvents to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-3-chloro-[1][2]triazolo[4,3-a]pyridine.[10]

Section 3: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section addresses common problems in a Q&A format.

  • Q1: My reaction shows low or no conversion. What are the likely causes? A1: Low conversion can stem from several factors:

    • Inactive Catalyst: Ensure your palladium source and ligands are not degraded. Using air- and moisture-stable precatalysts like the Buchwald G3 Palladacycles or PEPPSI complexes can improve reproducibility.[18]

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is fully purged with an inert gas and that your solvents are properly degassed.

    • Insufficient Base: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[13][19] Ensure the base is anhydrous and of high quality. You may need to switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).

    • Poor Substrate Quality: Impurities in your starting material or coupling partner can inhibit the catalyst.

  • Q2: I am observing significant dehalogenation of my starting material instead of the coupled product. How can I prevent this? A2: Dehalogenation is a common side reaction, particularly with electron-rich boronic acids or under harsh conditions. To minimize it:

    • Ligand Choice: Select ligands that favor reductive elimination over competing pathways. Bulky biarylphosphine ligands are often effective.[16]

    • Use a Milder Base: Strong bases can sometimes promote hydrodehalogenation. Consider switching from an alkoxide base to a carbonate base (e.g., Cs₂CO₃).

    • Lower the Temperature: Reducing the reaction temperature can often disfavor the dehalogenation pathway relative to the desired cross-coupling.

  • Q3: My reaction is not selective and I'm getting a mixture of products (C8-coupled, C3-coupled, and di-coupled). How can I improve regioselectivity for the C8-Br position? A3: If you are activating the C3-Cl bond unintentionally, your conditions are too harsh. To improve selectivity for C8-Br:

    • Reduce Catalyst Activity: Switch to a less active ligand system. For example, if you are using a bulky Buchwald ligand, try switching to PPh₃ or dppf.

    • Lower the Temperature: This is one of the most effective ways to increase selectivity, as the higher activation energy of C-Cl cleavage will be more difficult to overcome.

    • Reduce Reaction Time: Monitor the reaction closely and stop it once the C8-substituted product has formed, before significant C3-substitution begins.

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

G start 8-Bromo-3-chloro-triazolopyridine + Coupling Partner c8_product Desired Product: C8-Coupled start->c8_product Optimized Conditions (Selective Catalyst) side_reactions Side Reactions start->side_reactions Suboptimal Conditions (Harsh Base, High Temp, O₂) dehalogenation Dehalogenation (H at C8 or C3) side_reactions->dehalogenation homocoupling Homocoupling (Partner-Partner) side_reactions->homocoupling disubstitution Di-substitution (Coupled at C8 and C3) side_reactions->disubstitution

Caption: Desired cross-coupling pathway versus common side reactions.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for elucidating molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with related analogues, and provide a robust experimental protocol for acquiring high-fidelity data.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine presents a unique electronic environment for its aromatic protons. The fusion of the triazole and pyridine rings, coupled with the presence of two distinct halogen substituents, dictates a predictable yet nuanced 1H NMR spectrum. The pyridine ring protons at positions 5, 6, and 7 are the sole reporters in the 1H NMR spectrum, and their chemical shifts and coupling patterns are highly informative.

Based on established principles of NMR spectroscopy and data from related triazolo[4,3-a]pyridine systems, we can predict the following spectral characteristics[1]:

  • H-5: This proton is expected to be the most downfield-shifted proton of the pyridine ring. Its proximity to the electron-withdrawing triazole ring system and the adjacent nitrogen atom (N-4) results in significant deshielding. The signal for H-5 will likely appear as a doublet of doublets, arising from coupling to H-6 and a smaller long-range coupling to H-7.

  • H-6: The chemical shift of H-6 is anticipated to be in the mid-range of the aromatic region for this compound. It will experience coupling from both H-5 and H-7, resulting in a triplet or, more likely, a doublet of doublets if the coupling constants are dissimilar.

  • H-7: This proton is expected to be the most upfield-shifted of the three pyridine protons. The bromo substituent at the adjacent C-8 position exerts a significant electronic effect. Halogens can have both inductive electron-withdrawing and resonance electron-donating effects, with the overall impact on the chemical shift being a combination of these and other factors like magnetic anisotropy[2]. The signal for H-7 will likely appear as a doublet, resulting from coupling to H-6.

The chloro substituent at the 3-position on the triazole ring will primarily influence the overall electron density of the fused ring system, contributing to the general downfield shift of all pyridine protons compared to the unsubstituted parent compound[3].

Comparative Spectral Analysis: The Influence of Halogenation

To truly appreciate the spectral features of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, a comparison with its less substituted analogues is instructive. Below is a table summarizing the expected chemical shifts in deuterated chloroform (CDCl3) and a comparison with known triazolo[4,3-a]pyridine derivatives.

CompoundH-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
8-Bromo-3-chloro-triazolo[4,3-a]pyridine (Predicted) ~8.2-8.4~7.2-7.4~7.5-7.7-
[1][4][5]triazolo[4,3-a]pyridine ~8.14~7.19~7.64~8.17
8-Bromo-[1][4][5]triazolo[4,3-a]pyridine [6]~8.0-8.2~7.0-7.2~7.4-7.6-

Note: The chemical shifts for the unsubstituted and 8-bromo derivatives are based on literature values for similar compounds and may vary depending on the solvent and concentration.

This comparison highlights the downfield shift of all protons upon the introduction of the chloro group at the 3-position. The bromo substituent at C-8 replaces a proton, simplifying the spectrum by removing one signal and influencing the chemical shift of the adjacent H-7 proton.

Visualizing Molecular Connectivity and Coupling

The following diagram illustrates the structure of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine and the key proton-proton coupling interactions that define its 1H NMR spectrum.

Caption: Structure of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine with key proton couplings.

Experimental Protocol for High-Quality 1H NMR Acquisition

To obtain a definitive 1H NMR spectrum of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a good starting point for many organic molecules[5].

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup (400 MHz or higher spectrometer):

    • Insert the sample into the NMR magnet and allow it to thermally equilibrate for several minutes.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent or TMS signal.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected range of aromatic protons (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration, if required.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the coupling patterns (splitting) to determine the J-coupling constants, which provide valuable information about the connectivity of the protons.

Conclusion

The 1H NMR spectrum of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, while not yet publicly documented, can be reliably predicted through the application of fundamental NMR principles and comparison with related structures. The presence of the bromo and chloro substituents significantly influences the electronic environment of the pyridine protons, leading to a distinct and interpretable spectral signature. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality data to confirm the synthesis and purity of this and similar heterocyclic compounds, thereby advancing their research and development endeavors.

References

A Comparative Guide to the Biological Activity of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutics targeting a wide range of diseases. This guide provides an in-depth comparative analysis of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer agents.

The Triazolo[4,3-a]pyridine Scaffold: A Versatile Pharmacophore

The triazolopyridine nucleus, an isostere of purine, possesses a versatile chemical nature that allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[4] These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3] The fusion of the triazole and pyridine rings creates a unique electronic environment that facilitates interactions with various biological targets.

Synthesis of 8-Bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridines

The synthesis of the 8-bromo-3-substituted-[1][2]triazolo[4,3-a]pyridine core typically involves a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of 8-Bromo-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol describes the synthesis of a representative analog, 8-bromo-3-phenyl-[1][2]triazolo[4,3-a]pyridine.

Materials:

  • Ethyl benzimidate hydrochloride

  • (3-Bromo-pyridin-2-yl)-hydrazine

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Acetic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a mixture of ethyl benzimidate hydrochloride (1.00 g, 5.22 mmol), (3-bromo-pyridin-2-yl)-hydrazine (982 mg, 5.22 mmol), and anhydrous sodium acetate (433 mg, 5.22 mmol), add absolute ethanol (5.00 mL) followed by acetic acid (150 µL, 2.61 mmol).

  • Heat the heterogeneous mixture to 50 °C for 3.5 hours.

  • Cool the resulting slurry to room temperature and concentrate it in vacuo to obtain a yellow residue.

  • Partition the residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (25 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a yellow solid.

  • Purify the solid by flash column chromatography over silica gel (using a 0% to 5% methanol in dichloromethane gradient) to afford the final product as a white solid.

Workflow for the Synthesis of 8-Bromo-3-phenyl-[1][2]triazolo[4,3-a]pyridine:

reagents Ethyl benzimidate HCl (3-Bromo-pyridin-2-yl)-hydrazine Sodium Acetate reaction Reaction Ethanol, Acetic Acid 50°C, 3.5h reagents->reaction workup Workup DCM/NaHCO3 extraction Drying, Concentration reaction->workup purification Purification Silica Gel Chromatography workup->purification product 8-Bromo-3-phenyl- [1,2,4]triazolo[4,3-a]pyridine purification->product BRD4_Inhibitor 8-Bromo-3-chloro-triazolo[4,3-a]pyridine Analog BRD4 BRD4 BRD4_Inhibitor->BRD4 Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes Initiates Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation Drives Stress_Cytokines Stress / Inflammatory Cytokines Upstream_Kinases Upstream Kinases Stress_Cytokines->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Activate Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylates p38_Inhibitor 8-Bromo-3-chloro-triazolo[4,3-a]pyridine Analog p38_Inhibitor->p38_MAPK Inhibits Inflammation_Proliferation Inflammation / Cell Proliferation Downstream_Targets->Inflammation_Proliferation Leads to

References

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystallography of Substituted Triazolo[4,3-a]pyridines: Insights for Drug Discovery and Development

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with diverse biological activities.[1][2] This guide provides an in-depth technical comparison of the X-ray crystallography of substituted triazolo[4,3-a]pyridines, with a focus on halogenated derivatives like 8-Bromo-3-chloro-triazolo[4,3-a]pyridine. By examining the crystallographic data of related structures, we can infer the likely structural characteristics of this specific compound and understand how substitutions influence crystal packing and intermolecular interactions.

The Significance of Structural Analysis for Triazolopyridines

Triazolopyridine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties.[2][3] The precise arrangement of atoms in the solid state, as determined by X-ray crystallography, provides invaluable information about:

  • Conformation and Stereochemistry: Unambiguously determines the molecule's three-dimensional shape.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, highlighting key interactions such as hydrogen bonding and π-π stacking, which can be crucial for receptor binding.[4][5]

  • Structure-Activity Relationships (SAR): Correlating structural features with biological activity to guide the design of more potent and selective drug candidates.

While a specific crystal structure for 8-Bromo-3-chloro-triazolo[4,3-a]pyridine is not publicly available in the searched literature, we can draw strong comparative insights from the crystallographic studies of analogous compounds.

Comparative Crystallographic Data of Substituted Triazolopyridines

The following table summarizes key crystallographic parameters for several reported triazolopyridine derivatives. This comparative data allows us to anticipate the structural features of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine.

CompoundSpace GroupUnit Cell ParametersKey Features & InteractionsReference
1,2,4-triazolo[4,3-a]pyridin-3-amineP21/n (monoclinic)a = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å, β = 99.434°Asymmetric unit contains two molecules linked by N–H⋯N hydrogen bonds.[3][3]
3-phenyl-7-(pyrazin-2-yl)-[6][7][8]triazolo[1,5-a]pyridineP21/c (monoclinic)Not explicitly statedAlmost planar arrangement favoring intermolecular π–π interactions and weak C–H⋯N interactions.[4][5][4][5]
3-[6-(pyridazin-3-yl)-pyridin-2-yl]-[6][7][8]triazolo[1,5-a]pyridineP-1 (triclinic)Not explicitly statedPlanar arrangement leading to molecular stacking controlled by π–π interactions.[5][5]

Based on this data, we can predict that 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, being a relatively planar heterocyclic system, will likely exhibit significant π–π stacking interactions in its crystal structure. The presence of bromine and chlorine atoms may introduce halogen bonding as a significant intermolecular force, influencing the overall crystal packing.

Experimental Workflow: From Powder to Crystal Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and an element of art.[8] Below is a comprehensive workflow applicable to small organic molecules like 8-Bromo-3-chloro-triazolo[4,3-a]pyridine.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization Method Selection B->C D Crystal Growth C->D E Crystal Mounting & Screening D->E F X-ray Diffraction Data Collection E->F G Data Reduction & Correction F->G H Structure Solution G->H I Structure Refinement H->I J Validation & Analysis I->J K Crystallographic Information File (CIF) J->K Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Part 1: Crystallization Protocols

Obtaining high-quality single crystals is often the most challenging step.[8] The choice of solvent and crystallization method is critical and often requires empirical screening.

Protocol 1: Slow Evaporation

This is one of the simplest and most common crystallization techniques.[8]

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble. The ideal solvent will have a boiling point that allows for slow evaporation over several days.[9]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial.

  • Evaporation: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly. Crystals should form over time.

Protocol 2: Vapor Diffusion

This method is particularly effective when only small amounts of the compound are available.[8][10]

  • Solvent System: Two solvents are required: a "solvent" in which the compound is soluble, and an "anti-solvent" in which the compound is insoluble but which is miscible with the solvent.[10]

  • Setup: Dissolve the compound in the solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a jar or beaker) that contains the anti-solvent.[8]

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[10]

Protocol 3: Thermal Control (Cooling Crystallization)

This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[7]

  • Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[6]

  • Slow Cooling: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[7] The slow cooling rate is crucial for the growth of large, well-ordered crystals.

Part 2: X-ray Data Collection and Refinement

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Methodology:

  • Crystal Selection and Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[11]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[12]

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.[13][14]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[15]

The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Molecular Structure of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

The anticipated molecular structure of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine is depicted below.

molecular_structure mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>NTD><TD>--TD><TD>NTD>TR><TR><TD>TD><TD>TD><TD>//TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>BrTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>NTD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>//TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>TD><TD>C -- ClTD>TR><TR><TD>TD><TD>TD><TD>//TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>CHTD><TD>TD><TD>CHTD><TD>TD><TD>TD>TR>TABLE>

References

A Researcher's Guide to In Vitro Assay Validation for Compounds Containing the Triazolo[4,3-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Triazolo[4,3-a]pyridine Scaffold

The triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective modulators of a wide range of biological targets. Compounds incorporating this core have demonstrated promising activity in various therapeutic areas, including oncology, infectious diseases, and inflammation. The triazole ring's characteristics, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, contribute to the favorable pharmacokinetic profiles of these compounds.[1][2]

This guide provides a comprehensive overview of the critical aspects of in vitro assay validation for compounds containing the triazolo[4,3-a]pyridine core. As researchers and drug development professionals, ensuring the reliability and reproducibility of in vitro data is paramount for making informed decisions in the progression of drug candidates. We will delve into common in vitro assays, potential compound-specific interferences, and robust validation strategies, supported by detailed experimental protocols and comparative data.

The Imperative of Scaffold-Specific Assay Validation

While general principles of in vitro assay validation are well-established, the unique physicochemical properties of a chemical scaffold can introduce specific challenges that may lead to misleading results if not properly addressed. For the triazolo[4,3-a]pyridine core, several properties warrant careful consideration during assay development and validation.

Nitrogen-containing heterocycles like triazolopyridines can chelate metal ions, which may interfere with assays that rely on metal-dependent enzymes or detection systems.[3] Furthermore, the fused aromatic system may possess inherent fluorescent properties, potentially leading to false positives or negatives in fluorescence-based assays.[3][4][5] Compound aggregation is another common source of assay artifacts, where compounds form colloidal particles that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[6]

Therefore, a "one-size-fits-all" approach to assay validation is insufficient. A deep understanding of the potential liabilities of the triazolo[4,3-a]pyridine scaffold is crucial for designing robust assays and interpreting data with confidence.

A Comparative Guide to In Vitro Assays and Their Validation

This section will explore common in vitro assays used to characterize compounds with a triazolo[4,3-a]pyridine core, with a focus on potential interferences and appropriate validation strategies.

Target-Based Assays: Enzyme Inhibition and Receptor Binding

Triazolo[4,3-a]pyridine derivatives have shown significant promise as inhibitors of various enzymes and as modulators of protein-protein interactions.

a) Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assays

IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. The triazolo[4,3-a]pyridine scaffold has been successfully employed to develop potent IDO1 inhibitors.

Common Assay Format: A widely used method involves inducing IDO1 expression in cancer cell lines (e.g., SK-OV-3) with interferon-gamma (IFN-γ) and then measuring the production of kynurenine, the enzymatic product of tryptophan catabolism.[7][8] The amount of kynurenine in the cell culture supernatant can be quantified using a colorimetric method with Ehrlich's reagent or by more sensitive techniques like HPLC or LC-MS.[8][9]

Potential for Interference and Validation Strategies:

Potential Interference Causality Validation/Counter-Screen
Compound Color Triazolo[4,3-a]pyridine derivatives can be colored and may interfere with the colorimetric readout at 480 nm.- Pre-read the compound in the assay buffer at 480 nm to identify any intrinsic absorbance. - Use a secondary, non-colorimetric method like HPLC or LC-MS to confirm hits.
Inhibition of Kynurenine Detection Reaction The compound may interfere with the reaction between kynurenine and Ehrlich's reagent.- Run a control experiment where the compound is added to a known amount of kynurenine to see if it quenches the signal.
Cellular Toxicity The observed reduction in kynurenine could be due to cytotoxicity rather than specific IDO1 inhibition.- Perform a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure the compound is not toxic at the concentrations tested.[10][11][12][13]

Experimental Workflow: IDO1 Inhibition Assay

IDO1_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection A Seed SK-OV-3 cells in 96-well plate B Induce IDO1 with IFN-γ (24h) A->B D Add compound to cells B->D C Prepare serial dilutions of triazolo[4,3-a]pyridine compound C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Trichloroacetic Acid (TCA) and heat to hydrolyze N-formylkynurenine F->G H Add Ehrlich's reagent G->H I Read absorbance at 480 nm H->I

Caption: Workflow for a cell-based IDO1 inhibition assay.

b) PD-1/PD-L1 Interaction Assays

Blocking the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is another key strategy in cancer immunotherapy. Small molecules containing the triazolo[4,3-a]pyridine core have been developed as inhibitors of this interaction.

Common Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) is a popular technology for studying protein-protein interactions.[14][15][16] In this assay, PD-1 and PD-L1 are tagged with donor and acceptor fluorophores. When they interact, a FRET signal is generated. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Potential for Interference and Validation Strategies:

Potential Interference Causality Validation/Counter-Screen
Compound Fluorescence Triazolo[4,3-a]pyridines may be fluorescent and interfere with the HTRF signal.[3]- Read the compound's fluorescence at the donor and acceptor emission wavelengths. - Perform a time-resolved fluorescence measurement to distinguish between short-lived compound fluorescence and the long-lived HTRF signal.[17]
Light Scattering Aggregated compounds can scatter light, affecting the assay readout.- Include a detergent like Triton X-100 or Tween-20 in the assay buffer to minimize aggregation.[6] - Perform a dynamic light scattering (DLS) experiment to confirm compound aggregation.
Quenching of HTRF Signal The compound may non-specifically quench the donor or acceptor fluorophore.- Run a counter-screen with only one of the tagged proteins and the compound to check for quenching.

Experimental Workflow: PD-1/PD-L1 HTRF Assay

PD1_PDL1_HTRF_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Dispense triazolo[4,3-a]pyridine compound into 384-well plate D Add tagged PD-1 and PD-L1 to the plate A->D B Prepare tagged PD-1 and PD-L1 proteins B->D C Prepare HTRF detection reagents E Add HTRF detection reagents C->E D->E F Incubate at room temperature E->F G Read plate on an HTRF-compatible reader (620 nm and 665 nm) F->G

Caption: Workflow for a PD-1/PD-L1 HTRF interaction assay.

Phenotypic Assays: Whole-Cell Activity

Phenotypic assays assess the effect of a compound on a whole organism or cell, providing a more physiologically relevant context.

a) Antimalarial Activity Assays

The triazolo[4,3-a]pyridine scaffold has been explored for the development of new antimalarial agents.

Common Assay Format: A common in vitro assay for antimalarial activity uses the SYBR Green I-based fluorescence method to quantify the proliferation of Plasmodium falciparum in human erythrocytes.[18] SYBR Green I is a dye that intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

Potential for Interference and Validation Strategies:

Potential Interference Causality Validation/Counter-Screen
Compound Fluorescence The intrinsic fluorescence of the triazolo[4,3-a]pyridine compound may interfere with the SYBR Green I signal.- Measure the fluorescence of the compound alone in the assay buffer. - Use an alternative, non-fluorescent readout, such as a pLDH-based colorimetric assay or microscopic counting of parasites.[18]
Hemolysis The compound may lyse the host red blood cells, which would indirectly inhibit parasite growth.- Perform a hemolysis assay by incubating the compound with uninfected red blood cells and measuring the release of hemoglobin.
Inhibition of DNA Intercalation The compound might prevent SYBR Green I from binding to DNA, leading to a false-positive result.- A cell-free assay with purified parasite DNA, SYBR Green I, and the compound can be used to test for this interference.

Experimental Workflow: Antimalarial SYBR Green I Assay

Antimalarial_SYBR_Green_I_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection A Culture P. falciparum in human erythrocytes C Add compound to parasite culture in 96-well plate A->C B Prepare serial dilutions of triazolo[4,3-a]pyridine compound B->C D Incubate for 72h C->D E Lyse cells and add SYBR Green I D->E F Read fluorescence E->F

Caption: Workflow for an antimalarial SYBR Green I assay.

ADME/Tox Assays: Early Assessment of Drug-like Properties

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for successful drug development.

a) In Vitro Metabolic Stability Assays

These assays predict the in vivo clearance of a compound.

Common Assay Format: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[19][20][21][22] The disappearance of the parent compound over time is monitored by LC-MS/MS.

Potential for Interference and Validation Strategies:

Potential Interference Causality Validation/Counter-Screen
Poor Solubility If the compound precipitates in the assay buffer, its apparent stability will be artificially high.- Assess the solubility of the compound in the assay buffer at the tested concentration.
Non-specific Binding The compound may bind to the plasticware or microsomal proteins, reducing the free concentration available for metabolism.- Use low-binding plates. - Include a control incubation without the NADPH cofactor to assess non-enzymatic degradation and binding.[20]
LC-MS/MS Ion Suppression/Enhancement The compound or its metabolites may interfere with the ionization of the internal standard, leading to inaccurate quantification.- A thorough validation of the LC-MS/MS method is required, including assessment of matrix effects.

Experimental Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis A Incubate triazolo[4,3-a]pyridine compound with liver microsomes and NADPH B Take aliquots at different time points A->B C Quench reaction with acetonitrile containing an internal standard B->C D Centrifuge to precipitate proteins C->D E Analyze supernatant by LC-MS/MS D->E F Determine the rate of disappearance of the parent compound E->F

Caption: Workflow for an in vitro metabolic stability assay.

Data Summary and Comparison

The following table summarizes the key validation parameters for the discussed assays.

Assay Primary Readout Key Validation Parameters Recommended Confirmation Assay
IDO1 Inhibition Colorimetric (480 nm)Compound absorbance, cytotoxicityHPLC or LC-MS based kynurenine quantification
PD-1/PD-L1 Interaction HTRFCompound fluorescence, aggregationSurface Plasmon Resonance (SPR) or ELISA
Antimalarial Activity Fluorescence (SYBR Green I)Compound fluorescence, hemolysispLDH assay or microscopic counting
Metabolic Stability LC-MS/MSSolubility, non-specific binding, matrix effectsHepatocyte stability assay

Conclusion: A Pathway to Robust and Reliable Data

The triazolo[4,3-a]pyridine scaffold holds immense potential for the development of novel therapeutics. However, realizing this potential requires a rigorous and scaffold-aware approach to in vitro assay validation. By anticipating and addressing potential interferences such as compound fluorescence, aggregation, and color, researchers can ensure the generation of high-quality, reproducible data. This, in turn, will enable more confident decision-making in the challenging but rewarding journey of drug discovery. The adoption of the validation strategies and detailed protocols outlined in this guide will empower researchers to unlock the full therapeutic promise of the triazolo[4,3-a]pyridine core.

References

Comparative Study of Triazolopyridine Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents. However, the term "triazolopyridine" encompasses a family of distinct structural isomers, each conferring unique physicochemical properties, metabolic fates, and pharmacological activities. The subtle repositioning of a single nitrogen atom can dramatically alter a compound's stability, target engagement, and overall suitability as a drug candidate. This guide provides a detailed comparative analysis of the principal triazolopyridine isomers—[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine, and[1][2][4]triazolo[4,5-b]pyridine—offering field-proven insights into their strategic application in drug discovery. We will dissect the causal relationships behind their differential behaviors, supported by experimental data, detailed protocols, and illustrative case studies.

The Isomeric Landscape: More Than Just a Scaffold

The fusion of a triazole and a pyridine ring can result in several isomeric systems, with the arrangement of nitrogen atoms dictating the core's fundamental properties.[5][6][7] Understanding these differences is not merely an academic exercise; it is a critical decision point in the rational design of new chemical entities.

  • [1][2][3]triazolo[4,3-a]pyridine: This isomer is defined by a bridgehead nitrogen atom shared between the two rings. It is a key structural component in numerous CNS-active agents.[8] However, its utility is often tempered by its potential for chemical rearrangement.

  • [1][2][3]triazolo[1,5-a]pyridine: Lacking the bridgehead nitrogen of its [4,3-a] counterpart, this isomer is generally the more thermodynamically stable of the two.[4] This stability often translates to more predictable behavior in both synthesis and biological systems.

  • [1][2][4]triazolo[4,5-b]pyridine (8-Azapurine): This isomer is a purine isostere, a structural mimic of the fundamental building blocks of DNA and RNA.[9] This similarity makes it a powerful scaffold for targeting enzymes that interact with purines, such as kinases and polymerases.[9]

The strategic choice of isomer dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, profoundly influencing its pharmacokinetic profile and target interactions.

Comparative Physicochemical and Pharmacological Properties

The success of a drug discovery campaign can hinge on the selection of the optimal isomeric core. The following table summarizes the key differentiating properties, with a detailed explanation below.

Property[1][2][3]triazolo[4,3-a]pyridine[1][2][3]triazolo[1,5-a]pyridine[1][2][4]triazolo[4,5-b]pyridine
Chemical Stability Susceptible to Dimroth rearrangement to the [1,5-a] isomer under acidic, basic, or thermal stress.[4][10][11]Thermodynamically stable; often the final product of rearrangement.[4][12]Generally stable.
Hydrogen Bonding One primary H-bond acceptor (N4).Two primary H-bond acceptors (N1, N4).Can act as both H-bond donor and acceptor, mimicking purines.
Synthetic Access Commonly synthesized from 2-hydrazinopyridines via cyclocondensation.[1][3][13]Synthesized from 2-aminopyridines or via rearrangement of the [4,3-a] isomer.[2][14]Synthesized from 2,3-diaminopyridine.
Common Targets GABA-A Receptors, Kinases, GPCRs.[8][15][16]Kinases (JAK1, Syk), Adenosine Receptors, GPCRs.[17][18][19][20]Kinases, Polymerases, Epigenetic Targets (LSD1).[9][21]
Representative Drugs Trazodone (Antidepressant).[7][8]Filgotinib (JAK1 Inhibitor), Maribavir (Antiviral).[18]Investigational compounds for oncology and inflammation.[9][21]
The Critical Factor of Stability: The Dimroth Rearrangement

A pivotal consideration for the[1][2][3]triazolo[4,3-a]pyridine system is its propensity to undergo the Dimroth rearrangement. This is a well-documented isomerization process where the initial, kinetically favored [4,3-a] product rearranges to the thermodynamically more stable[1][2][3]triazolo[1,5-a] isomer.[4][10][12] This rearrangement can be triggered by heat, acid, or base, posing a significant challenge during synthesis, purification, formulation, and even long-term storage.[4][11][12] The mechanism involves a ring-opening of the triazole, followed by rotation and re-closure to yield the more stable system.[11][12] For drug development professionals, this instability can lead to impurities and a lack of long-term product integrity. Consequently, the [1,5-a] isomer is often preferred when chemical robustness is paramount.

Caption: The Dimroth rearrangement pathway from the less stable [4,3-a] isomer to the more stable [1,5-a] isomer.

Impact on Target Engagement and SAR

The isomeric form is a fundamental determinant of a molecule's structure-activity relationship (SAR). The different placement of nitrogen atoms creates distinct electronic surfaces and hydrogen bonding patterns that govern molecular recognition.

  • Kinase Inhibition: The triazolopyridine scaffold is a proven pharmacophore for kinase inhibitors.[18][19][22] In many cases, the nitrogen atoms of the heterocyclic core form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The purine-like[1][2][4]triazolo[4,5-b]pyridine isomer is particularly adept at this, mimicking the natural adenine ligand.

  • Receptor Modulation: A study directly comparing isomeric pairs of triazolopyridine derivatives as adenosine receptor antagonists found that the hydrogen bond donor strength was the main determinant for inhibitory activity and selectivity.[5][17] This highlights how a subtle change in the isomer can switch a compound's ability to interact with a target. Similarly, triazolopyridines have been developed as selective modulators of GABA-A receptors, where the specific isomer is crucial for achieving subtype selectivity (e.g., α5-containing receptors).[15][16][23][24][25]

Experimental Protocols & Workflows

Translating theoretical knowledge into practice requires robust and reproducible experimental methods. The following section outlines validated workflows for the synthesis and biological evaluation of triazolopyridine isomers.

Synthetic Workflow: An Isomer-Specific Approach

The synthesis of a specific triazolopyridine isomer requires a deliberate choice of starting materials and reaction conditions. The diagram below illustrates the divergent pathways to the two most common isomers.

Caption: Divergent synthetic strategies for accessing the [4,3-a] and [1,5-a] triazolopyridine isomers.

Protocol: One-Pot Synthesis of a 3-Aryl-[1][2][3]triazolo[4,3-a]pyridine Derivative [13][26]

This protocol describes an efficient, room-temperature synthesis leveraging an oxidative cyclization.

  • Reagent Preparation: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or ethanol (10 mL).

  • Hydrazone Formation: Add 2-hydrazinopyridine (1.0 mmol, 1.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the pyridinylhydrazone intermediate.

  • Oxidative Cyclization: To the reaction mixture, add an oxidizing agent such as iodobenzene diacetate (IBD) or N-bromosuccinimide (NBS) (1.1 mmol, 1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure[1][2][3]triazolo[4,3-a]pyridine product.

Biological Evaluation: A Comparative Kinase Inhibition Assay

To quantitatively compare the biological effect of different isomers, a standardized assay is crucial. The following protocol outlines a method for assessing inhibitory activity against a target kinase, such as p38 MAP Kinase or Spleen Tyrosine Kinase (Syk).[19][20][22]

Protocol: In Vitro p38α MAP Kinase Inhibition Assay [22]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer consisting of 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

    • Enzyme/Substrate: Dilute the active p38α kinase enzyme and its peptide substrate (e.g., ATF2) in the kinase buffer to their final desired concentrations.

    • Compound Dilution: Prepare a stock solution of each triazolopyridine isomer in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 5 µL of the serially diluted test compounds.

    • Add 20 µL of the p38α enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the ATF2 substrate and ATP.

  • Detection and Analysis:

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC₅₀ value for each isomer by fitting the data to a four-parameter logistic dose-response curve using graphing software.

Conclusion and Future Perspectives

The selection of a triazolopyridine isomer is a critical, early-stage decision in drug discovery that has profound downstream consequences. The[1][2][3]triazolo[4,3-a]pyridine system, while present in active compounds, carries an inherent liability due to the Dimroth rearrangement, making the[1][2][3]triazolo[1,5-a] isomer a more robust choice for many applications. Furthermore, the purine-like nature of the[1][2][4]triazolo[4,5-b]pyridine scaffold provides a powerful template for targeting ATP-binding sites.

As synthetic methodologies become more sophisticated and our understanding of target biology deepens, the ability to rationally select and synthesize the optimal isomeric core will become even more crucial. The continued exploration of this privileged scaffold family, guided by a clear understanding of the distinct properties of each isomer, will undoubtedly lead to the development of safer and more effective medicines.

References

A Comparative Guide to the Analytical Methods for Confirming the Identity of Synthesized 8-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 8-Bromo-3-chloro-triazolo[4,3-a]pyridine, a multi-faceted analytical approach is not just recommended, but essential. This guide provides a comparative overview of the most effective analytical techniques for the structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1] The specific substitutions of a bromine atom at the 8-position and a chlorine atom at the 3-position in the target molecule introduce unique spectroscopic signatures that can be leveraged for its definitive identification. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and Single-Crystal X-ray Crystallography.

The Analytical Workflow: A Holistic Approach

A robust analytical workflow for the confirmation of 8-Bromo-3-chloro-triazolo[4,3-a]pyridine relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture; instead, the synergistic interpretation of spectroscopic and elemental data builds an unshakeable foundation for structural assignment.

Analytical Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Elemental Composition cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation FTIR FTIR Spectroscopy NMR->FTIR Functional Group Cross-validation XRAY X-ray Crystallography NMR->XRAY Absolute Confirmation EA Elemental Analysis MS->EA Compositional Verification MS->XRAY Absolute Confirmation FTIR->XRAY Absolute Confirmation EA->XRAY Absolute Confirmation Confirmation Process cluster_synthesis Synthesis cluster_analysis Analytical Methods cluster_data Data Interpretation Synthesized_Compound Synthesized 8-Bromo-3-chloro- triazolo[4,3-a]pyridine NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR MS HRMS Synthesized_Compound->MS FTIR FTIR Synthesized_Compound->FTIR EA Elemental Analysis Synthesized_Compound->EA XRAY X-ray Crystallography Synthesized_Compound->XRAY Structure_Hypothesis Proposed Structure NMR->Structure_Hypothesis Comparison MS->Structure_Hypothesis Comparison FTIR->Structure_Hypothesis Comparison EA->Structure_Hypothesis Comparison XRAY->Structure_Hypothesis Comparison Confirmed_Structure Confirmed Identity Structure_Hypothesis->Confirmed_Structure Data Concordance

References

A Senior Scientist's Guide to BET Bromodomain Inhibitor Scaffolds: A Comparative Analysis of Triazolo[4,3-a]pyridine and Established Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Bromodomain and Extra-Terminal Domain (BET) family of proteins has emerged as a pivotal target in epigenetic drug discovery, particularly for oncology and inflammatory diseases. Small molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones have shown significant therapeutic promise. The design of these inhibitors is critically dependent on the core chemical scaffold, which dictates potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the 8-Bromo-3-chloro-triazolo[4,3-a]pyridine scaffold against well-established frameworks such as the thieno-triazolo-diazepine (JQ1), benzodiazepine (I-BET762), and pyrrolopyridone (ABBV-075) scaffolds. We will dissect the structure-activity relationships, present comparative performance data, and provide detailed experimental protocols for researchers to validate these agents in their own laboratories.

The Epigenetic Axis: BET Bromodomains as Master Regulators

The BET family—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are epigenetic "readers."[1] They use their tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active chromatin.[1][2] This binding event serves as a scaffold, recruiting transcriptional machinery to the promoters and enhancers of target genes.

In many cancers, this process is hijacked to drive the expression of critical oncogenes, most notably MYC.[1][3] By competitively binding to the acetyl-lysine pocket of BET bromodomains, small molecule inhibitors can displace these proteins from chromatin, leading to the downregulation of oncogenic transcription programs.[2][4] This mechanism induces cell cycle arrest, senescence, and apoptosis in susceptible cancer cells, establishing BET inhibition as a powerful therapeutic strategy.[5]

cluster_0 Normal Gene Transcription cluster_1 Action of BET Inhibitor Histone Acetylated Histone Tail BET BET Protein (BRD4) Histone->BET Binds to acetyl-lysine PolII Transcriptional Machinery (RNA Pol II) BET->PolII Recruits DNA DNA (Promoter/Enhancer) PolII->DNA MYC_mRNA MYC mRNA PolII->MYC_mRNA Transcription MYC_Protein MYC Oncoprotein MYC_mRNA->MYC_Protein Translation BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Inhibited BET Protein (BRD4) BET_Inhibitor->BET_Inhibited Competitively Binds BET_Inhibited->Blocked Fails to bind Histone Transcription_Blocked Transcription Repressed Cell_Arrest Cell Cycle Arrest Apoptosis Transcription_Blocked->Cell_Arrest

Fig 1. Mechanism of BET Bromodomain Inhibition.

The Architectural Blueprint: Why the Scaffold Matters

In drug discovery, the core chemical scaffold is the foundation upon which potency, selectivity, and "drug-like" properties are built. For BET inhibitors, the scaffold must correctly orient key functional groups into the acetyl-lysine binding pocket to engage with critical residues, particularly a conserved asparagine, while also providing vectors for chemical modification to optimize pharmacokinetics.[6][7]

Different scaffolds achieve this through distinct binding modes and offer unique advantages and disadvantages. A "privileged scaffold" is one that can serve as a template for inhibitors of multiple targets; within the BET family, several such frameworks have been identified and extensively developed.[8][9]

A Comparative Landscape of Privileged Scaffolds for BET Inhibition

The[8][9][10]Triazolo[4,3-a]pyridine Scaffold: A Versatile but Unconventional Player

The[8][9][10]triazolo[4,3-a]pyridine scaffold is a recognized structure in medicinal chemistry, known for its ability to act as a hinge-binder in kinases or a metal-chelating group.[11][12] While it is structurally related to the triazole ring system that is a proven acetyl-lysine mimetic in many BET inhibitors, the specific 8-Bromo-3-chloro-triazolo[4,3-a]pyridine framework is not a widely reported or "privileged" scaffold for BET inhibition.[7] More commonly, related scaffolds like[8][9][10]triazolo[4,3-b]pyridazine and[8][9][10]triazolo[4,3-a]quinoxaline have been explored, demonstrating that the broader triazolo-heterocycle class has potential.[6][10][13]

The key structural feature of this class is the nitrogen-rich triazole ring, which is capable of forming a critical hydrogen bond with the conserved Asn140 residue (in BRD4) within the binding pocket.[7] The bromo and chloro substitutions on the pyridine ring offer potential vectors for modification to improve potency and physicochemical properties, though extensive structure-activity relationship (SAR) data for this specific scaffold in the context of BET inhibition is not publicly available. Its novelty represents both an opportunity for new intellectual property and a challenge due to the lack of established optimization pathways compared to more mature scaffolds.

The Thieno-triazolo-diazepine Scaffold: The JQ1 Paradigm

The discovery of JQ1 , based on a thieno-triazolo-diazepine scaffold, was a landmark event that validated BET bromodomains as druggable targets.[4] JQ1 is a potent pan-BET inhibitor that binds with high affinity to the bromodomains of all BET family members.[14]

  • Causality of Design: The triazole ring of JQ1 acts as a perfect acetyl-lysine mimetic, forming the essential hydrogen bond with the conserved asparagine.[4][7] The thienodiazepine core acts as a rigid scaffold, positioning the tert-butyl ester group into a hydrophobic region of the binding pocket, thereby enhancing affinity. The enantiomer (+)-JQ1 is the active form, demonstrating the stereospecificity of the interaction.[4] Its widespread use as a chemical probe has generated a vast amount of biological data, making it the quintessential benchmark for any new BET inhibitor.[3][5][15]

The Benzodiazepine Scaffold: The Clinical Success of I-BET762

Closely related to the JQ1 scaffold, the benzodiazepine framework forms the basis of inhibitors like I-BET762 (Molibresib, GSK525762) , one of the first BET inhibitors to enter clinical trials.[16][17][18]

  • Experience-Driven Optimization: This scaffold also utilizes a 1,2,4-triazole as the acetyl-lysine mimic.[7] Extensive SAR studies by GlaxoSmithKline demonstrated that modifications to the pendant phenyl rings could be used to fine-tune potency and pharmacokinetic properties, ultimately leading to a clinical candidate with favorable oral bioavailability.[17] I-BET762 is a pan-BET inhibitor that has shown efficacy in models of NUT midline carcinoma and other cancers.[16][18]

The Pyrrolopyridone Scaffold: High Potency and Oral Bioavailability with ABBV-075

A distinct departure from the diazepine-based scaffolds, the pyrrolopyridone core of ABBV-075 (Mivebresib) demonstrates how scaffold-hopping can lead to inhibitors with superior properties.[19][20]

  • Expertise in Design: This scaffold was developed through structure-based design aimed at creating novel interactions within the binding pocket. The pyrrolopyridone core allows for a bidentate interaction with the key asparagine residue, resulting in exceptional biochemical potency.[19][20] This potent engagement translates into excellent cellular activity. Furthermore, the scaffold proved amenable to modifications that conferred an advantageous pharmacokinetic profile, making ABBV-075 a potent and orally available clinical candidate.[19][21][22]

Head-to-Head Comparison: Performance Metrics of Leading BET Inhibitors

To provide an objective comparison, the following table summarizes key performance data for inhibitors derived from these prominent scaffolds. Data for the novel 8-Bromo-3-chloro-triazolo[4,3-a]pyridine scaffold is not available in the public domain and is presented here as a conceptual entry for comparison.

Inhibitor Scaffold Class BRD4 IC50 / Ki Selectivity Cellular Potency (MV4-11 GI50) Key Features & References
(+)-JQ1 Thieno-triazolo-diazepineIC50: ~77 nM (BD1)Pan-BET~100-200 nMGold standard chemical probe; excellent cell permeability but moderate PK.[4][5][14]
I-BET762 (Molibresib) BenzodiazepineIC50: ~35 nMPan-BET~200-500 nMClinical candidate; good oral bioavailability.[23][24]
ABBV-075 (Mivebresib) PyrrolopyridoneKi: ~1.5 nMPan-BET~5-10 nMHighly potent clinical candidate; excellent oral PK.[19][20][21][22]
Hypothetical Compound 8-Bromo-3-chloro-triazolo[4,3-a]pyridineN/AN/AN/ANovel scaffold; potential for new IP but lacks established SAR.[12]

Validating Performance: Key Experimental Protocols

Trustworthy data is the cornerstone of drug development. The following protocols describe self-validating systems for characterizing and comparing BET inhibitors.

Protocol: Assessing Biochemical Potency via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

cluster_0 Assay Principle cluster_1 Workflow Eu_BRD4 Eu-labeled BRD4 Biotin_H4 Biotinylated H4 Peptide Eu_BRD4->Biotin_H4 Binds FRET High FRET Signal No_FRET Low FRET Signal SA_APC Streptavidin-APC Biotin_H4->SA_APC Binds Inhibitor Inhibitor Inhibitor->Eu_BRD4 Displaces Start Start Dispense Dispense serial dilution of inhibitor to 384-well plate Start->Dispense Add_BRD4 Add Eu-labeled BRD4 and Biotin-H4 peptide Dispense->Add_BRD4 Incubate1 Incubate (e.g., 30 min, RT) Add_BRD4->Incubate1 Add_SA_APC Add Streptavidin-APC Incubate1->Add_SA_APC Incubate2 Incubate (e.g., 60 min, RT) Add_SA_APC->Incubate2 Read Read plate on TR-FRET enabled reader Incubate2->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End Start Start Seed_Cells Seed AML cells (e.g., MV4-11) in 96-well plates Start->Seed_Cells Add_Inhibitor Add serial dilution of inhibitor (and DMSO vehicle control) Seed_Cells->Add_Inhibitor Incubate Incubate for 72 hours (for viability) Add_Inhibitor->Incubate Split Assay Type? Incubate->Split Viability Cell Viability Assay Split->Viability Viability RNA_Extraction RNA Extraction Split->RNA_Extraction qRT-PCR (6h incubation) Add_CTG Add CellTiter-Glo reagent Viability->Add_CTG cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth Read_Lumi Read luminescence Add_CTG->Read_Lumi Calc_GI50 Calculate GI50 Read_Lumi->Calc_GI50 End End Calc_GI50->End qRT_PCR qRT-PCR for MYC and housekeeping gene cDNA_Synth->qRT_PCR Calc_ddCt Calculate ΔΔCt for MYC downregulation qRT_PCR->Calc_ddCt Calc_ddCt->End

References

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